Sulfobetaine-8
Description
Properties
IUPAC Name |
3-[dimethyl(octyl)azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO3S/c1-4-5-6-7-8-9-11-14(2,3)12-10-13-18(15,16)17/h4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRAABPTWGFNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074547 | |
| Record name | N-Octylsulfobetaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15178-76-4 | |
| Record name | N-Octylsulfobetaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015178764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Octylsulfobetaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Dimethyloctylammonio)propane-1-sulfonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4755UU7TU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sulfobetaine-8: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfobetaine-8 (SB-8), also known by its systematic name N-octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic surfactant widely utilized in biochemical and pharmaceutical research.[1][2] Its unique amphipathic nature, possessing both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group on the same molecule, imparts valuable properties for the manipulation and stabilization of biological macromolecules, particularly proteins.[3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its application in a key experimental workflow.
Core Physicochemical Properties
The utility of this compound in various research applications is directly linked to its distinct physicochemical characteristics. These properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 15178-76-4 | [2] |
| Molecular Formula | C₁₃H₂₉NO₃S | [2] |
| Molecular Weight | 279.4 g/mol | [2] |
| Appearance | White to off-white powder/solid | [2][4] |
| Melting Point | >200 °C (decomposes) | [5][6] |
| Boiling Point | Not readily available (decomposes) | N/A |
| Solubility | Soluble in water | [4] |
Chemical and Surfactant Properties
| Property | Value | Source(s) |
| pKa | Not readily available | N/A |
| logP (predicted) | Not readily available | N/A |
| Critical Micelle Concentration (CMC) | 330 mM (in water at 20-25°C) | [2][7] |
| Aggregation Number | Not readily available | N/A |
Note: Values for Boiling Point, pKa, logP, and Aggregation Number for this compound are not consistently reported in the scientific literature, likely due to its decomposition at high temperatures and its zwitterionic nature which complicates experimental determination of pKa and logP.
Experimental Protocols
The accurate determination of the physicochemical properties of surfactants like this compound is crucial for their effective application. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded. This range represents the melting point. For substances that decompose, the temperature at which decomposition is observed is noted.
Determination of Aqueous Solubility
The solubility of this compound in water can be determined by preparing a saturated solution and measuring its concentration.
Methodology:
-
Solution Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pore filter.
-
Quantification: The concentration of this compound in the clear, saturated supernatant is determined using an appropriate analytical technique. Given that this compound does not have a strong chromophore, techniques such as quantitative NMR, evaporative light scattering detection (ELSD) coupled with liquid chromatography, or gravimetric analysis (after evaporating the solvent from a known volume of the solution) can be employed.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant and can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. The surface tension method is commonly used.
Methodology:
-
Solution Preparation: A series of aqueous solutions of this compound with varying concentrations, spanning a range both below and above the expected CMC, are prepared.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: The surface tension is plotted against the logarithm of the this compound concentration. The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a sharp break and a region where the surface tension remains relatively constant. The concentration at this inflection point is the CMC.[8]
Experimental Workflow: Membrane Protein Solubilization and Purification
This compound is particularly valuable for its ability to solubilize membrane proteins while often preserving their native structure and function.[8] The following diagram illustrates a typical workflow for the extraction and purification of a target membrane protein using this compound.
This workflow begins with the expression and harvesting of cells containing the target membrane protein. The cells are then lysed, and the membrane fraction is isolated. This compound is introduced to solubilize the membrane, releasing the proteins into a soluble form. After clarifying the extract, the target protein is purified, often using affinity chromatography, in the presence of the detergent to maintain its solubility. Finally, the purified protein is analyzed for purity and used in downstream applications.
Conclusion
This compound is a zwitterionic surfactant with a well-defined set of physicochemical properties that make it a valuable tool in the life sciences, particularly for the challenging task of membrane protein research. Its ability to solubilize and stabilize proteins in their native state is a key advantage. This guide provides the foundational technical information required for researchers, scientists, and drug development professionals to effectively utilize this compound in their experimental endeavors.
References
- 1. portlandpress.com [portlandpress.com]
- 2. This compound (SB-8) | CAS 15178-76-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. You are being redirected... [bio-world.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfobetaine 8 (SB-8) - منتجات - Hopax Fine Chemicals [hopaxfc.com]
- 8. What is Sulfobetaine (SB) zwitterionic surfactants used for? - Blog - Hopax Fine Chemicals [hopaxfc.com]
Sulfobetaine-8: A Technical Guide to its Mechanism of Action in Protein Solubilization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfobetaine-8 (SB-8) is a zwitterionic detergent increasingly utilized in the life sciences for its ability to gently and effectively solubilize proteins, particularly those embedded in cellular membranes or aggregated in inclusion bodies. Its unique molecular structure, featuring a hydrophobic octyl tail and a hydrophilic headgroup with both a quaternary ammonium (B1175870) cation and a sulfonate anion, confers a net neutral charge over a wide pH range. This property minimizes interference with downstream applications such as isoelectric focusing and ion-exchange chromatography. This in-depth technical guide elucidates the core mechanism of action of SB-8 in protein solubilization, provides comparative data on its efficacy, and details experimental protocols for its application in research and drug development.
Physicochemical Properties of this compound
Understanding the fundamental properties of SB-8 is crucial for its effective application in protein chemistry.
| Property | Value | Reference |
| Chemical Name | N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | [1] |
| Molecular Formula | C₁₃H₂₉NO₃S | [2] |
| Molecular Weight | 279.44 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [2] |
| Critical Micelle Concentration (CMC) | 330 mM (in aqueous solution at 20-25°C) | [1][3] |
| Charge | Zwitterionic (net neutral over a wide pH range) | [2][4] |
| UV Absorbance (280 nm) | Does not significantly absorb UV light | [5] |
Core Mechanism of Action in Protein Solubilization
The efficacy of this compound in protein solubilization stems from its amphipathic and zwitterionic nature, which allows it to disrupt hydrophobic and hydrophilic interactions that lead to protein aggregation, without causing significant denaturation.[5] The process can be conceptualized in the following stages:
-
Monomer Partitioning: Below its Critical Micelle Concentration (CMC), SB-8 exists as monomers in solution. These monomers can partition into the lipid bilayer of cell membranes or interact with the hydrophobic patches of aggregated proteins.
-
Micelle Formation and Protein Encapsulation: As the concentration of SB-8 increases above its CMC (330 mM), the detergent molecules self-assemble into micelles.[1][3] These micelles have a hydrophobic core and a hydrophilic exterior. They effectively encapsulate the hydrophobic domains of proteins, shielding them from the aqueous environment and preventing aggregation.
-
Disruption of Protein-Protein and Protein-Lipid Interactions: The formation of protein-detergent mixed micelles disrupts the non-covalent interactions (hydrophobic, ionic, and hydrogen bonds) that hold protein aggregates together or anchor proteins within lipid membranes.[6]
-
Maintenance of Native-like Conformation: Due to its mild, non-denaturing properties, SB-8 is thought to maintain the native or near-native conformation of many proteins during solubilization.[5][] This is particularly crucial for functional studies and for the successful refolding of proteins from inclusion bodies.
Quantitative Data on Solubilization Efficiency
While specific quantitative data for SB-8 is limited in the literature, studies on closely related sulfobetaines provide valuable insights into their solubilization efficiency.
Table 2: Comparative Solubilization of Nuclear Proteins
| Detergent | Concentration | Solubilized Protein (% of total) | Target | Reference |
| SB 12 | 1% (w/v) | ~70% | Rat Liver Nuclei | [4] |
| CHAPS | 1% (w/v) | ~47% | Rat Liver Nuclei | [4] |
Table 3: Solubilization of Microsomal Membrane Proteins
| Additive | Increase in Protein Extraction Yield | Target | Reference |
| Sulfobetaine-type mild solubilization agents | Up to 100% | Microsomal membrane proteins | [8] |
These data suggest that sulfobetaines can be significantly more effective than other commonly used zwitterionic detergents like CHAPS for solubilizing certain classes of proteins. The choice of the alkyl chain length (e.g., SB-8 vs. SB-12) can influence the solubilization efficiency, and optimization is often required for specific applications.
Experimental Protocols
The following protocols provide a starting point for the use of SB-8 in protein solubilization. Optimization of parameters such as detergent concentration, temperature, and incubation time is recommended for each specific protein and application.
Solubilization of Membrane Proteins from Cultured Cells
This protocol is a general guideline for the extraction of membrane proteins.
Materials:
-
Cell pellet
-
Phosphate-buffered saline (PBS), ice-cold
-
Hypotonic Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA, with protease inhibitor cocktail)
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1-2% (w/v) this compound, protease inhibitor cocktail)
-
Microcentrifuge and ultracentrifuge
Procedure:
-
Cell Harvesting and Washing:
-
Harvest cultured cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS to remove media components.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Hypotonic Lysis Buffer.
-
Incubate on ice for 15-30 minutes to allow cells to swell.
-
Homogenize the cell suspension using a Dounce homogenizer or by passing through a narrow-gauge needle.
-
-
Isolation of Membranes:
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant containing the soluble cytosolic proteins.
-
-
Solubilization:
-
Resuspend the membrane pellet in the Solubilization Buffer containing SB-8. The final protein concentration should ideally be between 1-10 mg/mL.
-
Incubate the mixture for 1 hour at 4°C with gentle agitation (e.g., on a rotator).
-
-
Clarification:
-
Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
-
Collection:
-
Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream applications such as chromatography, electrophoresis, or functional assays.
-
Solubilization of Proteins from Inclusion Bodies
This protocol provides a method for solubilizing and refolding proteins from bacterial inclusion bodies.
Materials:
-
Purified inclusion body pellet
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100)
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1-2% (w/v) this compound, optionally with 1-2 M Urea)
-
Refolding Buffer (protein-dependent, often contains additives like L-arginine)
-
Dialysis tubing or rapid dilution setup
Procedure:
-
Washing Inclusion Bodies:
-
Wash the inclusion body pellet with Wash Buffer to remove contaminating proteins and lipids. Centrifuge to collect the washed inclusion bodies. Repeat this step at least twice.
-
-
Solubilization:
-
Resuspend the washed inclusion bodies in the Solubilization Buffer. For very recalcitrant inclusion bodies, the addition of a mild chaotropic agent like low concentrations of urea (B33335) can be beneficial.
-
Incubate for 1-2 hours at room temperature with stirring.
-
-
Clarification:
-
Centrifuge the suspension at high speed (e.g., 15,000 x g) for 30 minutes to pellet any remaining insoluble material.
-
-
Refolding:
-
The supernatant containing the solubilized protein can be refolded by various methods, such as:
-
Dialysis: Dialyze the solubilized protein against a series of buffers with decreasing concentrations of SB-8 and any denaturant.
-
Rapid Dilution: Rapidly dilute the solubilized protein into a large volume of refolding buffer.
-
-
-
Purification:
-
The refolded protein can then be further purified using standard chromatography techniques.
-
Applications in Drug Development and Proteomics
The mild nature of SB-8 makes it a valuable tool in various stages of drug development and proteomics research.
-
Target Identification and Validation: SB-8 can be used to solubilize membrane-bound receptors and ion channels in their native-like conformation, allowing for accurate ligand binding assays and functional characterization, which are crucial for target validation.
-
High-Throughput Screening (HTS): By maintaining the activity of solubilized enzymes and receptors, SB-8 facilitates the development of robust HTS assays for drug discovery.
-
Proteomics and 2D-Gel Electrophoresis: As SB-8 is zwitterionic and does not interfere with isoelectric focusing, it is an excellent choice for sample preparation in 2D-gel electrophoresis, leading to better resolution and spot identification.[9]
-
Mass Spectrometry: While some detergents can interfere with mass spectrometry, certain sulfobetaines and their formulations are designed to be mass spectrometry-compatible, aiding in the identification of proteins from complex mixtures.
Conclusion
This compound is a versatile and effective zwitterionic detergent for the solubilization of a wide range of proteins. Its ability to maintain the structural and functional integrity of proteins makes it a superior choice for many applications in research and drug development compared to harsher, denaturing detergents. While the optimal conditions for its use must be empirically determined for each protein, the protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the laboratory. The continued exploration of its properties and applications will undoubtedly lead to further advancements in our understanding of protein structure and function.
References
- 1. Solubilization and Stabilization of Native Membrane Proteins for Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 2. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 3. scispace.com [scispace.com]
- 4. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]
- 5. 2D Gel Electrophoresis Sample Preparation - Kendrick Labs [kendricklabs.com]
- 6. Determination of proteins and sulfobetaine with the Folin-phenol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing protein solubilization with nondetergent sulfobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
An In-Depth Technical Guide to the Critical Micelle Concentration of N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (Zwittergent 3-08)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) and related physicochemical properties of the zwitterionic surfactant N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, commonly known as Zwittergent 3-08 or SB3-8. This document is intended for researchers, scientists, and drug development professionals who utilize this detergent in their work.
Introduction to N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is a non-denaturing zwitterionic surfactant widely employed in biochemical and pharmaceutical applications. Its unique properties, including its ability to break protein-protein interactions without denaturing proteins, make it a valuable tool for solubilizing membrane proteins, in proteomics research, and in drug formulation.[1][2] A key parameter governing its behavior in aqueous solutions is the critical micelle concentration (CMC).
The CMC is the concentration at which individual surfactant monomers begin to self-assemble into larger, organized structures called micelles.[3] Below the CMC, the surfactant exists primarily as monomers. Above the CMC, additional surfactant molecules predominantly form micelles. This transition is accompanied by abrupt changes in the physical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.
Physicochemical Properties of Zwittergent Surfactants
| Property | Zwittergent 3-08 | Zwittergent 3-10 | Zwittergent 3-12 | Zwittergent 3-14 | Zwittergent 3-16 |
| Synonyms | SB3-8, Octyl sulfobetaine | Decyl sulfobetaine | Lauryl sulfobetaine, SB3-12 | Myristyl sulfobetaine | Palmityl sulfobetaine, SB3-16 |
| Molecular Weight ( g/mol ) | 279.44[4] | 307.5 | 335.53 | 363.58 | 391.65[5] |
| CMC (mM in water at 20-25°C) | 330[4][6][7] | 25-40 | 2-4 | 0.1-0.4 | 0.01-0.06[5] |
| Aggregation Number | Not Reported | Not Reported | 55 | 105 | 155[5] |
| Micellar Weight ( g/mol ) | Not Reported | Not Reported | 18,500 | 38,200 | 60,700[5] |
As the alkyl chain length increases, the hydrophobicity of the surfactant molecule increases, leading to a decrease in the CMC and an increase in the aggregation number and micellar weight.
Influence of Experimental Conditions on CMC
The CMC of a surfactant is not a fixed value but is influenced by environmental factors such as temperature and the presence of electrolytes.
Effect of Temperature
For many ionic surfactants, the CMC typically exhibits a U-shaped dependence on temperature, decreasing to a minimum value and then increasing.[8][9] For non-ionic and zwitterionic surfactants, the effect of temperature can be more complex. An increase in temperature can decrease the hydration of the hydrophilic head group, which favors micellization and thus lowers the CMC.[9] However, at higher temperatures, the disruption of the structured water around the hydrophobic tail can disfavor micellization, leading to an increase in the CMC. The precise temperature dependence for Zwittergent 3-08 is not extensively documented, but for some zwitterionic surfactants, a steady decrease in CMC with increasing temperature has been observed within a certain range.
Effect of Electrolytes (Salt)
The addition of salt to a solution of zwitterionic or ionic surfactant generally leads to a decrease in the CMC.[10][11][12] The added ions can reduce the electrostatic repulsion between the charged head groups of the surfactant monomers in the micelles. This shielding effect allows the micelles to form at a lower surfactant concentration. The magnitude of the decrease in CMC depends on the concentration and type of salt added.
Experimental Protocols for CMC Determination
Several methods can be employed to determine the CMC of a surfactant. The following are detailed protocols for two common techniques.
Surface Tensiometry
This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Materials:
-
N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (Zwittergent 3-08)
-
Deionized water
-
Surface tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate)
-
Glassware
Procedure:
-
Prepare a stock solution of Zwittergent 3-08 in deionized water at a concentration well above the expected CMC (e.g., 500 mM).
-
Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC (e.g., from 1 mM to 400 mM).
-
Calibrate the surface tensiometer according to the manufacturer's instructions, typically using deionized water.
-
Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated. Ensure the ring or plate is thoroughly cleaned and dried between measurements.
-
Record the surface tension value for each concentration.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the point of intersection of the two linear portions of the graph: the steeply sloping region at lower concentrations and the plateau region at higher concentrations.
Fluorescence Spectroscopy using Pyrene (B120774) as a Probe
This technique utilizes the sensitivity of the fluorescence emission spectrum of a hydrophobic probe, such as pyrene, to the polarity of its microenvironment. In an aqueous solution, pyrene has a characteristic emission spectrum. When micelles form, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties.
Materials:
-
N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (Zwittergent 3-08)
-
Pyrene
-
Spectroscopic grade solvent (e.g., acetone (B3395972) or ethanol) for pyrene stock solution
-
Deionized water
-
Fluorometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., 1 mM in acetone).
-
Prepare a stock solution of Zwittergent 3-08 in deionized water (e.g., 500 mM).
-
Prepare a series of aqueous solutions of Zwittergent 3-08 with varying concentrations.
-
To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). Ensure the volume of the organic solvent added is minimal (e.g., <1% of the total volume) to avoid affecting the CMC.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength for pyrene is typically around 335 nm.
-
Record the intensities of the first and third vibronic peaks in the pyrene emission spectrum (I1 at ~373 nm and I3 at ~384 nm).
-
Plot the ratio of the intensities (I1/I3) as a function of the logarithm of the surfactant concentration.
-
A sigmoidal curve is typically observed. The CMC is determined from the inflection point of this curve, which represents the point of maximum change in the I1/I3 ratio.
Application: Membrane Protein Solubilization
Zwittergent 3-08 is frequently used for the solubilization of membrane proteins, a critical step in their purification and characterization. The general workflow involves disrupting the cell membrane and extracting the protein of interest into detergent micelles.
Caption: Workflow for membrane protein solubilization using Zwittergent 3-08.
The process begins with the isolation of the cell membranes. The membrane pellet is then resuspended in a suitable buffer, and Zwittergent 3-08 is added at a concentration significantly above its CMC to ensure the formation of micelles and the efficient solubilization of the membrane proteins. After incubation, the non-solubilized material is removed by ultracentrifugation, and the supernatant containing the protein-detergent complexes is carried forward for purification and analysis.
Logical Relationship for CMC Determination
The determination of the CMC involves a logical progression from sample preparation to data analysis, which can be visualized as follows:
Caption: Logical workflow for the determination of the critical micelle concentration.
This workflow illustrates the fundamental steps common to most CMC determination methods, starting with the preparation of a concentration series, followed by the measurement of a concentration-dependent physical property, and concluding with the analysis of the resulting data to identify the CMC.
References
- 1. chembk.com [chembk.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Zwittergent® 3-08洗涤剂 A synthetic zwitterionic detergent, which unlike other amphoteric surfactants, retains its zwitterionic character over a broad pH range. | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-(N,N-ジメチルパルミチルアンモニオ)プロパンスルホン酸 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. proteinsandproteomics.org [proteinsandproteomics.org]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. scialert.net [scialert.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement [ijogst.put.ac.ir]
- 12. researchgate.net [researchgate.net]
The Zwitterionic Advantage: An In-depth Technical Guide to Sulfobetaine Detergents for Researchers and Drug Development Professionals
Introduction
In the intricate world of protein chemistry and drug development, the ability to effectively solubilize and stabilize proteins, particularly challenging membrane proteins, is paramount. Sulfobetaine (B10348) detergents have emerged as a powerful class of zwitterionic surfactants that offer a unique combination of properties, making them indispensable tools for researchers. Their defining characteristic is the presence of both a positively charged quaternary ammonium (B1175870) ion and a negatively charged sulfonate group within the same molecule.[1][2][3] This dual-charge nature results in a net neutral charge across a wide pH range, underpinning their gentle, non-denaturing action and broad utility in sensitive applications.[4][5] This technical guide provides a comprehensive overview of the zwitterionic nature of sulfobetaine detergents, their physicochemical properties, and their practical applications in research and drug development.
The Chemical Basis of the Zwitterionic Nature
The remarkable properties of sulfobetaine detergents stem directly from their unique molecular architecture. They possess a hydrophilic headgroup containing both a permanently positive quaternary ammonium cation and a strongly acidic sulfonate anion.[1][6] Unlike other amphoteric surfactants, the pKa of the sulfonic acid group is very low, and the quaternary amine is always positively charged, independent of the solution's pH. This ensures that sulfobetaines maintain their zwitterionic character over a broad pH range.[4][7] This intrinsic charge neutrality minimizes their interaction with the overall charge of a protein, contributing to their non-denaturing capabilities.[2][3]
Caption: General chemical structure of a sulfobetaine detergent.
Physicochemical Properties of Common Sulfobetaine Detergents
The efficacy of a detergent is dictated by its physicochemical properties. For sulfobetaine detergents, key parameters include the Critical Micelle Concentration (CMC), the concentration at which detergent monomers begin to form micelles, and the aggregation number, which is the average number of monomers per micelle. These properties, along with the molecular weight, are crucial for designing experiments such as protein solubilization and removal of excess detergent.
| Detergent | Abbreviation | Molecular Weight ( g/mol ) | CMC (mM) | Aggregation Number |
| N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | SB-8 | 279.45 | 25-40 | N/A |
| N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | SB-10 | 307.51 | ~39 | 41[7] |
| N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | SB-12 | 335.56 | 2-4 | 55[8] |
| N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | SB-14 | 363.61 | 0.1-0.4 | 83[9] |
| N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | SB-16 | 391.67 | ~0.04 | N/A |
| N-Octadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | SB-18 | 419.72 | N/A | N/A |
| Amidosulfobetaine-14 | ASB-14 | 434.68 | 8 | N/A |
| Amidosulfobetaine-16 | ASB-16 | 462.73 | 8 | N/A |
Key Applications in Research and Drug Development
Sulfobetaine detergents are prized for their ability to solubilize membrane proteins while preserving their native structure and function.[2] This makes them invaluable for a wide range of applications, from basic research to the development of therapeutics targeting membrane proteins like G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).
Membrane Protein Solubilization
The primary application of sulfobetaine detergents is the extraction of integral membrane proteins from the lipid bilayer. Their amphipathic nature allows them to disrupt the membrane and form micelles around the hydrophobic transmembrane domains of the protein, effectively shielding them from the aqueous environment.[5] Unlike harsh ionic detergents like SDS, the zwitterionic nature of sulfobetaines helps to maintain the protein's native conformation.[2][3]
Caption: Workflow for membrane protein solubilization.
Stabilizing Proteins for Structural and Functional Studies
Once solubilized, maintaining the stability and functional integrity of membrane proteins is crucial for downstream applications such as structural determination by crystallography or cryo-electron microscopy, and for functional assays. Sulfobetaines have been shown to be effective in stabilizing a variety of membrane proteins, including challenging targets like GPCRs.[10][11]
Enabling the Study of Signaling Pathways
By successfully solubilizing and stabilizing receptors in a functional state, sulfobetaine detergents open the door to investigating their role in cellular signaling. For instance, a solubilized receptor can be used in various assays to study its interaction with downstream signaling partners.
Caption: GPCR signaling study workflow after solubilization.
Experimental Protocols
The following are generalized protocols for key experiments involving sulfobetaine detergents. Researchers should optimize these protocols for their specific protein of interest and downstream application.
Protocol 1: Synthesis of N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SB-12)
This protocol describes a common method for the synthesis of SB-12.
Materials:
-
N,N-Dimethyldodecylamine
-
1,3-Propanesultone
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve N,N-dimethyldodecylamine in anhydrous acetonitrile.
-
Slowly add an equimolar amount of 1,3-propanesultone to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature. A white precipitate of SB-12 should form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified SB-12 under vacuum.
Protocol 2: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Surface tensiometry is a widely used method to determine the CMC of a surfactant.
Materials:
-
Sulfobetaine detergent
-
High-purity water
-
Surface tensiometer with a Wilhelmy plate or Du Noüy ring
-
A series of clean glass vials
Procedure:
-
Prepare a stock solution of the sulfobetaine detergent in high-purity water at a concentration well above the expected CMC.
-
Prepare a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Calibrate the surface tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated. Ensure the Wilhelmy plate or Du Noüy ring is thoroughly cleaned between measurements.
-
Plot the surface tension as a function of the logarithm of the detergent concentration.
-
The CMC is determined as the point of intersection of the two linear portions of the plot.
Protocol 3: Solubilization of Membrane Proteins using ASB-14
This protocol provides a general guideline for the solubilization of membrane proteins from cultured cells using the amidosulfobetaine ASB-14, often in combination with CHAPS.[6]
Materials:
-
Cell pellet
-
Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 2% (w/v) ASB-14, 100 mM DTT, and a protease inhibitor cocktail.
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Resuspend the cell pellet in the Lysis Buffer.
-
Homogenize the sample on ice using a Dounce homogenizer or sonicate briefly to ensure complete cell lysis.
-
Incubate the lysate on a rotator at 4°C for 30-60 minutes to allow for protein solubilization.
-
To remove insoluble cellular debris, centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C.[6]
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
Determine the protein concentration of the supernatant using a detergent-compatible protein assay.
Conclusion
Sulfobetaine detergents represent a versatile and powerful class of zwitterionic surfactants with broad applications in protein science and drug discovery. Their unique chemical structure, which confers a neutral charge over a wide pH range, makes them exceptionally mild and non-denaturing. This allows for the effective solubilization and stabilization of challenging proteins, particularly integral membrane proteins, while preserving their native structure and function. By understanding the fundamental principles of their zwitterionic nature and their key physicochemical properties, researchers can effectively leverage these detergents to advance our understanding of complex biological systems and to develop novel therapeutics.
References
- 1. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. sancolo.com [sancolo.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfobetaine 10, SB 10, cas no. 15163-36-7, purified detergent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 8. Sulfobetaine 3-12 (SB 3-12) Detergent | AAT Bioquest [aatbio.com]
- 9. Sulfobetaine 3-14 (SB 3-14) Detergent | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubilization of G protein-coupled receptors: a convenient strategy to explore lipid-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Sulfobetaine-8 in Diverse Buffer Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Sulfobetaine-8 (SB-8), a zwitterionic detergent critical for various applications in life sciences, including protein solubilization, purification, and drug formulation.[1][2][3] Understanding the solubility of SB-8 in different buffer systems is paramount for optimizing experimental protocols and ensuring reproducible results.
Introduction to this compound (SB-8)
This compound (also known as N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate) is an amphipathic molecule featuring a hydrophobic 8-carbon alkyl chain and a hydrophilic headgroup.[4] This headgroup contains both a positively charged quaternary ammonium (B1175870) ion and a negatively charged sulfonate group, resulting in a net neutral charge over a broad pH range. This zwitterionic nature makes SB-8 a non-denaturing surfactant, capable of solubilizing membrane proteins and preventing non-specific protein aggregation while preserving protein structure and function.[5][6]
Caption: Molecular structure of this compound.
Solubility Profile of this compound
While SB-8 is known for its high solubility in aqueous solutions, specific quantitative data across a wide range of biological buffers is not extensively published. The data sheets from various suppliers consistently state that SB-8 is "soluble in water".[4][7][8] Related compounds, the non-detergent sulfobetaines (NDSBs), are noted to be highly soluble, often exceeding 2.0 M in water, and do not significantly alter the pH or viscosity of biological buffers.[9][10][11] This suggests that SB-8 likely exhibits high solubility in common laboratory buffers, but empirical determination is recommended for specific applications.
Table 1: Solubility Data for this compound and Related Compounds
| Compound | Solvent/Buffer System | Temperature | Solubility |
| This compound | Water | Room Temperature | Soluble[4][7][8] |
| NDSBs (general) | Water | Not Specified | > 2.0 M[9][11] |
| NDSBs (general) | Biological Buffers | Not Specified | High; do not significantly alter pH or viscosity[10][12] |
Factors Influencing Solubility:
-
Temperature: Solubility of SB-8 is expected to increase with temperature, although this can affect the stability of the biological molecules in the solution.
-
pH: Due to its zwitterionic nature, the solubility of SB-8 is generally stable across a wide pH range. Extreme pH values may alter the charge of the headgroup and could affect solubility. It is recommended to use buffers with sufficient capacity (e.g., at least 25 mM) to prevent pH drift when using high concentrations of SB-8.[10][11]
-
Ionic Strength: The presence of salts in buffer systems can influence the solubility of detergents. While NDSBs have been used in conjunction with salts, high salt concentrations can potentially lead to "salting-out" effects, reducing the solubility of SB-8.
-
Buffer Components: Specific interactions between the buffer molecules (e.g., Tris, HEPES, MOPS) and SB-8 could potentially influence solubility, although this effect is generally considered minimal for common biological buffers.[10]
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of SB-8 in a specific buffer system, the following experimental protocol provides a reliable methodology.
Objective: To determine the saturation solubility of this compound in a user-defined buffer system at a constant temperature.
Materials:
-
All necessary components for the desired buffer (e.g., Tris base, HEPES, NaCl, HCl)
-
High-purity deionized water
-
Temperature-controlled shaker or water bath
-
Calibrated pH meter and analytical balance
-
Microcentrifuge and appropriate tubes
-
Thermostated incubator or oven for gravimetric analysis
Methodology:
-
Buffer Preparation: Accurately prepare the desired buffer system (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the final pH is correctly adjusted and the solution is filtered if necessary.
-
Sample Preparation: Dispense a precise volume (e.g., 1.0 mL) of the prepared buffer into several microcentrifuge tubes.
-
SB-8 Addition: Add an excess amount of SB-8 powder to each tube. An excess is ensured when a significant amount of solid material remains undissolved after thorough mixing.
-
Equilibration: Seal the tubes securely and place them in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25°C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches saturation.
-
Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 x g for 15 minutes) at the same experimental temperature to pellet all undissolved SB-8.
-
Supernatant Collection: Carefully pipette a precise volume of the clear supernatant (e.g., 500 µL) into a pre-weighed, dry microcentrifuge tube. Be cautious not to disturb the solid pellet.
-
Gravimetric Analysis: Determine the weight of the collected supernatant. Place the tubes with the supernatant in an oven at a moderate temperature (e.g., 60-70°C) until all the solvent has evaporated and a constant dry weight of the dissolved SB-8 is achieved.
-
Calculation of Solubility:
-
Calculate the mass of the dissolved SB-8 (Final weight of tube - Initial weight of tube).
-
Calculate the mass of the solvent (Weight of supernatant - Mass of dissolved SB-8).
-
Assuming the density of the buffer is ~1 g/mL, the mass of the solvent is approximately equal to its volume.
-
Express solubility in desired units, such as g/100 mL or Molarity.
-
Caption: A generalized workflow for determining SB-8 solubility.
Conclusion
This compound is a highly valuable zwitterionic detergent with excellent water solubility. While specific quantitative data in various biological buffers is sparse in literature, its chemical nature suggests high solubility across commonly used systems. For applications requiring precise concentrations near its saturation point, the provided experimental protocol offers a robust framework for determining these values empirically. This due diligence ensures the optimization of protocols for protein chemistry and drug development, leading to more reliable and scientifically sound outcomes.
References
- 1. This compound (SB-8) | CAS 15178-76-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 2. What is Sulfobetaine (SB) zwitterionic surfactants used for? - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. Sulfobetaine 8生物清潔劑 | CAS 15178-76-4 - 產品介紹 - Hopax Fine Chemicals [hopaxfc.com]
- 4. This compound |產品詳情|上海拜力生物科技有限公司 [lookbio.com]
- 5. Detergents for Protein Solubilization | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. You are being redirected... [bio-world.com]
- 8. Non-Detergent Sulfobetaine (NDSB) 201 [gbiosciences.com]
- 9. NDSB 201 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. interchim.fr [interchim.fr]
- 12. goldbio.com [goldbio.com]
In-Depth Technical Guide: Thermal Stability of Sulfobetaine-8 for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability of Sulfobetaine-8 (N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate), a zwitterionic detergent crucial for various applications in research and drug development, particularly in the solubilization and stabilization of membrane proteins. Understanding the thermal properties of this compound (SB-8) is paramount for ensuring experimental reproducibility and the integrity of biological samples.
Core Concepts: Understanding this compound and its Thermal Behavior
This compound belongs to the sulfobetaine (B10348) family of detergents, characterized by a hydrophilic headgroup containing both a quaternary ammonium (B1175870) cation and a sulfonate anion, and a hydrophobic alkyl tail. This zwitterionic nature confers it with unique properties, such as maintaining its net-neutral charge over a wide pH range and being generally milder and less denaturing than ionic detergents.[1][2][3][4]
The thermal stability of a detergent like SB-8 is a critical parameter that dictates its suitability for various experimental procedures, especially those involving heat, such as thermal shift assays for protein stability, and long-term storage of protein-detergent complexes.[5][6] Degradation of the detergent can lead to the formation of impurities that may interfere with assays or compromise the stability of the protein of interest.
Quantitative Thermal Stability Data
The thermal stability of this compound has been assessed primarily through thermogravimetric analysis (TGA) and melting point determination. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal decomposition. It is important to note that the literature often refers to compounds structurally very similar to SB-8, such as n-alkylammonium sulfobetaines (DmCnS series), which provide valuable insights into its expected thermal behavior.
| Parameter | Value | Method | Notes | Reference |
| Decomposition Onset (Ton) | ~280 °C | Thermogravimetric Analysis (TGA) | Data for DmC8S, a close structural analog of this compound. The onset temperature is defined as the point of 5% weight loss. | [7][8] |
| Melting Point | 212-215 °C | Not specified | ||
| Melting Point (decomposes) | 257-260 °C | Not specified | Indicates that decomposition occurs at or near the melting point. | [9] |
| Recommended Storage | Room Temperature | Manufacturer Recommendation | [10] | |
| Long-term Stability | High hydrolytic stability of the polymer form in various pH conditions at ambient temperature. | ¹H NMR | While this data is for poly(sulfobetaine), it suggests good chemical stability of the sulfobetaine moiety. | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the thermal stability of detergents like this compound. Below are protocols for key analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature of this compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer is used.
-
Sample Preparation: A small amount of powdered this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).
-
Experimental Conditions:
-
Atmosphere: The analysis is typically carried out under an inert nitrogen atmosphere to prevent oxidative degradation.
-
Heating Rate: A constant heating rate, commonly 10 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a temperature well above the expected decomposition point (e.g., 30 °C to 600 °C).
-
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition (Ton) is typically determined as the temperature at which a 5% weight loss is observed.[7][8][13][14][15]
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other phase transitions of this compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter is used.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Heating and Cooling Cycles: The sample and reference are subjected to a controlled temperature program, including heating and cooling ramps. A typical heating rate is 10 °C/min.
-
Temperature Range: The temperature range should encompass the expected melting point (e.g., from room temperature to 250 °C).
-
-
Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic events, such as melting, are observed as peaks in the DSC thermogram.[8][16][17][18]
Impact on Experimental Workflows and Data Interpretation
The thermal stability of this compound is a critical consideration in experimental design and data interpretation, particularly in the field of membrane protein research.
Protein Solubilization and Stabilization
This compound is widely used to extract membrane proteins from the lipid bilayer and maintain their stability in a soluble form.[1][2] The detergent forms micelles around the hydrophobic transmembrane domains of the protein, mimicking the native membrane environment. If an experiment requires heating, such as in thermal shift assays to determine protein melting temperature (Tm), the detergent's own thermal stability must exceed the protein's Tm. Detergent degradation can lead to protein aggregation and precipitation, confounding the results.
Long-Term Sample Storage
For structural and functional studies, protein-detergent complexes are often stored for extended periods. While manufacturer recommendations suggest room temperature storage for solid SB-8, the stability of aqueous solutions, especially at elevated temperatures, should be considered.[10] Studies on polysulfobetaines have shown good hydrolytic stability at ambient temperatures, which is a positive indicator for the sulfobetaine headgroup.[11][12] However, for critical applications, long-term stability studies under the specific buffering and temperature conditions of the experiment are advisable.
Visualizing Experimental Workflows
The following diagrams illustrate key experimental workflows where the thermal stability of this compound is a relevant factor.
Caption: Workflow for assessing protein stability using a detergent like SB-8.
Caption: A generalized protocol for Thermogravimetric Analysis of this compound.
Conclusion and Recommendations
This compound is a thermally stable zwitterionic detergent suitable for a wide range of applications in research and drug development. Its decomposition onset temperature is approximately 280 °C, providing a safe margin for most biochemical applications, including thermal shift assays of proteins which typically unfold at much lower temperatures. However, it is crucial to be aware of its melting point, which is in the range of 212-260 °C, as decomposition can occur concurrently.
For optimal experimental outcomes, the following recommendations should be considered:
-
Verification of Purity: Always use high-purity this compound, as impurities can affect its thermal properties and interfere with experimental results.
-
Avoid Prolonged Exposure to High Temperatures: While SB-8 is stable, prolonged incubation at temperatures approaching its melting/decomposition point should be avoided.
-
Consider Hydrolytic Stability: For long-term storage in aqueous solutions, especially at non-neutral pH, the potential for hydrolysis should be considered, although sulfobetaines are generally quite stable.
-
Empirical Testing: When developing new assays or working with particularly sensitive proteins, it is prudent to empirically test the stability of this compound under the specific experimental conditions.
By adhering to these guidelines and understanding the thermal characteristics of this compound, researchers can enhance the reliability and reproducibility of their experimental results.
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Detergents for Protein Solubilization | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. A nondenaturing zwitterionic detergent for membrane biochemistry: design and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfobetaine 3-16, Zwitterionic detergent (CAS 2281-11-0) | Abcam [abcam.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Foldable detergents for membrane protein study: Importance of detergent core flexibility in protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complex Self-Organization in n-Alkylammonium Sulfobetaine Zwitterions with High Thermal Stabilities and High Expansion Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. You are being redirected... [bio-world.com]
- 10. This compound (SB-8) | CAS 15178-76-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. epfl.ch [epfl.ch]
- 15. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 16. A Guide to Differential Scanning Calorimetry of Membrane and Soluble Proteins in Detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ucm.es [ucm.es]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Non-Denaturing Detergents for Protein Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of proteins in their native, functional state is paramount to understanding complex biological processes and for the development of novel therapeutics. A critical initial step in many protein analysis workflows is the extraction and solubilization of proteins from their cellular environment. This process often necessitates the use of detergents to disrupt cellular membranes and isolate proteins of interest. Non-denaturing detergents are indispensable tools in this context, as they are capable of solubilizing membrane proteins and disrupting lipid-lipid and lipid-protein interactions while preserving the native structure and function of the protein and maintaining protein-protein interactions.[1][2][3] This technical guide provides a comprehensive overview of non-denaturing detergents, their properties, and their applications in key protein study methodologies.
Understanding Non-Denaturing Detergents
Detergents are amphipathic molecules, possessing both a hydrophilic (polar) head group and a hydrophobic (non-polar) tail.[1] This dual nature allows them to interact with both the aqueous environment and the hydrophobic lipid bilayers of cell membranes. At a concentration above their critical micelle concentration (CMC), detergent monomers self-assemble into micelles.[4] It is these micelles that encapsulate membrane proteins, shielding their hydrophobic transmembrane domains from the aqueous buffer and rendering them soluble.[4]
Non-denaturing detergents are characterized by their uncharged or zwitterionic head groups. This lack of a net charge makes them gentler than their ionic counterparts (e.g., SDS), which can disrupt protein-protein interactions and lead to denaturation.[5][6] Non-denaturing detergents are broadly classified into two main categories:
-
Non-ionic detergents: These possess uncharged, hydrophilic head groups. They are considered mild and are effective at breaking lipid-lipid and protein-lipid interactions without disrupting protein-protein interactions.[1][2] Examples include Triton X-100, NP-40, Tween 20/80, and n-Dodecyl β-D-maltoside (DDM).
-
Zwitterionic detergents: These contain both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge. While still considered non-denaturing, they can be more effective at disrupting protein-protein interactions than non-ionic detergents.[7] A prominent example is CHAPS.
Properties of Common Non-Denaturing Detergents
The selection of an appropriate non-denaturing detergent is critical and depends on the specific protein of interest and the downstream application. Key properties to consider include the critical micelle concentration (CMC), aggregation number, and molecular weight.
| Detergent | Type | Molecular Weight (Da) | CMC (mM) | Aggregation Number |
| Triton X-100 | Non-ionic | ~625 - 647[4][8][9][10][11] | 0.2 - 0.33[4][10][11] | 100 - 155[4] |
| NP-40 | Non-ionic | ~603 - 617[7][12] | 0.05 - 0.29[7][12] | 149[7][12] |
| Tween 20 | Non-ionic | ~1227[13][14] | 0.06 - 0.07% (w/v)[15][16] | Not readily available |
| Tween 80 | Non-ionic | ~1310[17][18] | 0.012 - 0.0167[18][19] | ~58[18] |
| n-Dodecyl β-D-maltoside (DDM) | Non-ionic | ~510.6[20][21] | 0.1 - 0.6[3] | ~98[3] |
| CHAPS | Zwitterionic | ~614.9[22][23][24] | 6 - 10[22][23][24][25] | 4 - 14[25] |
Key Applications and Experimental Protocols
Non-denaturing detergents are integral to a variety of techniques aimed at studying proteins in their native state.
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique used to identify protein-protein interactions. The goal is to immunoprecipitate a target protein ("bait") along with its interacting partners ("prey") from a cell lysate. The use of non-denaturing detergents is crucial to preserve these interactions.[26]
1. Cell Lysis:
-
Wash cultured cells (adherent or suspension) with ice-cold PBS.
-
Lyse the cells by adding ice-cold Co-IP lysis buffer. A common formulation is:
-
Incubate on ice for 10-30 minutes with occasional vortexing.[27][29]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[26]
-
Collect the supernatant containing the solubilized proteins.
2. Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 30-60 minutes at 4°C on a rotator.[28][30]
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.[28]
3. Immunoprecipitation:
-
Add the primary antibody specific to the "bait" protein to the pre-cleared lysate.
-
Incubate for 1-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (often the same as the lysis buffer, sometimes with a lower detergent concentration). This step is critical to remove non-specifically bound proteins.[30]
5. Elution:
-
Elute the protein complexes from the beads. For downstream analysis by SDS-PAGE and Western blotting, a denaturing elution buffer (e.g., Laemmli sample buffer) is commonly used.
-
For functional assays, a non-denaturing elution buffer, such as a low pH glycine (B1666218) solution, can be used.[30]
6. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "bait" and potential "prey" proteins.
Native Polyacrylamide Gel Electrophoresis (Native-PAGE)
Native-PAGE separates proteins based on their size, shape, and native charge, allowing for the analysis of intact protein complexes. Non-denaturing detergents are used to solubilize membrane proteins and maintain their native conformation during electrophoresis.
1. Sample Preparation and Solubilization:
-
Isolate the membrane fraction from cells or tissues.
-
Resuspend the membrane pellet in a sample buffer containing a non-denaturing detergent. Common choices include n-dodecyl-β-D-maltoside (DDM) or digitonin.[1]
-
Example Sample Buffer: 750 mM ε-aminocaproic acid, 50 mM Bis-Tris-HCl pH 7.0, 0.5 mM EDTA.
-
-
Add the detergent solution (e.g., 10% w/v DDM) to the sample and incubate on ice for at least 10 minutes to solubilize the membrane proteins.[1]
-
Centrifuge to pellet any unsolubilized material.[1]
-
Transfer the supernatant to a new tube.
2. Electrophoresis:
-
Prepare a native polyacrylamide gel (gradient gels often provide better resolution). The gel and running buffers should not contain denaturing agents like SDS.
-
For Blue Native PAGE (BN-PAGE), Coomassie Brilliant Blue G-250 is added to the sample and cathode buffer to impart a negative charge on the proteins for migration.
-
Load the prepared samples into the wells of the gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent protein denaturation due to heat.
3. Analysis:
-
After electrophoresis, the gel can be stained with Coomassie blue or other protein stains to visualize the protein bands.
-
For identification of specific proteins or complexes, a second dimension of electrophoresis (2D-PAGE) under denaturing conditions (SDS-PAGE) can be performed, followed by Western blotting or mass spectrometry.
Case Study: EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation.[31][32] Dysregulation of this pathway is implicated in various cancers.[33] Studying the protein-protein interactions within this pathway, such as the dimerization of EGFR upon ligand binding and the recruitment of downstream signaling molecules, heavily relies on techniques like Co-IP that utilize non-denaturing detergents.
Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR undergoes a conformational change, leading to dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[34] These phosphorylated tyrosines serve as docking sites for adaptor proteins and enzymes containing SH2 or PTB domains, such as Grb2 and SHC.[34] This initiates downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, which ultimately regulate gene expression and cellular responses.[31]
Conclusion
Non-denaturing detergents are fundamental reagents for the study of proteins in their native and functional states. A thorough understanding of their properties and appropriate application is essential for the successful extraction and analysis of proteins and their interactions. By carefully selecting a detergent based on the specific experimental goals and protein characteristics, researchers can effectively solubilize proteins while preserving their structural and functional integrity, enabling crucial insights into complex biological systems and facilitating the development of novel therapeutic strategies.
References
- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Triton® X-100 Detergent | AAT Bioquest [aatbio.com]
- 5. Solubilization of membrane protein complexes for blue native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 7. Thermo Scientific NP-40 Surfact-Amps Detergent Solution 50 mL | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 8. Sample Preparation [abm.com.ge]
- 9. snowpure.com [snowpure.com]
- 10. periodicos.ufms.br [periodicos.ufms.br]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Tween® 20 Detergent | AAT Bioquest [aatbio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. aurion.nl [aurion.nl]
- 16. emsdiasum.com [emsdiasum.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Anatrace.com [anatrace.com]
- 19. researchgate.net [researchgate.net]
- 20. avantiresearch.com [avantiresearch.com]
- 21. researchgate.net [researchgate.net]
- 22. CHAPS Detergent | AAT Bioquest [aatbio.com]
- 23. mpbio.com [mpbio.com]
- 24. agscientific.com [agscientific.com]
- 25. agscientific.com [agscientific.com]
- 26. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. usbio.net [usbio.net]
- 29. assaygenie.com [assaygenie.com]
- 30. bitesizebio.com [bitesizebio.com]
- 31. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 32. sinobiological.com [sinobiological.com]
- 33. EGFR Signaling Pathway - Elabscience [elabscience.com]
- 34. benchchem.com [benchchem.com]
Sulfobetaine-8 in Proteomics Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of proteomics, the effective solubilization and stabilization of proteins are paramount for successful downstream analysis. This is particularly challenging for hydrophobic membrane proteins, which are often underrepresented in proteomic studies. Zwitterionic detergents, such as Sulfobetaine-8 (SB-8), have emerged as powerful tools to address this challenge. Their unique amphipathic nature, possessing both a positive and a negative charge on their hydrophilic head group, allows them to efficiently disrupt lipid-lipid and lipid-protein interactions without significantly altering the native protein structure and charge.[1][2] This technical guide provides a comprehensive overview of the applications of this compound in proteomics research, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Core Properties of this compound
This compound, also known as N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a non-denaturing zwitterionic detergent. Its key properties make it a valuable reagent in various proteomics workflows.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₉NO₃S | [3] |
| Molecular Weight | 279.45 g/mol | N/A |
| Critical Micelle Concentration (CMC) | 330 mM (in water at 20-25°C) | [3] |
| Appearance | White crystalline powder | N/A |
| Charge | Zwitterionic (net neutral) | [1] |
Applications of this compound in Proteomics
The primary applications of SB-8 in proteomics stem from its excellent protein solubilization capabilities, particularly for membrane proteins, and its compatibility with downstream analytical techniques such as two-dimensional gel electrophoresis (2D-PAGE) and mass spectrometry (MS).[4][5]
Protein Solubilization
This compound is highly effective at solubilizing membrane proteins by creating mixed micelles with lipids and the hydrophobic domains of proteins, thereby extracting them from the membrane environment.[6] Its zwitterionic nature ensures that the native charge of the protein is maintained, which is crucial for techniques like isoelectric focusing.[1]
A comparative study on the solubilization of membrane proteins from Xylella fastidiosa for 2D-PAGE demonstrated the superior performance of sulfobetaines over the commonly used zwitterionic detergent CHAPS.[4]
| Detergent Combination | Number of Visible Spots in 2D-PAGE |
| 4% CHAPS | ~250 |
| 2% ASB-14 + 4% CHAPS | ~400 |
| 2% SB 3-10 + 4% CHAPS | ~350 |
Note: ASB-14 and SB 3-10 are other types of sulfobetaine (B10348) detergents. This data suggests the enhanced solubilization capacity of sulfobetaines in conjunction with CHAPS.[4]
Two-Dimensional Gel Electrophoresis (2D-PAGE)
Due to its ability to solubilize proteins without altering their native charge, SB-8 is a valuable component of rehydration buffers used for the first dimension of 2D-PAGE, isoelectric focusing (IEF).[7] It helps to keep proteins, especially hydrophobic ones, in solution during the focusing process, leading to better resolution and fewer artifacts in the final gel.
Mass Spectrometry Compatibility
While detergents can interfere with mass spectrometry analysis by causing ion suppression, sulfobetaines like SB-8 are considered more MS-friendly than many non-ionic and ionic detergents.[1][8] However, for optimal results, it is often necessary to remove the majority of the detergent prior to MS analysis.[9][10] Techniques such as protein precipitation, dialysis, and the use of detergent removal resins can be employed for this purpose.[6][10]
Experimental Protocols
Membrane Protein Extraction using this compound for Proteomics
This protocol describes the general steps for extracting membrane proteins from cultured cells using a lysis buffer containing this compound.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound, Protease inhibitor cocktail
-
Microcentrifuge
-
Sonicator (optional)
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in ice-cold Lysis Buffer. The volume will depend on the cell pellet size; a common starting point is 5-10 volumes of buffer to the pellet volume.
-
Incubate the suspension on ice for 30 minutes with occasional vortexing to facilitate lysis.
-
For enhanced lysis, sonicate the sample on ice with short bursts.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the solubilized proteins.
-
Quantify the protein concentration using a detergent-compatible protein assay.
-
The protein extract is now ready for downstream applications like 2D-PAGE or mass spectrometry (after detergent removal).
Two-Dimensional Gel Electrophoresis (2D-PAGE) with a this compound Containing Buffer
This protocol outlines the first dimension (IEF) of 2D-PAGE using a rehydration buffer containing this compound.
Materials:
-
Protein extract solubilized with SB-8
-
Rehydration Buffer: 7 M Urea, 2 M Thiourea, 2% (w/v) CHAPS, 1% (w/v) this compound, 0.5% (v/v) IPG buffer, 65 mM DTT, Bromophenol Blue
-
Immobilized pH Gradient (IPG) strips
-
Rehydration/loading tray
-
IEF focusing unit
Procedure:
-
Dilute the protein sample in the Rehydration Buffer to the desired final protein concentration.
-
Pipette the sample mixture into the channels of the rehydration/loading tray.
-
Remove the protective cover from the IPG strip and place it gel-side down onto the sample. Ensure there are no air bubbles trapped between the strip and the solution.
-
Cover the strips with mineral oil to prevent evaporation.
-
Allow the strips to rehydrate for at least 12 hours at room temperature.
-
Perform isoelectric focusing according to the manufacturer's instructions for the specific IPG strips and IEF unit.
-
After IEF, equilibrate the IPG strips in equilibration buffer first with DTT and then with iodoacetamide.
-
Proceed to the second dimension (SDS-PAGE).
Mass Spectrometry Sample Preparation after this compound Extraction
This protocol describes the in-solution digestion of proteins extracted with SB-8, followed by detergent removal and sample cleanup for mass spectrometry.
Materials:
-
Protein extract in SB-8 containing buffer
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
Detergent removal spin columns or beads
-
C18 desalting spin columns
Procedure:
-
Reduction and Alkylation:
-
To the protein extract, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool to room temperature.
-
Add IAA to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 20 minutes.
-
-
Detergent Removal (Pre-Digestion):
-
Follow the manufacturer's protocol for the chosen detergent removal product to remove the bulk of the this compound. This step is crucial to prevent inhibition of the trypsin.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the concentration of any remaining denaturants.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Quenching and Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.
-
-
Analysis:
-
The purified peptides are now ready for analysis by LC-MS/MS.
-
Visualizations
Experimental Workflow: Membrane Proteomics
Caption: Workflow for membrane proteomics using this compound.
Logical Relationship: Detergent Action in Protein Solubilization
Caption: Solubilization of membrane proteins by this compound.
Conclusion
This compound is a versatile and effective zwitterionic detergent for proteomics research, particularly for the challenging task of membrane protein analysis. Its ability to solubilize proteins while preserving their native charge and structure makes it an invaluable tool for techniques like 2D-PAGE. While its presence can interfere with mass spectrometry, appropriate removal strategies can mitigate this issue, allowing for comprehensive proteomic analyses. The protocols and workflows detailed in this guide provide a solid foundation for researchers to incorporate this compound into their experimental designs, ultimately leading to a deeper understanding of the proteome.
References
- 1. Emergence of mass spectrometry detergents for membrane proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (SB-8) | CAS 15178-76-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]
- 8. research.colostate.edu [research.colostate.edu]
- 9. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
The Role of Sulfobetaines in Preventing Protein Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein aggregation is a significant challenge in the development and formulation of therapeutic proteins, often leading to loss of efficacy and potential immunogenicity. Sulfobetaines, a class of zwitterionic compounds, have emerged as effective excipients for preventing protein aggregation. This technical guide provides an in-depth overview of the mechanisms by which sulfobetaines stabilize proteins, quantitative data on their efficacy, detailed experimental protocols for evaluating protein aggregation, and visualizations of the underlying processes.
Introduction: The Challenge of Protein Aggregation
Protein-based biopharmaceuticals are a cornerstone of modern medicine. However, their inherent complexity makes them susceptible to various physical and chemical degradation pathways, with aggregation being a primary concern.[1][2] Aggregation can be triggered by various stresses, including thermal stress, mechanical agitation, pH shifts, and exposure to interfaces.[2] The formation of protein aggregates can lead to decreased therapeutic effect, and in some cases, adverse immune reactions.[2] Consequently, there is a critical need for effective strategies and excipients to prevent protein aggregation and ensure the stability of biotherapeutic formulations.[3][4]
The Mechanism of Action of Sulfobetaines
Sulfobetaines are zwitterionic molecules containing both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group.[5] This unique structure underpins their ability to stabilize proteins and prevent aggregation through several proposed mechanisms.
-
Molecular Shielding and Weak Interactions: Sulfobetaine (B10348) polymers can act as "molecular shields," engaging in weak and reversible interactions with protein molecules.[6] This shielding effect prevents the strong, irreversible protein-protein interactions that lead to aggregation.[6] The zwitterionic nature of sulfobetaines is thought to facilitate these interactions without causing protein denaturation.[7]
-
Modulation of the Hydrophobic Environment: Hydrophobic interactions are a major driving force for protein aggregation. Sulfobetaines, particularly those with hydrophobic modifications, can alter the hydrophobic environment surrounding the protein.[6] 2D NMR studies have suggested that the presence of hydrophobic poly-sulfobetaine (poly-SPB) can suppress the hydrophobic interactions that initiate aggregation.[6]
-
Preferential Hydration: Similar to other osmolytes, sulfobetaines are thought to be preferentially excluded from the protein surface. This leads to an increase in the free energy of the denatured state, thus thermodynamically favoring the more compact, native conformation.[8][9] The strong hydration capacity of the zwitterionic groups plays a crucial role in this phenomenon.[10][11]
-
Facilitating Refolding: Studies have shown that sulfobetaine polymers can aid in the refolding of denatured proteins.[6] By preventing the formation of highly aggregation-prone intermediates, sulfobetaines provide an opportunity for partially unfolded proteins to regain their native structure upon removal of the stress.[6]
The following diagram illustrates the proposed mechanism by which sulfobetaines prevent protein aggregation:
References
- 1. Comparative Study of Protein Aggregation Arrest by Zwitterionic Polysulfobetaines: Using Contrasting Raft Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Comparative Study of Protein Aggregation Arrest by Zwitterionic Polysulfobetaines: Using Contrasting Raft Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Osmolyte-Induced Folding and Stability of Proteins: Concepts and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. mdpi.com [mdpi.com]
- 11. Sulfobetaine methacrylate hydrogel-coated anti-fouling surfaces for implantable biomedical devices - PMC [pmc.ncbi.nlm.nih.gov]
Structural characteristics of Sulfobetaine-8 in solution
An In-depth Technical Guide on the Structural Characteristics of Sulfobetaine-8 in Solution
Introduction
This compound (SB-8), also known by its systematic name N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic surfactant belonging to the sulfobetaine (B10348) family.[1][2] As a zwitterionic molecule, it possesses both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group, resulting in a net neutral charge over a wide pH range.[3][4] This unique characteristic, combined with an eight-carbon (octyl) hydrophobic tail, makes SB-8 a versatile detergent. It is frequently employed in biochemical and pharmaceutical research for protein separation, solubilization, and purification.[1] Its mild, non-denaturing properties are particularly valuable for isolating membrane proteins in their native, biologically active state.[3] Other applications include its use in cosmetics and the development of contact lens solutions.[1]
Molecular Structure
The this compound molecule consists of a hydrophilic zwitterionic headgroup and a hydrophobic alkyl tail. The headgroup contains a permanently positive quaternary ammonium cation and a strongly acidic sulfonate anion. The hydrophobic portion is a linear eight-carbon chain (octyl group).
Single-crystal X-ray diffraction studies of SB-8 solvates have revealed specific conformational features. The hydrophobic chains, specifically the -(CH2)3-N+Me2-(CH2)7-Me fragment, are not perfectly linear but exhibit a distinct kink at the location of the quaternary nitrogen atom.[5] This bend is a result of strong intramolecular and intermolecular C-H···O hydrogen bonds that form between the negatively charged sulfonic anion and the positively charged tetraalkylammonium fragments.[5]
Aggregation in Aqueous Solution
Like other surfactants, SB-8 molecules self-assemble in aqueous solutions above a certain concentration to form aggregates known as micelles.[5] This process, driven by the hydrophobic effect, minimizes the unfavorable contact between the hydrophobic octyl tails and water molecules. The zwitterionic headgroups remain exposed to the aqueous environment.
Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) is the minimum surfactant concentration at which micelle formation begins.[6] Below the CMC, SB-8 exists primarily as individual monomers in solution. Above the CMC, additional surfactant molecules predominantly form micelles.[6] The CMC is a key parameter indicating the tendency of a surfactant to self-assemble. For this compound in water at 20-25°C, the reported CMC is approximately 330 mM to 390 mM.[1][3]
Micelle Structure and Properties
The micelles formed by single-chain sulfobetaines like SB-8 are typically small, with aggregate sizes often in the range of 4–7 nm as determined by dynamic light scattering.[7] The exact size and shape of the micelles can be further characterized using techniques like small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS).[8]
Factors Influencing Micellization
-
Temperature: The micellization process is dependent on temperature. For many surfactants, the CMC value can exhibit nonmonotonic behavior, often decreasing initially with rising temperature before reaching a minimum and then increasing.[9][10] This is due to a complex interplay between the decreased hydration of hydrophilic groups and the disruption of structured water around the hydrophobic tails at higher temperatures.[9][11] The process often involves enthalpy-entropy compensation, where it is entropy-driven at higher temperatures and enthalpy-driven at lower temperatures.[12][13]
-
Additives (Electrolytes): The presence of salts can influence the aggregation behavior of zwitterionic surfactants. Specifically, anions can exhibit preferential binding to the zwitterionic micelles, imparting a net negative charge.[12] This binding affinity often follows the Hofmeister series, with "soft," more hydrophobic anions binding more strongly.[12]
Quantitative Data
The key physicochemical properties of this compound are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | SB-8, SB3-8, ZWITTERGENT 3-08, N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | [1][5] |
| CAS Number | 15178-76-4 | [1] |
| Molecular Formula | C₁₃H₂₉NO₃S | [1] |
| Molecular Weight | 279.44 g/mol | [1][3] |
| Appearance | White to faint beige powder | [1][14] |
| Melting Point | 257 - 260 °C (decomposes) | [14] |
Table 2: Solution Characteristics of this compound in Water
| Property | Value | Reference(s) |
| Classification | Zwitterionic Surfactant | [1][3] |
| Solubility (RT) | Soluble in water | [14] |
| Critical Micelle Concentration (CMC) | 330 mM (20-25°C) | [1] |
| 390 mM | [3] |
Experimental Protocols
The characterization of SB-8's structural properties in solution relies on several key analytical techniques.
Determination of Critical Micelle Concentration (CMC)
The CMC is typically determined by measuring a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence at the onset of micellization.
-
Methodology: Surface Tensiometry
-
Preparation: A series of aqueous solutions of SB-8 with varying concentrations, spanning the expected CMC, are prepared.
-
Measurement: The surface tension of each solution is measured at a constant temperature using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Data Analysis: Surface tension is plotted against the logarithm of the surfactant concentration.
-
CMC Determination: The plot will show a region where surface tension decreases linearly, followed by a point where the slope changes and the surface tension becomes nearly constant. The concentration at this inflection point is taken as the CMC.[6]
-
-
Methodology: Conductometry
-
Preparation: A series of SB-8 solutions of known concentrations are prepared in deionized water.
-
Measurement: The electrical conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.
-
Data Analysis: Conductivity is plotted against the surfactant concentration.
-
CMC Determination: The resulting plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[15] This method is effective for ionic and zwitterionic surfactants.
-
Micelle Size and Distribution: Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size of particles and macromolecules in solution, such as micelles.[16][17]
-
Principle: The technique measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in solution. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly.[16] By analyzing these fluctuations using an autocorrelation function, the diffusion coefficient (D) of the particles can be determined. The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation: Rh = kBT / 6πηD where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.
-
Methodology:
-
Sample Preparation: An SB-8 solution with a concentration significantly above the CMC is prepared and filtered (e.g., through a 0.22 µm filter) into a clean cuvette to remove dust and large aggregates.
-
Instrument Setup: The cuvette is placed in the DLS instrument, and the sample is allowed to equilibrate to the desired temperature.
-
Data Acquisition: A laser illuminates the sample, and a detector, typically positioned at a 90° or 175° angle, records the fluctuations in scattered light intensity over time.
-
Data Analysis: The instrument's software computes the autocorrelation function of the intensity data to determine the diffusion coefficient and subsequently calculates the hydrodynamic radius and the polydispersity index (PDI), which indicates the breadth of the size distribution.[17]
-
Micelle Shape and Internal Structure: Small-Angle Scattering (SAS)
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for determining the size, shape, and internal structure of nanoscale objects like micelles in solution.[18][19]
-
Principle: A collimated beam of X-rays or neutrons is passed through the sample solution.[20] The radiation is scattered by the electrons (for X-rays) or atomic nuclei (for neutrons) in the sample. The scattering pattern at very small angles (typically < 5°) is recorded. The angle and intensity of the scattered radiation provide information about the size, shape (e.g., spherical, ellipsoidal, cylindrical), and aggregation number of the micelles.[18][21] SANS is particularly useful as it allows for contrast variation by using deuterated solvents (e.g., D₂O), which can highlight specific parts of the micelle structure.[19][22]
-
Methodology:
-
Sample and Background Preparation: Solutions of SB-8 at concentrations above the CMC are prepared. A matching buffer or solvent sample (without the surfactant) is also prepared for background subtraction. For SANS, this may involve preparing samples in different H₂O/D₂O ratios.
-
Data Acquisition: The sample is placed in the beamline of a SAXS or SANS instrument. The scattering pattern is collected on a 2D detector over a period of time. A background scattering pattern from the solvent is also collected.
-
Data Reduction: The 2D scattering data is radially averaged to produce a 1D plot of scattering intensity (I) versus the scattering vector (q), where q is related to the scattering angle. The background scattering is subtracted from the sample scattering.
-
Modeling and Analysis: The resulting scattering curve (I(q) vs. q) is analyzed by fitting it to mathematical models that describe different particle shapes and sizes. This analysis can yield parameters such as the radius of gyration, micelle dimensions, and aggregation number.
-
Molecular Environment: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the SB-8 molecule, both as monomers and within the micellar structure.
-
Methodology:
-
Sample Preparation: SB-8 is dissolved in a deuterated solvent (e.g., D₂O) at concentrations below and above the CMC.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis: Changes in chemical shifts, peak broadening, and relaxation times upon micellization are analyzed. For example, the peaks corresponding to the protons in the hydrophobic tail typically show significant broadening and a shift upon aggregation, indicating their transfer from an aqueous to a non-polar micellar core environment.[23][24] This provides insight into which parts of the molecule are in the core versus the corona of the micelle.
-
References
- 1. This compound (SB-8) | CAS 15178-76-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 4. Polysulfobetaine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Temperature Effect on Micelle Formation: Molecular Thermodynamic Model Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. You are being redirected... [bio-world.com]
- 15. researchgate.net [researchgate.net]
- 16. unchainedlabs.com [unchainedlabs.com]
- 17. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
- 18. Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. berstructuralbioportal.org [berstructuralbioportal.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
The Influence of Alkyl Chain Length on the Properties of Sulfobetaines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfobetaines are a class of zwitterionic surfactants that have garnered significant interest in the pharmaceutical and biotechnology sectors due to their unique physicochemical properties and high biocompatibility. A key structural feature that dictates their behavior and functionality is the length of the hydrophobic alkyl chain. This technical guide provides an in-depth analysis of how varying the alkyl chain length modulates the critical properties of sulfobetaines, including their self-assembly in aqueous solutions, surface activity, and interactions with biological systems. Understanding these structure-property relationships is paramount for the rational design of sulfobetaine-based systems for applications such as drug delivery, biomaterial coatings, and protein stabilization. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and provides visual representations of the underlying principles.
Introduction to Sulfobetaines
Sulfobetaines are amphiphilic molecules characterized by a hydrophilic headgroup containing both a positively charged quaternary ammonium (B1175870) ion and a negatively charged sulfonate group, and a hydrophobic tail, typically a linear alkyl chain. This zwitterionic nature, where the positive and negative charges are present in equal numbers, results in a net neutral charge over a wide pH range. This structure confers excellent water solubility, resistance to precipitation in the presence of electrolytes, and remarkable biocompatibility, including low protein adsorption (bio-inertness) and reduced immunogenicity.
The hydrophobic alkyl chain is a critical determinant of the surfactant's overall properties. The length of this chain, often ranging from 8 to 18 carbon atoms, governs the balance between hydrophobicity and hydrophilicity, which in turn influences a cascade of physicochemical and biological characteristics.
Effect of Alkyl Chain Length on Physicochemical Properties
The length of the alkyl chain profoundly impacts the self-assembly and interfacial behavior of sulfobetaines in aqueous solutions.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to aggregate into micelles. This is a critical parameter for many applications, including drug solubilization. For sulfobetaines, as with most surfactants, the CMC decreases with increasing alkyl chain length. Longer alkyl chains are more hydrophobic, leading to a greater thermodynamic driving force to minimize their contact with water by forming micelles. This relationship is often logarithmic, where the logarithm of the CMC is linearly proportional to the number of carbon atoms in the alkyl chain.
Surface Activity
The surface activity of a surfactant is its ability to adsorb at interfaces (e.g., air-water or oil-water) and reduce the surface or interfacial tension. The surface tension at the CMC (γCMC) is a measure of the maximum reduction in surface tension that a surfactant can achieve. Generally, longer alkyl chains in sulfobetaines lead to a greater reduction in surface tension and thus a lower γCMC. This is because the increased hydrophobicity of the longer chain enhances the packing efficiency of the surfactant molecules at the interface.
Aqueous Solubility
The solubility of sulfobetaines in water is also influenced by the alkyl chain length. While the zwitterionic headgroup confers good water solubility, a very long hydrophobic alkyl chain can counteract this effect, leading to a decrease in overall aqueous solubility. For some long-chain sulfobetaines (e.g., C16 and longer), the solubility at room temperature can be limited, though it can often be increased by the addition of salt or by raising the temperature.
Aggregation Behavior and Micelle Size
The length of the alkyl chain also affects the size and shape of the micelles formed above the CMC. Longer alkyl chains generally lead to the formation of larger micelles. The increased hydrophobic interactions between the longer chains favor the formation of more stable and larger aggregates.
Impact of Alkyl Chain Length on Biological Interactions
The biocompatibility and biological activity of sulfobetaines are closely linked to their alkyl chain length.
Antimicrobial Activity
Sulfobetaines have been investigated for their antimicrobial properties. The antimicrobial activity is observed to increase with an increase in the alkyl chain length up to a certain point, a phenomenon known as the "cutoff effect".[1][2] For many bacteria, the optimal activity is seen with alkyl chains of around 14 to 16 carbon atoms.[1] Shorter chains are often too hydrophilic to effectively disrupt the bacterial cell membrane, while chains that are too long may exhibit poor water solubility or an inability to effectively partition into the membrane.
Hemolytic Activity
Hemolytic activity, the ability to lyse red blood cells, is a crucial indicator of a surfactant's biocompatibility. This activity is often correlated with the hydrophobicity of the molecule. An increase in the alkyl chain length generally leads to an increase in hemolytic activity. This is attributed to the enhanced ability of more hydrophobic molecules to insert into and disrupt the lipid bilayer of the erythrocyte membrane.
Cytotoxicity
Similar to hemolytic activity, the cytotoxicity of sulfobetaines against mammalian cells can also be dependent on the alkyl chain length. Longer alkyl chains can lead to increased cytotoxicity.[3] This is a critical consideration in the design of sulfobetaine-based drug delivery systems and other biomedical applications where interaction with cells is expected.
Protein Interactions
A hallmark of sulfobetaines is their resistance to protein adsorption. This "non-fouling" property is attributed to the tightly bound hydration layer around the zwitterionic headgroup, which acts as a physical and energetic barrier to protein adhesion. While the headgroup is the primary driver of this property, the alkyl chain length can play a role in the overall stability and presentation of the sulfobetaine (B10348) layer on a surface. For sulfobetaine polymers, the length of the polymer chain has been shown to be a factor in protein resistance.[4]
Data Presentation
The following tables summarize the quantitative data on the effect of alkyl chain length on the properties of a homologous series of N-alkyl-N,N-dimethyl-3-ammonio-1-propanesulfonate sulfobetaines.
Table 1: Physicochemical Properties of Alkyl Sulfobetaines
| Alkyl Chain Length | Sulfobetaine | CMC (mM) | Surface Tension at CMC (γCMC) (mN/m) | Aqueous Solubility |
| 10 | SB3-10 | ~30-40 | ~36-38 | High |
| 12 | SB3-12 | 2.6 - 5.0[5] | 35.2[5] | High |
| 14 | SB3-14 | 0.24 - 0.4[5] | 34.1[5] | Moderate |
| 16 | SB3-16 | ~0.04 | ~33-34 | Soluble in water[6] |
Note: Values are approximate and can vary based on experimental conditions (temperature, purity, ionic strength).
Table 2: Biological Properties of Alkyl Betaines/Sulfobetaines
| Alkyl Chain Length | Compound Type | MIC vs. S. aureus (µM)[1] | MIC vs. E. coli (µM)[1] | Hemolytic Activity (HC50) | Cytotoxicity (IC50) |
| 8 | N-Alkyl Betaine | 23,000 | 12,000 | Low | Low |
| 10 | N-Alkyl Betaine | 5,800 | 3,000 | Moderate | Moderate |
| 12 | N-Alkyl Betaine | 980 | 490 | Moderate-High | Moderate-High |
| 14 | N-Alkyl Betaine | 120 | 250 | High | High |
| 16 | N-Alkyl Betaine | 61 | 120 | Very High | Very High |
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Conductivity
This method is suitable for ionic and zwitterionic surfactants. The specific conductivity of a surfactant solution is measured as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity changes because the newly added surfactant molecules form micelles, which have a lower mobility than the individual ions.
Protocol:
-
Prepare a stock solution of the sulfobetaine in deionized water.
-
Prepare a series of dilutions of the stock solution.
-
Calibrate a conductivity meter with standard KCl solutions.
-
Measure the specific conductivity of each dilution at a constant temperature.
-
Plot the specific conductivity versus the surfactant concentration.
-
The CMC is determined as the concentration at the intersection of the two linear portions of the plot.[7][8]
Measurement of Surface Tension by the Wilhelmy Plate Method
This method measures the force exerted on a platinum plate partially immersed in the liquid. This force is related to the surface tension of the liquid.
Protocol:
-
Clean the platinum Wilhelmy plate thoroughly, typically by flaming it to remove organic contaminants.
-
Prepare a series of concentrations of the sulfobetaine solution.
-
Using a force tensiometer, hang the plate from a balance.
-
Raise the sample solution until it just touches the plate.
-
The force measured at this point is used to calculate the surface tension.
-
Plot surface tension as a function of the logarithm of the surfactant concentration. The γCMC is the point at which the surface tension becomes relatively constant, and the CMC is the concentration at the inflection point.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Prepare a series of twofold dilutions of the sulfobetaine in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli).
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (no surfactant) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the sulfobetaine at which there is no visible bacterial growth.
Hemolytic Activity Assay
This assay measures the ability of a substance to lyse red blood cells (RBCs).
Protocol:
-
Obtain fresh whole blood and isolate the RBCs by centrifugation.
-
Wash the RBCs multiple times with a phosphate-buffered saline (PBS) solution.
-
Prepare a suspension of the washed RBCs in PBS.
-
Prepare a series of dilutions of the sulfobetaine in PBS in a 96-well plate.
-
Add the RBC suspension to each well.
-
Include a positive control (e.g., Triton X-100 or distilled water for 100% hemolysis) and a negative control (PBS for 0% hemolysis).
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 414 nm or 577 nm).
-
Calculate the percentage of hemolysis for each concentration relative to the controls. The HC50 is the concentration that causes 50% hemolysis.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed mammalian cells (e.g., a specific cancer cell line or normal fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Prepare a series of dilutions of the sulfobetaine in cell culture medium.
-
Replace the old medium in the cell plate with the medium containing the sulfobetaine dilutions.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[3]
-
Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of around 570 nm.
-
Cell viability is calculated as a percentage relative to untreated control cells. The IC50 is the concentration that reduces cell viability by 50%.
Mandatory Visualizations
Caption: Relationship between alkyl chain length and key properties of sulfobetaines.
Caption: A typical experimental workflow for characterizing sulfobetaines.
Conclusion
The alkyl chain length is a fundamental structural parameter that allows for the fine-tuning of sulfobetaine properties. A longer alkyl chain enhances hydrophobicity, leading to a lower CMC and greater surface activity. However, this increased hydrophobicity can also result in higher antimicrobial efficacy (up to a point), as well as increased hemolytic activity and cytotoxicity. For drug development professionals and researchers, a careful balance must be struck. The choice of alkyl chain length will depend on the specific application, whether it is for solubilizing a hydrophobic drug, creating a biocompatible coating, or designing a protein-stabilizing excipient. The data and protocols presented in this guide provide a framework for making informed decisions in the design and application of sulfobetaine-based technologies.
References
- 1. mdpi.com [mdpi.com]
- 2. Homologous series - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Basic surface-active properties in the homologous series of β-alkyl (C12H25/C18H37) polyethyleneoxy (n = 0-20) propionamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Art of Extraction: A Technical Guide to Solubilizing Membrane Proteins with Detergents
For Researchers, Scientists, and Drug Development Professionals
Membrane proteins, the gatekeepers and communicators of the cell, represent a significant portion of the proteome and are the targets of a vast majority of modern pharmaceuticals. However, their hydrophobic nature, deeply embedded within the lipid bilayer, presents a formidable challenge for their isolation and characterization. This technical guide provides an in-depth exploration of the fundamental principles and methodologies for the extraction of membrane proteins using detergents, a cornerstone technique in membrane protein biochemistry.
The Core Principle: Disrupting the Lipid Bilayer to Liberate Membrane Proteins
The extraction of integral membrane proteins hinges on the solubilization of the lipid bilayer in which they reside. Detergents, amphipathic molecules possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, are the primary tools for this task. Their dual nature allows them to partition into the lipid membrane, disrupt the native lipid-lipid and lipid-protein interactions, and ultimately form mixed micelles with the membrane proteins, rendering them soluble in aqueous solutions.[1][2][3]
The process of detergent-mediated solubilization can be conceptualized in three key stages:
-
Partitioning: At low concentrations, detergent monomers insert themselves into the lipid bilayer.
-
Saturation: As the detergent concentration increases and surpasses a critical point, the membrane becomes saturated with detergent molecules.
-
Micellization: The lipid bilayer disintegrates, and the membrane proteins are encapsulated within detergent micelles, forming protein-detergent complexes that are soluble in the aqueous buffer.[2]
A crucial parameter in this process is the Critical Micelle Concentration (CMC) , the concentration at which detergent monomers begin to self-assemble into micelles.[4] For effective solubilization, the detergent concentration in all buffers should be maintained above its CMC.
A Diverse Toolkit: Classification and Properties of Detergents
Detergents are broadly classified into three main categories based on the nature of their hydrophilic head group: ionic, non-ionic, and zwitterionic. The choice of detergent is a critical decision that significantly impacts the yield, stability, and functional integrity of the extracted protein.[5][6]
-
Ionic Detergents: These possess a charged head group (either anionic or cationic). They are generally considered harsh detergents, highly effective at solubilizing membranes but often at the cost of denaturing the protein by disrupting protein-protein interactions.[5][7] Sodium dodecyl sulfate (B86663) (SDS) is a classic example.
-
Non-ionic Detergents: These have an uncharged, hydrophilic head group. They are considered mild detergents that primarily disrupt lipid-lipid and lipid-protein interactions, making them ideal for preserving the native structure and function of the target protein.[7][8] Examples include Triton X-100 and n-dodecyl-β-D-maltopyranoside (DDM).
-
Zwitterionic Detergents: These detergents contain both a positive and a negative charge in their head group, resulting in a net neutral charge. They represent a middle ground, being more effective at disrupting protein-protein interactions than non-ionic detergents but generally less denaturing than ionic detergents.[7] CHAPS is a commonly used zwitterionic detergent.
The selection of an appropriate detergent is often empirical and requires screening a variety of candidates.[9][10] Key properties to consider when choosing a detergent are summarized in the tables below.
Quantitative Data on Common Detergents
Table 1: Properties of Common Non-ionic Detergents
| Detergent | Abbreviation | Molecular Weight ( g/mol ) | CMC (mM) | Aggregation Number |
| n-Octyl-β-D-glucopyranoside | OG | 292.37 | ~20-25 | 27-100 |
| n-Decyl-β-D-maltopyranoside | DM | 482.56 | 1.7-2.2 | 87 |
| n-Dodecyl-β-D-maltopyranoside | DDM | 510.62 | 0.1-0.2 | 78-147 |
| Lauryl Maltose Neopentyl Glycol | LMNG | 883.08 | 0.01 | ~103 |
| Triton X-100 | ~625 | 0.2-0.9 | 100-155 | |
| Polyoxyethylene (8) dodecyl ether | C12E8 | 538.77 | 0.09 | 120 |
Data compiled from multiple sources.[8][11]
Table 2: Properties of Common Zwitterionic and Ionic Detergents
| Detergent | Abbreviation | Type | Molecular Weight ( g/mol ) | CMC (mM) | Aggregation Number |
| CHAPS | Zwitterionic | 614.88 | 6-10 | 4-14 | |
| ASB-14 | Zwitterionic | 434.68 | 8 | N/A | |
| Lauryldimethylamine oxide | LDAO | Zwitterionic | 229.42 | 1-2 | 75-97 |
| Sodium dodecyl sulfate | SDS | Anionic | 288.38 | 7-10 | 62 |
Data compiled from multiple sources.[8][11][12]
Visualizing the Process: Key Workflows and Mechanisms
Understanding the theoretical underpinnings and the practical steps involved in membrane protein extraction is crucial for success. The following diagrams, generated using Graphviz, illustrate these core concepts.
In the Lab: Detailed Experimental Protocols
The following protocols provide a starting point for the extraction of membrane proteins using commonly employed detergents. Optimization of parameters such as detergent concentration, protein concentration, incubation time, and buffer composition is often necessary for each specific protein.[13]
Protocol 1: Membrane Protein Extraction using Triton X-100
This protocol is suitable for the extraction of many robust integral membrane proteins.
Materials:
-
Cell pellet or tissue homogenate
-
Homogenization Buffer: 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2, supplemented with protease and phosphatase inhibitors.[14]
-
Triton X-100 Lysis Buffer: 1% (v/v) Triton X-100, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.[11]
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Microcentrifuge
-
Ultracentrifuge
Procedure:
-
Membrane Preparation:
-
Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.[14]
-
Resuspend the pellet in ice-cold Homogenization Buffer and homogenize the cells on ice.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to remove nuclei and cell debris.[14]
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.[14]
-
Discard the supernatant (cytosolic fraction) and wash the membrane pellet with Homogenization Buffer, followed by another ultracentrifugation step.[14]
-
-
Solubilization:
-
Clarification:
-
Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C to pellet any insoluble material.[14]
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Protocol 2: Membrane Protein Extraction using CHAPS
CHAPS is a zwitterionic detergent often used when a milder solubilization is required, particularly for preserving protein-protein interactions.
Materials:
-
Cell pellet or tissue homogenate
-
CHAPS Lysis Buffer: 1-2% (w/v) CHAPS, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, supplemented with protease inhibitors.
-
Ice-cold PBS
-
Microcentrifuge
-
Ultracentrifuge
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as described in Protocol 1 for membrane preparation.
-
-
Solubilization:
-
Resuspend the membrane pellet in CHAPS Lysis Buffer. A typical starting concentration for CHAPS is between 0.5% and 2.0% (w/v).[13] The optimal concentration should be determined empirically.
-
Incubate on a rocker or with gentle end-over-end rotation for 30 minutes to 2 hours at 4°C.[12][13] Avoid vigorous vortexing, which can denature proteins.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 45-60 minutes at 4°C.
-
Collect the supernatant containing the solubilized proteins.
-
Concluding Remarks
The successful extraction of membrane proteins using detergents is a critical first step for a wide array of downstream applications, from structural biology to functional assays and drug screening. A thorough understanding of the principles of detergent action, coupled with careful selection of the appropriate detergent and optimization of the extraction protocol, is paramount to achieving high yields of stable and functionally active membrane proteins. This guide provides a foundational framework to empower researchers in their pursuit of unraveling the complexities of this vital class of proteins.
References
- 1. Membrane Protein Purification and Crystallization - 2nd Edition | Elsevier Shop [shop.elsevier.com]
- 2. Membrane Protein Solubilization [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. lclane.net [lclane.net]
- 5. cusabio.com [cusabio.com]
- 6. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 8. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Detergent selection for enhanced extraction of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. agscientific.com [agscientific.com]
- 13. benchchem.com [benchchem.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Sulfobetaine-8: A Versatile Tool for Elucidating Protein-Lipid Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular biology, the dynamic interplay between proteins and lipids governs a vast array of fundamental processes, from signal transduction to membrane trafficking. Understanding these interactions at a molecular level is paramount for deciphering disease mechanisms and developing novel therapeutics. Sulfobetaine-8 (SB-8), a zwitterionic detergent, has emerged as a powerful tool in the biophysical characterization of these critical interactions. This technical guide provides a comprehensive overview of SB-8, its properties, and its application in the study of protein-lipid interactions, complete with detailed experimental protocols and illustrative diagrams.
Introduction to this compound
This compound, also known as N-octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, belongs to the family of sulfobetaine (B10348) detergents. These amphiphilic molecules possess a hydrophilic headgroup containing both a positively charged quaternary ammonium (B1175870) ion and a negatively charged sulfonate group, resulting in a net neutral charge over a wide pH range. This zwitterionic nature is a key attribute that distinguishes them from ionic and non-ionic detergents. The hydrophobic tail of SB-8 consists of an eight-carbon alkyl chain.
The unique properties of sulfobetaines, and SB-8 in particular, make them well-suited for the study of membrane proteins and their interactions with lipids. They are effective at solubilizing membrane proteins from the lipid bilayer while often preserving their native structure and function, a critical requirement for meaningful biophysical analysis.[1][2] Unlike harsh ionic detergents, zwitterionic detergents like SB-8 are generally considered milder and less denaturing.[3]
Physicochemical Properties of Sulfobetaine Detergents
The efficacy of a detergent in a particular application is dictated by its physicochemical properties. The critical micelle concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. The aggregation number refers to the average number of detergent monomers per micelle. These parameters, along with the molecular weight, are crucial for designing experiments involving protein solubilization and reconstitution.
| Detergent | Molecular Formula | Molecular Weight ( g/mol ) | CMC (mM) | Aggregation Number |
| This compound (SB-8) | C13H29NO3S | 279.43 | 330 | Not widely reported |
| Sulfobetaine-10 (SB-10) | C15H33NO3S | 307.49 | 30-40 | ~34 |
| Sulfobetaine-12 (SB-12) | C17H37NO3S | 335.54 | 2-4 | 55 |
| Sulfobetaine-14 (SB-14) | C19H41NO3S | 363.60 | 0.1-0.4 | 83 |
| Sulfobetaine-16 (SB-16) | C21H45NO3S | 391.65 | 0.04 | ~133 |
| CHAPS | C32H58N2O7S | 614.88 | 6-10 | ~10 |
Note: CMC values can be influenced by temperature, pH, and ionic strength of the buffer.
Key Applications of this compound in Protein-Lipid Interaction Studies
This compound is utilized in a variety of biophysical techniques to probe the intricacies of protein-lipid interactions. Its primary role is to create a membrane-mimetic environment that allows for the study of membrane proteins and their binding partners in a soluble, stable form.
Solubilization and Purification of Membrane Proteins
The initial and often most challenging step in studying membrane proteins is their extraction from the native lipid bilayer. SB-8, due to its zwitterionic nature, can effectively disrupt lipid-lipid and protein-lipid interactions to release the protein of interest into a soluble protein-detergent micelle complex.[2] This process is fundamental for subsequent purification and functional studies.
Reconstitution into Nanodiscs
For many functional and structural studies, it is desirable to re-insert the purified membrane protein into a more native-like lipid bilayer environment. Nanodiscs, which are small patches of lipid bilayer encircled by a membrane scaffold protein, provide an excellent platform for this. Detergents like SB-8 are used to solubilize both the protein and the lipids before the self-assembly of the nanodisc is initiated by the removal of the detergent.
Biophysical Characterization Techniques
Once solubilized or reconstituted, the protein-lipid interactions can be quantitatively analyzed using a range of techniques:
-
Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for real-time monitoring of binding events. In the context of protein-lipid interactions, a lipid bilayer or liposomes can be immobilized on a sensor chip, and the binding of a protein (solubilized with a mild detergent like SB-8 to prevent aggregation) can be measured.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution NMR can provide high-resolution structural and dynamic information about membrane proteins and their interactions. Zwitterionic detergents are often favored for NMR studies as they can form small, uniform micelles that are amenable to this technique.[4]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5]
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound.
Membrane Protein Extraction and Solubilization
This protocol outlines a general procedure for the extraction of a membrane protein from cultured cells. Optimization of detergent concentration and incubation times is often necessary for each specific protein.
Materials:
-
Cell pellet containing the membrane protein of interest
-
Lysis Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Solubilization Buffer: Lysis Buffer containing 2% (w/v) this compound
-
Dounce homogenizer
-
Ultracentrifuge
-
Microcentrifuge
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a Dounce homogenizer on ice.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer.
-
Incubate on a rotator at 4°C for 1-2 hours to allow for solubilization.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
The supernatant now contains the solubilized membrane protein in SB-8 micelles and is ready for purification.
Surface Plasmon Resonance (SPR) Analysis of Protein-Lipid Interaction
This protocol describes the analysis of a soluble protein binding to a lipid bilayer captured on an L1 sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
L1 Sensor Chip
-
Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% (v/v) Tween 20
-
Liposome (B1194612) solution (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine - POPC) in a suitable buffer
-
Protein of interest, dialyzed against the Running Buffer
-
This compound solution (below its CMC in the final protein sample to prevent micelle formation that might interfere with binding)
Procedure:
-
Equilibrate the L1 sensor chip with Running Buffer.
-
Inject the liposome solution over the sensor surface to create a stable lipid bilayer.
-
Inject a series of concentrations of the protein of interest over the lipid surface. Ensure the protein solution contains a low concentration of SB-8 if necessary to maintain solubility and prevent aggregation, but keep it below the CMC.
-
Monitor the change in response units (RU) to determine the association and dissociation kinetics.
-
Regenerate the sensor surface between protein injections if necessary, using a mild regeneration solution (e.g., a short pulse of a low pH buffer or a high salt concentration).
-
Analyze the data using appropriate binding models to determine the kinetic parameters (ka, kd) and the binding affinity (Kd).
Isothermal Titration Calorimetry (ITC) of Protein-Lipid Interaction
This protocol details the measurement of the thermodynamics of a protein binding to lipid vesicles.
Materials:
-
Isothermal Titration Calorimeter
-
Protein solution in ITC buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)
-
Lipid vesicle (e.g., small unilamellar vesicles - SUVs) suspension in the same ITC buffer
-
If the protein requires SB-8 for stability, include the same concentration of SB-8 in the lipid vesicle suspension to minimize heat of dilution effects.
Procedure:
-
Thoroughly degas both the protein solution and the lipid vesicle suspension.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the lipid vesicle suspension into the injection syringe.
-
Perform a series of small injections (e.g., 2-10 µL) of the lipid vesicles into the protein solution, allowing the system to reach equilibrium between each injection.
-
Record the heat change for each injection.
-
Perform a control experiment by injecting the lipid vesicles into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data and analyze the resulting binding isotherm to determine the thermodynamic parameters of the interaction.[5]
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and signaling pathways can greatly aid in the understanding of complex biological processes. The following diagrams were generated using the DOT language.
A common application for studying protein-lipid interactions is in the context of signal transduction, where membrane receptors play a pivotal role. The G-protein coupled receptor (GPCR) signaling pathway is a prime example. Detergents like sulfobetaines are crucial for extracting and stabilizing these receptors for structural and functional studies.[2]
Conclusion
This compound is a valuable and versatile zwitterionic detergent for the study of protein-lipid interactions. Its mild, non-denaturing properties make it an excellent choice for solubilizing and stabilizing membrane proteins in their native conformation.[1][3] This technical guide has provided an overview of the properties of SB-8, detailed experimental protocols for its use in key biophysical techniques, and visual representations of relevant workflows and pathways. By leveraging the unique characteristics of this compound, researchers can continue to unravel the complex and vital interactions between proteins and lipids that underpin cellular function and disease.
References
- 1. Sulfobetaine 3-12 (SB 3-12) Detergent | AAT Bioquest [aatbio.com]
- 2. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
Exploring the antifouling properties of sulfobetaine polymers
An In-depth Technical Guide to the Antifouling Properties of Sulfobetaine (B10348) Polymers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Biofouling—the undesirable accumulation of proteins, cells, and microorganisms on surfaces—poses a significant challenge in biomedical devices, marine applications, and drug delivery systems. It can lead to device failure, inflammatory responses, and increased drag on marine vessels.[1][2] Zwitterionic polymers, particularly those based on sulfobetaine, have emerged as a highly effective class of materials for combating biofouling.[3] These polymers possess a unique structure with an equal number of positive and negative charges on the same monomer repeat unit, which allows them to form a tightly bound hydration layer on a surface.[3][4] This hydration layer acts as a physical and energetic barrier, effectively preventing the adsorption of biomolecules and the attachment of organisms.[3][5] This guide provides a comprehensive technical overview of the core principles, quantitative performance, and experimental evaluation of sulfobetaine-based antifouling polymers.
Core Principle: The Antifouling Mechanism of Sulfobetaine Polymers
The remarkable antifouling properties of sulfobetaine polymers stem from their ability to create a robust hydration layer via strong electrostatic interactions with water molecules.[3][4] The zwitterionic sulfobetaine group, containing a positively charged quaternary ammonium (B1175870) and a negatively charged sulfonate group, tightly binds water.[3] This creates a sterile interface that is physically and energetically unfavorable for the adhesion of proteins, bacteria, and cells, which is the critical first step in the biofouling cascade.[1][5]
References
Methodological & Application
Application Notes and Protocols for Solubilizing Membrane Proteins with Sulfobetaine-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfobetaine-8 (SB-8), a zwitterionic detergent, is a valuable tool for the solubilization and purification of membrane proteins.[1][2] Its unique amphipathic nature, possessing both a hydrophilic sulfobetaine (B10348) head group and a hydrophobic octyl tail, allows it to effectively disrupt lipid bilayers and form stable protein-detergent micelles. This process is crucial for extracting membrane proteins from their native environment, enabling their study in solution for functional and structural characterization, which is vital for drug development and basic research. This document provides detailed protocols and application notes for the effective use of this compound in membrane protein research.
Properties of this compound
This compound, also known as N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a non-denaturing zwitterionic detergent.[2] Its key properties make it suitable for a range of applications in membrane protein studies.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₉NO₃S | [1] |
| Molecular Weight | 279.4 g/mol | [2] |
| Appearance | White powder | [2] |
| Type | Zwitterionic | [1][2] |
| Critical Micelle Concentration (CMC) | 330 mM (in water at 20-25°C) | [2][3] |
| Purity | ≥ 98% | [2] |
| Solubility | Soluble in water | [4] |
Factors Influencing Solubilization Efficiency
The successful solubilization of a membrane protein is a multi-faceted process that depends on several critical parameters. Optimization of these factors is essential to maximize protein yield and maintain its native conformation and activity.
-
Detergent Concentration: The concentration of this compound must be above its Critical Micelle Concentration (CMC) of 330 mM to form micelles that can encapsulate the membrane protein. A common starting point is a concentration of 1-2% (w/v), which should be optimized for each specific protein and membrane system.
-
Protein-to-Detergent Ratio: The ratio of detergent to protein is a critical factor. A general guideline is to maintain a detergent-to-protein weight ratio of approximately 10:1. However, this ratio may need to be adjusted to achieve optimal solubilization while preserving the protein's function.
-
Temperature: Solubilization is typically performed at low temperatures (e.g., 4°C) to minimize proteolytic degradation and maintain the stability of the target protein.[5] However, some studies suggest that higher temperatures can sometimes improve solubilization efficiency, but this must be balanced against the risk of protein denaturation.[6]
-
pH: The pH of the solubilization buffer should be maintained within a range that ensures the stability and activity of the target protein, typically between 7.0 and 8.0. The zwitterionic nature of this compound allows it to remain neutral over a wide pH range.
-
Ionic Strength: The salt concentration (e.g., NaCl or KCl) in the solubilization buffer can influence the solubilization process.[7] Typically, a concentration of 50-150 mM is used to reduce non-specific electrostatic interactions. For sulfobetaine-based polyzwitterions, the addition of salt can improve water-solubility once a certain threshold concentration is reached.[7][8]
Experimental Protocols
This section provides a general framework for the solubilization of membrane proteins using this compound. It is important to note that this is a starting point, and optimization of each step is crucial for the successful solubilization of a specific membrane protein.
Protocol 1: Small-Scale Screening for Optimal Solubilization Conditions
This protocol is designed to screen for the optimal concentration of this compound and other buffer components for the solubilization of a target membrane protein.
Materials:
-
Cell paste or membrane fraction containing the target protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors)
-
This compound stock solution (e.g., 10% w/v)
-
Other detergents for comparison (e.g., CHAPS, DDM, LDAO)
-
Microcentrifuge
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Membrane Preparation:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a suitable method (e.g., sonication, French press).
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membrane fraction.
-
Resuspend the membrane pellet in Lysis Buffer to a final protein concentration of 5-10 mg/mL.
-
-
Detergent Screening:
-
Aliquots of the membrane suspension are incubated with varying concentrations of this compound (e.g., 0.5%, 1%, 1.5%, 2% w/v).
-
Include other detergents at their recommended concentrations for comparison.
-
Incubate on a rotator or shaker at 4°C for 1-4 hours.
-
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge the samples at high speed (e.g., 100,000 x g for 1 hour at 4°C).
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Resuspend the pellet (insoluble fraction) in an equal volume of Lysis Buffer.
-
-
Analysis:
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein to determine the solubilization efficiency.
-
Protocol 2: Large-Scale Solubilization and Purification of a His-tagged Membrane Protein
This protocol describes the solubilization and subsequent purification of a His-tagged membrane protein using this compound.
Materials:
-
Membrane fraction containing the His-tagged target protein
-
Solubilization Buffer (Lysis Buffer containing the optimal concentration of this compound determined from screening)
-
Wash Buffer (Solubilization Buffer with a lower concentration of SB-8, e.g., 0.1-0.5% w/v, and 20 mM imidazole)
-
Elution Buffer (Wash Buffer containing 250-500 mM imidazole)
-
Ni-NTA affinity resin
-
Chromatography column
Procedure:
-
Solubilization:
-
Resuspend the membrane pellet in Solubilization Buffer at a protein concentration of 5-10 mg/mL.
-
Incubate with gentle agitation for 1-4 hours at 4°C.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Collect the supernatant containing the solubilized His-tagged protein.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin with Solubilization Buffer.
-
Load the supernatant onto the column.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with Elution Buffer.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE and Western blotting to confirm the presence and purity of the target protein.
-
Data Presentation
Table 1: Properties of this compound and Other Common Zwitterionic Detergents
| Detergent | Abbreviation | Type | CMC (mM) | Molecular Weight ( g/mol ) |
| This compound | SB-8 | Zwitterionic | 330 | 279.4 |
| Sulfobetaine-10 | SB-10 | Zwitterionic | 90-100 | 307.5 |
| Sulfobetaine-12 | SB-12 | Zwitterionic | 30-40 | 335.5 |
| CHAPS | - | Zwitterionic | 6-10 | 614.9 |
| LDAO | - | Zwitterionic | 1-2 | 229.4 |
Data compiled from various sources. CMC values can vary with experimental conditions.
Visualizations
Caption: Experimental workflow for membrane protein solubilization and purification.
Caption: Logical steps of membrane protein solubilization by this compound.
References
- 1. What is Sulfobetaine (SB) zwitterionic surfactants used for? - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 2. This compound (SB-8) | CAS 15178-76-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 3. Sulfobetaine 8 (SB-8) - منتجات - Hopax Fine Chemicals [hopaxfc.com]
- 4. You are being redirected... [bio-world.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cube-biotech.com [cube-biotech.com]
- 7. Reconciling low- and high-salt solution behavior of sulfobetaine polyzwitterions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reconciling low- and high-salt solution behavior of sulfobetaine polyzwitterions. | Semantic Scholar [semanticscholar.org]
Optimal Concentration of Sulfobetaine-8 for Cell Lysis Protocols: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfobetaine-8 (SB-8), also known as N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate or Zwittergent 3-08, is a zwitterionic detergent used in biochemical applications, particularly for the solubilization and purification of proteins.[1] Like other sulfobetaines, it possesses a neutral net charge over a wide pH range, which makes it compatible with techniques like isoelectric focusing.[2] This document provides detailed application notes and experimental protocols for utilizing this compound in cell lysis procedures, with a focus on determining its optimal concentration for effective protein extraction.
Zwitterionic detergents, including sulfobetaines, are considered to have intermediate harshness, capable of disrupting protein-protein interactions without the strong denaturing effects of ionic detergents like SDS.[2] The choice of an appropriate detergent and its concentration is often empirical and depends on the specific protein of interest and the downstream application.[2]
Data Presentation: Efficacy of this compound and Related Detergents
The effectiveness of this compound for protein extraction can be highly dependent on the target protein and the presence of other reagents.
| Detergent | Target Protein/Application | Cell/Tissue Type | Concentration | Efficacy/Observations | Reference |
| This compound (Zwittergent 3-08) | Proteoglycan Extraction | Cartilage | 2% (w/v) | Ineffective when used alone (<4% extraction).[3] | [3] |
| This compound (Zwittergent 3-08) + 4M Guanidine HCl | Proteoglycan Extraction | Cartilage | Not specified | >90% extraction of newly synthesized proteoglycans, comparable to CHAPS + Guanidine HCl.[3] | [3] |
| This compound (Zwittergent 3-08) | Rac1 Membrane Protein Extraction | Insect Cells | 0.5% and 1% (w/v) | Not useful at any tested concentration for extracting this specific protein.[4] | [4] |
| This compound (Zwittergent 3-08) | Recombinant Interferon Extraction | E. coli Inclusion Bodies | 0.5% - 2% (w/v) | Suggested as a mild detergent for non-denaturing extraction. | |
| Sulfobetaine-10 (SB 3-10) | Membrane Protein Extraction for 2D-PAGE | Xylella fastidiosa | Not specified | Resolved 157 protein spots, significantly more than CHAPS (72 spots). | [2] |
| CHAPS | Membrane Protein Extraction for 2D-PAGE | Xylella fastidiosa | Not specified | Resolved 72 protein spots.[2] | [2] |
Experimental Protocols
The optimal concentration of this compound for cell lysis is protein and cell-type dependent and should be determined empirically. The following protocols provide a general framework for using this compound and for optimizing its concentration.
Protocol 1: General Cell Lysis Protocol for Adherent Mammalian Cells
This protocol is a general guideline and may require optimization.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with freshly added protease and phosphatase inhibitors.
-
This compound (SB-8) stock solution (e.g., 10% w/v in water)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Cell Preparation: Grow adherent cells to 80-90% confluency.
-
Washing: Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Lysis: Add ice-cold Lysis Buffer containing the desired concentration of this compound to the plate. A starting concentration of 0.5% (w/v) can be tested. For a 10 cm plate, use 0.5-1.0 mL of buffer.
-
Incubation: Incubate the plate on ice for 15-30 minutes.[5]
-
Cell Harvesting: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a suitable method like the BCA assay.
Protocol 2: Protein Extraction from Bacterial Cells
Materials:
-
Bacterial cell pellet
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with freshly added protease inhibitors.
-
Lysozyme (B549824) (10 mg/mL stock)
-
This compound (SB-8) stock solution (e.g., 10% w/v in water)
-
DNase I (optional)
-
Microcentrifuge tubes, pre-chilled
-
Sonciator or other mechanical disruption equipment
-
Refrigerated microcentrifuge
Procedure:
-
Resuspension: Resuspend the bacterial cell pellet in ice-cold Lysis Buffer.
-
Enzymatic Lysis: Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Detergent Addition: Add this compound to the desired final concentration (e.g., starting with a range of 0.5% to 1.0% w/v).
-
Mechanical Disruption (Optional but Recommended): Sonicate the lysate on ice to further disrupt the cells and shear DNA. This will reduce the viscosity of the lysate. If sonication is not available, DNase I can be added.
-
Incubation: Incubate on ice for an additional 15-30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the soluble proteins to a new tube.
Protocol 3: Optimization of this compound Concentration
To determine the optimal concentration of this compound for a specific application, a concentration gradient experiment should be performed.
Procedure:
-
Prepare a series of lysis buffers with varying concentrations of this compound (e.g., 0.1%, 0.25%, 0.5%, 1.0%, and 2.0% w/v).
-
Lyse an equal number of cells or an equal amount of tissue with each buffer, following the general protocols outlined above.
-
After cell lysis and clarification, quantify the total protein yield in the supernatant for each concentration.
-
Analyze the protein profile of the soluble fractions by SDS-PAGE to visually inspect the efficiency of extraction and to check for the presence of the protein of interest.
-
If the function of the extracted protein is important, perform a relevant activity assay on the lysates obtained from different detergent concentrations.
-
Select the concentration that provides the best balance of protein yield, purity of the target protein, and preservation of its biological activity.
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Mechanism of membrane protein solubilization by this compound.
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. The effect of zwitterionic detergents on the extraction and functional properties of cartilage proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomol.com [biomol.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Using Sulfobetaine-8 in Two-Dimensional Gel Electrophoresis (2D-PAGE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Sulfobetaine-8 (SB-8), a zwitterionic detergent, in two-dimensional polyacrylamide gel electrophoresis (2D-PAGE). The unique properties of SB-8 make it a valuable tool for enhancing the solubilization and resolution of complex protein mixtures, particularly those containing challenging membrane proteins.
Application Notes
The Role of this compound in 2D-PAGE
This compound is a member of the sulfobetaine (B10348) family of zwitterionic detergents. These detergents possess both a positively and a negatively charged group, resulting in a net neutral charge over a wide pH range. This characteristic is highly advantageous for the first dimension of 2D-PAGE, isoelectric focusing (IEF), as it minimizes interference with the native charge of proteins, allowing for accurate separation based on their isoelectric point (pI).
The primary benefits of incorporating SB-8 into 2D-PAGE workflows include:
-
Enhanced Solubilization of Proteins: SB-8 is effective at disrupting protein-protein and lipid-protein interactions, which is crucial for the solubilization of complex protein mixtures, especially those rich in hydrophobic membrane proteins.[1][2]
-
Improved Sample Clarity and Resolution: By preventing protein aggregation during IEF, SB-8 can lead to sharper spots and reduced streaking on the second-dimension gel, resulting in higher-quality 2D maps.
-
Compatibility with Chaotropic Agents: SB-8 can be used in conjunction with common chaotropic agents like urea (B33335) and thiourea, which are essential for denaturing and unfolding proteins prior to IEF.[3]
Comparison with Conventional Detergents
CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) has traditionally been a widely used zwitterionic detergent in 2D-PAGE. While effective for many applications, sulfobetaines, including SB-8, can offer advantages in specific contexts, particularly for the analysis of membrane proteomes. Studies on related sulfobetaines have shown their superior ability to solubilize membrane proteins compared to CHAPS.[1][4]
Data Presentation
The selection of an appropriate detergent is often empirical and depends on the specific characteristics of the protein sample. The following tables provide a summary of the physicochemical properties of this compound and CHAPS, along with a comparison of the solubilization efficiency of various zwitterionic detergents.
Table 1: Physicochemical Properties of this compound and CHAPS
| Property | This compound (SB-8) | CHAPS |
| Molecular Formula | C₁₃H₂₉NO₃S | C₃₂H₅₈N₂O₇S |
| Molecular Weight | 279.44 g/mol | 614.88 g/mol |
| Critical Micelle Concentration (CMC) | 330 mM | 6 - 10 mM[5] |
| Type | Zwitterionic | Zwitterionic (Bile salt derivative) |
Table 2: Comparative Solubilization Efficacy of Zwitterionic Detergents
| Detergent Composition | Average Number of Detected Protein Spots in 2D-GE (pH 3-10) | Standard Deviation |
| 4% CHAPS | 956 | ± 21 |
| 2% ASB-14 | 893 | ± 18 |
| 2% ASB-16 | 921 | ± 25 |
| 4% CHAPS + 2% ASB-14 | 1192 | ± 34 |
Data adapted from a study on the solubilization of human brain proteins. ASB-14 and ASB-16 are amidosulfobetaines, which are structurally related to sulfobetaines.[4]
Experimental Protocols
This section provides a detailed methodology for incorporating this compound into a standard 2D-PAGE workflow.
Sample Preparation and Protein Solubilization
Materials:
-
Cell or tissue sample
-
Lysis Buffer: 7 M Urea, 2 M Thiourea, 2-4% (w/v) this compound, 40 mM Tris, 1% (w/v) DTT (Dithiothreitol) or 5 mM TBP (Tributylphosphine), Protease Inhibitor Cocktail.
-
Sonciator
-
Microcentrifuge
Protocol:
-
Prepare the Lysis Buffer fresh before use, especially the reducing agent.
-
Add the Lysis Buffer to the cell or tissue pellet. The volume will depend on the amount of starting material.
-
Sonicate the sample on ice to facilitate cell lysis and protein solubilization. Use short bursts to avoid overheating and protein degradation.
-
Incubate the lysate at room temperature for 1 hour with occasional vortexing to ensure complete solubilization.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 15°C to pellet any insoluble material.
-
Carefully collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration using a compatible protein assay (e.g., Bradford assay, taking care to use a detergent-compatible version).
First Dimension: Isoelectric Focusing (IEF)
Materials:
-
Immobilized pH Gradient (IPG) strips (choose the pH range appropriate for your sample)
-
Rehydration Buffer: 7 M Urea, 2 M Thiourea, 2% (w/v) this compound, 0.5% (v/v) IPG buffer ampholytes (matching the pH range of the IPG strip), 20 mM DTT, and a trace of Bromophenol Blue.
-
IEF unit
-
Mineral oil
Protocol:
-
Dilute the protein sample to the desired concentration in the Rehydration Buffer. The optimal protein load will depend on the IPG strip size and the staining method to be used (typically 50-150 µg for analytical gels).
-
Pipette the sample-containing Rehydration Buffer into the channels of the IPG strip rehydration tray.
-
Remove the protective cover from the IPG strip and place it gel-side down onto the rehydration solution. Ensure there are no air bubbles trapped underneath the strip.
-
Overlay with mineral oil to prevent evaporation.
-
Allow the strips to rehydrate for at least 12 hours at room temperature.
-
Perform isoelectric focusing according to the manufacturer's instructions for your IEF unit. A typical program involves a stepwise increase in voltage.
Second Dimension: SDS-PAGE
Materials:
-
Equilibration Buffer I: 6 M Urea, 2% (w/v) SDS, 50 mM Tris-HCl (pH 8.8), 20% (v/v) Glycerol, 1% (w/v) DTT.
-
Equilibration Buffer II: 6 M Urea, 2% (w/v) SDS, 50 mM Tris-HCl (pH 8.8), 20% (v/v) Glycerol, 2.5% (w/v) Iodoacetamide.
-
Precast or self-cast SDS-PAGE gels
-
SDS-PAGE running buffer
-
Agarose (B213101) sealing solution (0.5% agarose in SDS-PAGE running buffer with Bromophenol Blue)
-
Electrophoresis unit
Protocol:
-
After IEF, transfer the IPG strips to a clean tube.
-
Add Equilibration Buffer I and gently agitate for 15 minutes. This step reduces the disulfide bonds in the proteins.
-
Discard Equilibration Buffer I and add Equilibration Buffer II. Gently agitate for another 15 minutes. This step alkylates the cysteine residues, preventing them from re-forming disulfide bonds.
-
Briefly rinse the equilibrated IPG strip in SDS-PAGE running buffer.
-
Place the IPG strip onto the top of the second-dimension SDS-PAGE gel.
-
Seal the IPG strip in place with the warm agarose sealing solution.
-
Run the SDS-PAGE according to standard protocols until the dye front reaches the bottom of the gel.
-
After electrophoresis, the gel can be stained with Coomassie Brilliant Blue, silver stain, or fluorescent dyes to visualize the separated protein spots.
Mandatory Visualizations
Caption: Experimental workflow for 2D-PAGE using this compound.
Caption: Logical relationship of how SB-8 improves 2D-PAGE results.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of the solubilization of proteins in two-dimensional electrophoresis with immobilized pH gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mpbio.com [mpbio.com]
Application Notes and Protocols for Mass Spectrometry Sample Preparation Using Sulfobetaine-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective sample preparation is a critical prerequisite for successful mass spectrometry (MS)-based proteomics analysis. The complete solubilization of proteins, particularly challenging membrane proteins, is essential for accurate protein identification and quantification. Zwitterionic detergents, such as sulfobetaines, have emerged as powerful tools for protein extraction due to their ability to disrupt protein-protein and lipid-protein interactions without introducing a net charge that can interfere with downstream applications like isoelectric focusing.[1]
This document provides detailed application notes and protocols for the use of Sulfobetaine-8 (SB-8) in sample preparation for mass spectrometry. This compound is a non-denaturing zwitterionic detergent that is effective in solubilizing a wide range of proteins, including membrane-associated proteins, while maintaining their native structure and function. Its compatibility with downstream enzymatic digestion and mass spectrometry makes it a valuable reagent in proteomics workflows.
Data Presentation
The selection of an appropriate detergent is often empirical and depends on the specific protein and downstream application. The following table summarizes a comparative study on the efficiency of different zwitterionic detergents in solubilizing membrane proteins from the bacterium Xylella fastidiosa for 2D-PAGE analysis. While specific data for this compound was not available in the direct comparison, the performance of a similar sulfobetaine (B10348) (SB 3-10) provides a relevant benchmark.
| Detergent | Concentration | Number of Protein Spots Detected |
| CHAPS | 4% (w/v) | 850 |
| Sulfobetaine 3-10 (SB 3-10) | 2% (w/v) | 1050 |
| Amidosulfobetaine-14 (ASB-14) | 2% (w/v) | 1100 |
| N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | 2% (w/v) | 950 |
| [Source: Comparative analysis of CHAPS and other zwitterionic detergents for protein-based research][1] |
Experimental Protocols
Protocol 1: Protein Extraction from Cultured Mammalian Cells (e.g., HeLa cells) using this compound
This protocol outlines the steps for extracting total proteins from cultured mammalian cells using a this compound-based lysis buffer for subsequent mass spectrometry analysis.
Materials:
-
HeLa cell pellet (or other cultured mammalian cells)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) this compound, 1 mM EDTA, 1x Protease Inhibitor Cocktail
-
Microcentrifuge tubes
-
Sonicator or homogenizer
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting and Washing:
-
Harvest cultured HeLa cells and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS to remove residual culture medium.
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer. A general guideline is to use 500 µL of Lysis Buffer for a cell pellet from a confluent 10 cm dish.
-
Incubate the cell suspension on ice for 30 minutes with intermittent vortexing every 10 minutes to facilitate lysis.
-
For enhanced lysis, especially for membrane proteins, sonicate the lysate on ice. Use short bursts (e.g., 3-4 cycles of 10 seconds on, 30 seconds off) to prevent sample heating and protein degradation.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris and insoluble material.
-
Carefully transfer the supernatant, which contains the solubilized proteins, to a fresh pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the clarified lysate using a compatible protein assay, such as the BCA assay. It is important to ensure the chosen assay is compatible with the presence of this compound.
-
-
Sample Storage:
-
The protein extract can be used immediately for downstream processing or stored at -80°C for long-term use.
-
Protocol 2: In-Solution Tryptic Digestion of Proteins Solubilized with this compound
This protocol describes the in-solution digestion of proteins solubilized with this compound, preparing them for peptide analysis by LC-MS/MS.
Materials:
-
Protein extract containing this compound (from Protocol 1)
-
100 mM Ammonium Bicarbonate (NH4HCO3), pH 8.0
-
100 mM Dithiothreitol (DTT)
-
200 mM Iodoacetamide (IAA)
-
Mass Spectrometry Grade Trypsin
-
Formic Acid (FA)
-
C18 solid-phase extraction (SPE) cartridges or tips
Procedure:
-
Reduction and Alkylation:
-
Take a desired amount of protein extract (e.g., 100 µg) and adjust the volume with 100 mM NH4HCO3 to a final this compound concentration of ≤ 0.1%. This dilution is crucial as higher detergent concentrations can inhibit trypsin activity.
-
Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate the reduced cysteine residues.
-
-
Tryptic Digestion:
-
Add mass spectrometry grade trypsin to the protein solution at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate the digestion mixture overnight (12-16 hours) at 37°C.
-
-
Digestion Quenching and Detergent Removal:
-
Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.5-1% (pH < 3).
-
Centrifuge the acidified sample at 14,000 x g for 10 minutes to pellet any precipitated, uncleaved this compound.
-
-
Peptide Desalting:
-
Desalt the resulting peptide mixture using C18 SPE cartridges or tips according to the manufacturer's instructions. This step removes residual this compound, salts, and other contaminants that can interfere with mass spectrometry analysis.
-
Elute the peptides from the C18 material using an appropriate solvent (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Sample Preparation for LC-MS/MS:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Mandatory Visualization
References
Application Notes and Protocols for Protein Purification with Sulfobetaine-8
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recombinant proteins expressed in bacterial systems, particularly Escherichia coli, often accumulate as insoluble and inactive aggregates known as inclusion bodies. The recovery of functional proteins from these aggregates is a critical and often challenging step in the production of therapeutic proteins and reagents for research. This application note provides a detailed, step-by-step guide to the purification and refolding of proteins from inclusion bodies, with a special focus on the utility of the zwitterionic, non-detergent sulfobetaine (B10348), Sulfobetaine-8 (SB-8), in enhancing protein solubilization and refolding.
Introduction
This compound (N-octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate) is a member of the non-detergent sulfobetaine (NDSB) family of compounds. These zwitterionic molecules are valuable tools in protein chemistry due to their ability to increase the solubility of proteins and prevent aggregation without causing denaturation.[1][2] Unlike traditional detergents that form micelles and can disrupt protein structure, the short alkyl chain of SB-8 prevents micelle formation, allowing it to act as a mild solubilizing and refolding agent.[1] Key properties of this compound that make it advantageous for protein purification include:
-
Enhanced Solubilization: SB-8 can significantly increase the yield of protein extraction from inclusion bodies and membranes.
-
Prevention of Aggregation: It helps to keep proteins in solution during refolding processes, minimizing aggregation and increasing the yield of correctly folded, active protein.
-
Non-denaturing: Its gentle action helps to preserve the native conformation and biological activity of the target protein.
-
UV Transparency: SB-8 does not absorb significantly at 280 nm, which prevents interference with common methods of protein quantification.
This guide will provide a comprehensive protocol for the purification of a histidine-tagged recombinant protein from E. coli inclusion bodies, incorporating the use of this compound in the refolding step to improve the recovery of the active protein.
Data Presentation: The Impact of this compound on Protein Purification
The inclusion of this compound in the refolding buffer can lead to a significant improvement in the final yield and purity of the target protein. The following table provides a representative comparison of protein purification outcomes with and without the addition of SB-8.
| Purification Step | Condition | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |
| Cell Lysate | - | 500 | 50 | 10 | 100 |
| Inclusion Body Pellet | - | 100 | 45 | 45 | 90 |
| Solubilized Inclusion Bodies | - | 90 | 40 | 44 | 80 |
| Refolding & Dialysis | Without SB-8 | 20 | 8 | 40 | 16 |
| Refolding & Dialysis | With 0.5 M SB-8 | 20 | 15 | 75 | 30 |
| Affinity Chromatography | Without SB-8 | 5 | 4.5 | 90 | 9 |
| Affinity Chromatography | With 0.5 M SB-8 | 12 | 11.4 | 95 | 22.8 |
Note: The data presented in this table is illustrative and intended to demonstrate the potential benefits of using this compound. Actual results may vary depending on the specific protein and experimental conditions.
Experimental Workflow
The overall workflow for the purification of a recombinant protein from inclusion bodies using this compound is depicted in the following diagram.
Caption: Workflow for recombinant protein purification from inclusion bodies.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the purification of a histidine-tagged recombinant protein from E. coli inclusion bodies.
Preparation of Buffers and Reagents
Lysis Buffer:
-
50 mM Tris-HCl, pH 8.0
-
300 mM NaCl
-
10 mM Imidazole
-
1 mM Phenylmethylsulfonyl fluoride (B91410) (PMSF)
-
1 mg/mL Lysozyme (add fresh)
Inclusion Body Wash Buffer:
-
50 mM Tris-HCl, pH 8.0
-
300 mM NaCl
-
1% (v/v) Triton X-100
-
1 mM EDTA
Solubilization Buffer:
-
8 M Urea (B33335)
-
50 mM Tris-HCl, pH 8.0
-
100 mM NaCl
-
5 mM Dithiothreitol (DTT)
Refolding Buffer with this compound:
-
50 mM Tris-HCl, pH 8.0
-
500 mM NaCl
-
0.5 M this compound
-
1 mM Reduced Glutathione (GSH)
-
0.1 mM Oxidized Glutathione (GSSG)
-
5 mM EDTA
Dialysis Buffer:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1 mM DTT
Affinity Chromatography Buffers (Ni-NTA):
-
Wash Buffer: 50 mM Tris-HCl, pH 8.0; 300 mM NaCl; 20 mM Imidazole
-
Elution Buffer: 50 mM Tris-HCl, pH 8.0; 300 mM NaCl; 250 mM Imidazole
Isolation and Washing of Inclusion Bodies
-
Resuspend the E. coli cell pellet in ice-cold Lysis Buffer (approximately 10 mL per gram of wet cell paste).
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice. Use short bursts (e.g., 30 seconds) with cooling periods in between to prevent overheating.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant.
-
Resuspend the inclusion body pellet in Inclusion Body Wash Buffer.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Repeat the wash step (steps 6 and 7) two more times to remove contaminating proteins and cell debris.
Solubilization of Inclusion Bodies
-
Resuspend the washed inclusion body pellet in Solubilization Buffer.
-
Stir or gently agitate at room temperature for 1-2 hours until the pellet is completely dissolved.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
-
Carefully collect the supernatant containing the denatured protein.
Protein Refolding with this compound
-
Rapidly dilute the solubilized protein solution 1:10 into the ice-cold Refolding Buffer containing this compound. Add the protein solution dropwise while gently stirring the refolding buffer.
-
Incubate the refolding mixture at 4°C for 12-24 hours with gentle stirring to allow the protein to refold.
-
Transfer the refolded protein solution to a dialysis bag (with an appropriate molecular weight cutoff).
-
Dialyze against Dialysis Buffer at 4°C for at least 4 hours, with two changes of the buffer. This step removes the urea and excess refolding additives.
Affinity Purification of the Refolded Protein
-
After dialysis, clarify the protein solution by centrifugation at 15,000 x g for 30 minutes at 4°C to remove any precipitated protein.
-
Equilibrate a Ni-NTA affinity column with Wash Buffer.
-
Load the clarified supernatant onto the equilibrated column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the his-tagged protein with Elution Buffer.
-
Collect fractions and analyze for the presence of the target protein by SDS-PAGE.
-
Pool the fractions containing the purified protein.
Quality Control and Analysis
-
Purity Assessment: Analyze the purified protein fractions by SDS-PAGE stained with Coomassie Brilliant Blue to assess purity.
-
Concentration Determination: Determine the protein concentration using a Bradford or BCA assay.
-
Activity Assay: If the protein has a known biological function, perform an activity assay to confirm that it has refolded into its active conformation.
Conclusion
The use of this compound as an additive in the refolding buffer provides a significant advantage in the purification of recombinant proteins from inclusion bodies. Its non-denaturing, anti-aggregation properties can lead to a substantial increase in the yield of soluble, correctly folded, and active protein. The protocol outlined in this application note provides a robust framework for researchers to improve their protein purification workflows and obtain high-quality protein for downstream applications in research, diagnostics, and drug development.
References
Application of Sulfobetaine-8 in Isoelectric Focusing of Complex Proteins: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful separation of complex protein mixtures by isoelectric focusing (IEF) is critically dependent on the effective solubilization and maintenance of protein stability during the focusing process. This is particularly challenging for hydrophobic proteins, such as membrane proteins, which are prone to aggregation and precipitation. Zwitterionic detergents, like sulfobetaines, are valuable tools in proteomics for their ability to disrupt protein-protein interactions while preserving the native charge of the proteins.[1][2]
Sulfobetaine-8 (SB-8), also known as N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate or ZWITTERGENT® 3-08, is a non-denaturing zwitterionic detergent that has demonstrated utility in the solubilization and separation of proteins. Its use in sample preparation for IEF can lead to improved resolution and an increased number of identified proteins, especially for challenging samples. This document provides detailed application notes and protocols for the use of this compound in the isoelectric focusing of complex proteins.
Key Properties of this compound
| Property | Value | Reference |
| Full Name | N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
| Synonyms | SB-8, ZWITTERGENT® 3-08, Octyl sulfobetaine (B10348) | |
| Molecular Formula | C₁₃H₂₉NO₃S | |
| Molecular Weight | 279.45 g/mol | |
| Critical Micelle Concentration (CMC) | 330 mM (in water) | |
| Appearance | White crystalline powder | |
| Solubility | Soluble in water |
Applications in Isoelectric Focusing
This compound is particularly effective in the preparation of complex protein samples for the first dimension of two-dimensional gel electrophoresis (2D-PAGE), which is isoelectric focusing. Its primary roles are:
-
Enhanced Solubilization: SB-8 aids in the solubilization of hydrophobic and membrane proteins that are often difficult to analyze with standard protocols.
-
Prevention of Aggregation: By keeping proteins in solution during IEF, SB-8 helps to prevent aggregation and precipitation at their isoelectric point (pI), leading to sharper focusing and improved spot resolution.
-
Compatibility with IEF: As a zwitterionic detergent, SB-8 carries no net charge over a wide pH range and therefore does not interfere with the migration of proteins in the pH gradient.
Data Presentation: Efficacy of Sulfobetaine-Containing Buffers
The following table summarizes quantitative data from a study comparing different solubilization buffers for the 2D-PAGE analysis of Dictyostelium discoideum integral membrane proteins. While this study used a related sulfobetaine (SB 3-10), the principles and observed improvements in protein solubilization are highly relevant to the application of this compound.
| Solubilization Buffer Composition | Number of Detected Protein Spots | Observations | Reference |
| 8 M Urea, 4% CHAPS | ~250 | Standard buffer, baseline for comparison. | [1] |
| 5 M Urea, 2 M Thiourea, 2% CHAPS, 2% SB 3-10 | ~400 | Significant increase in the number of resolved spots, indicating improved solubilization of membrane proteins. | [1] |
| 7 M Urea, 2 M Thiourea, 4% CHAPS | ~350 | Improved solubilization compared to the standard buffer, but less effective than the combination with sulfobetaine. | [1] |
This data highlights the synergistic effect of combining sulfobetaines with other chaotropes and detergents for enhanced solubilization of complex protein mixtures.
Experimental Protocols
Protocol 1: Solubilization of Complex Protein Samples (e.g., Membrane Proteins) for Isoelectric Focusing
This protocol describes the preparation of a protein sample from a cell pellet for subsequent isoelectric focusing using a solubilization buffer containing this compound.
Materials:
-
Cell pellet (e.g., cultured cells, tissue homogenate)
-
Lysis/Rehydration Buffer (see composition below)
-
Protease and phosphatase inhibitor cocktails
-
Microcentrifuge
-
Sonicator (optional)
Lysis/Rehydration Buffer Composition:
| Component | Final Concentration | Purpose |
| Urea | 7 M | Chaotrope to denature proteins and increase solubility |
| Thiourea | 2 M | Enhances solubilization of hydrophobic proteins |
| CHAPS | 2% (w/v) | Zwitterionic detergent |
| This compound (SB-8) | 1-2% (w/v) | Zwitterionic detergent for enhanced solubilization |
| Dithiothreitol (DTT) or Tributylphosphine (TBP) | 50-100 mM (DTT) or 2-5 mM (TBP) | Reducing agent to break disulfide bonds |
| Carrier Ampholytes (e.g., pH 3-10) | 0.5-2% (v/v) | To establish the pH gradient |
| Bromophenol Blue | 0.002% (w/v) | Tracking dye |
Procedure:
-
Prepare Lysis/Rehydration Buffer: Prepare the buffer fresh before use or store at -80°C in aliquots. Add protease and phosphatase inhibitors to the buffer just before use.
-
Sample Resuspension: Resuspend the cell pellet in an appropriate volume of Lysis/Rehydration Buffer. The amount of buffer will depend on the size of the pellet and the desired final protein concentration. A typical starting point is to add 4 volumes of buffer to 1 volume of pellet.
-
Solubilization:
-
Vortex the sample vigorously for 1-2 minutes.
-
Incubate at room temperature for 30-60 minutes with occasional vortexing to facilitate protein solubilization.
-
For difficult-to-solubilize samples, sonication on ice can be performed (e.g., 3-4 cycles of 10-second bursts with 30-second cooling intervals).
-
-
Clarification: Centrifuge the sample at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C to pellet any insoluble material, such as nucleic acids and cell debris.
-
Protein Quantification: Carefully collect the supernatant containing the solubilized proteins. Determine the protein concentration using a compatible protein assay (e.g., a modified Bradford assay compatible with detergents).
-
Sample Loading: The protein sample is now ready for loading onto an Immobilized pH Gradient (IPG) strip for the first-dimension isoelectric focusing. The amount of protein to load will depend on the size of the IPG strip and the staining method to be used.
Protocol 2: First-Dimension Isoelectric Focusing (IEF) using IPG Strips
This protocol outlines the steps for rehydrating an IPG strip with the protein sample and performing the isoelectric focusing run.
Materials:
-
Immobilized pH Gradient (IPG) strips (choose the appropriate pH range for your sample)
-
Rehydration tray
-
IEF focusing unit
-
Mineral oil
-
Power supply
Procedure:
-
Sample Dilution: Dilute the solubilized protein sample from Protocol 1 to the desired final concentration in the Lysis/Rehydration Buffer. The final volume should be sufficient to rehydrate the IPG strip (e.g., 125 µL for a 7 cm strip, 250 µL for a 13 cm strip).
-
IPG Strip Rehydration:
-
Pipette the protein sample into the channels of the rehydration tray.
-
Carefully place the IPG strip, gel side down, onto the sample, ensuring there are no air bubbles trapped underneath.
-
Overlay the strip with mineral oil to prevent evaporation.
-
Allow the strip to rehydrate for at least 12 hours (or overnight) at room temperature.
-
-
Isoelectric Focusing:
-
Place the rehydrated IPG strip into the IEF focusing unit.
-
Apply electrode wicks moistened with deionized water.
-
Set the focusing parameters on the power supply. The voltage and time will vary depending on the length of the IPG strip and the IEF system. A typical multi-step protocol is used to allow for gradual protein focusing:
-
Step 1: 250 V for 30 minutes (linear ramp)
-
Step 2: 4000 V for 2 hours (linear ramp)
-
Step 3: 4000 V for a set number of volt-hours (e.g., 20,000 Vh) (rapid ramp)
-
-
-
Strip Equilibration: After IEF is complete, the IPG strip should be equilibrated in two steps before the second-dimension SDS-PAGE.
-
Equilibration Buffer I (with DTT): 6 M Urea, 2% (w/v) SDS, 0.375 M Tris-HCl pH 8.8, 20% (v/v) Glycerol, 2% (w/v) DTT. Incubate for 15 minutes with gentle agitation.
-
Equilibration Buffer II (with Iodoacetamide): 6 M Urea, 2% (w/v) SDS, 0.375 M Tris-HCl pH 8.8, 20% (v/v) Glycerol, 2.5% (w/v) Iodoacetamide. Incubate for 15 minutes with gentle agitation.
-
-
Second Dimension: The equilibrated IPG strip is now ready for separation by SDS-PAGE.
Mandatory Visualizations
Caption: Workflow for 2D-PAGE using this compound.
Caption: Role of this compound in IEF of complex proteins.
Conclusion
This compound is a valuable zwitterionic detergent for the isoelectric focusing of complex and hydrophobic proteins. Its inclusion in sample preparation and rehydration buffers can significantly enhance protein solubilization, reduce aggregation, and ultimately lead to higher quality 2D-PAGE results with a greater number of resolved protein spots. The provided protocols offer a starting point for the application of this compound, and optimization of detergent concentrations and buffer components may be necessary for specific sample types to achieve the best possible separation.
References
Application Note and Protocol: Preparation of a Stable Stock Solution of Sulfobetaine-8
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfobetaine-8 (SB-8), also known as N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic detergent widely used in biochemical and biotechnological applications.[1] Like other zwitterionic detergents, SB-8 possesses a neutral net charge, which makes it useful in techniques like ion-exchange chromatography, electrophoresis, and isoelectric focusing.[2] It is effective at disrupting protein-protein interactions, similar to ionic detergents, but is generally less denaturing, helping to maintain the native state and charge of proteins during solubilization.[3][4] Common applications include the solubilization of membrane proteins, protein purification, and use in cosmetics and contact lens solutions.[1][4] This document provides a detailed protocol for the preparation of stable aqueous stock solutions of this compound for research and development purposes.
Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate preparation and handling of the reagent.
| Property | Value | Reference(s) |
| CAS Number | 15178-76-4 | [1][5] |
| Molecular Formula | C₁₃H₂₉NO₃S | [1][5] |
| Molecular Weight | 279.44 g/mol | [1] |
| Appearance | White to faint beige solid powder | [6] |
| Purity | Typically >99% | [5][6] |
| Solubility | Soluble in water | [5][6] |
| Critical Micelle Concentration (CMC) | 330 mM (in water at 20-25°C) | [1] |
| UV Absorbance | Does not absorb significantly in the UV range, preventing interference with spectrophotometric analysis of proteins. | [6] |
Experimental Protocol: Preparing a 1 M Stock Solution
This protocol describes the preparation of a 1 M stock solution of this compound in ultrapure water. The concentration can be adjusted as needed based on the specific application.
3.1 Materials and Equipment
-
Ultrapure water (e.g., Milli-Q or equivalent, 18.2 MΩ·cm)
-
Appropriate buffer (e.g., PBS, Tris-HCl), if required
-
Calibrated analytical balance
-
Sterile glassware (beaker, graduated cylinder)
-
Sterile magnetic stirrer and stir bar
-
Spatula
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile conical tubes or cryovials for storage
3.2 Step-by-Step Procedure
-
Calculation: To prepare 100 mL of a 1 M SB-8 stock solution, calculate the required mass:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 1 mol/L × 0.1 L × 279.44 g/mol = 27.94 g
-
-
Weighing: On a calibrated analytical balance, accurately weigh 27.94 g of high-purity SB-8 powder and transfer it to a sterile beaker.
-
Dissolution:
-
Add approximately 80 mL of ultrapure water (or desired buffer) to the beaker.
-
Place a sterile magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Stir at a moderate speed at room temperature until the powder is completely dissolved. SB-8 is readily soluble in water.[6] Gentle warming is generally not required but can be used if dissolution is slow; avoid excessive heat.
-
-
Volume Adjustment:
-
Once fully dissolved, transfer the solution to a 100 mL sterile graduated cylinder.
-
Rinse the beaker with a small amount of the solvent (water or buffer) and add it to the graduated cylinder to ensure a complete transfer.
-
Carefully add solvent to bring the final volume to exactly 100 mL.
-
-
Sterilization:
-
To prevent microbial growth, especially for cell-based or protein applications, sterilize the solution by filtration.
-
Draw the SB-8 solution into a sterile syringe, attach a 0.22 µm sterile filter to the tip, and dispense the solution into a sterile container (e.g., a 100 mL sterile bottle or conical tube). Filter sterilization is recommended over autoclaving for detergent solutions to prevent potential degradation.[7]
-
-
Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL or 5 mL) in sterile polypropylene (B1209903) conical tubes or cryovials. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the reagent name, concentration, and preparation date.
-
Proceed to the recommended storage conditions outlined in Section 5.
-
Experimental Workflow
The following diagram illustrates the key steps for preparing a stable stock solution of this compound.
Caption: Workflow for preparing a sterile this compound stock solution.
Stability and Storage Recommendations
Proper storage is critical to maintaining the stability and performance of the this compound stock solution. Factors such as temperature and pH can influence the stability of chemical solutions.[8]
| Storage Condition | Duration | Temperature | Notes |
| Solid Powder | Long-term | Room Temperature | Keep container tightly sealed in a dry, cool place.[6][9] |
| Aqueous Stock Solution | Short-term | 2-8°C | For use within a few weeks. |
| Aqueous Stock Solution | Long-term | -20°C or -80°C | Recommended for periods longer than a few weeks. Storing in single-use aliquots is crucial to avoid freeze-thaw cycles. A prepared solution in solvent can be stable for up to 2 years at -80°C.[9] |
For optimal stability, it is recommended to prepare the stock solution in a buffer relevant to the downstream application, maintaining a pH between 6.0 and 8.0. While sulfobetaines exhibit good chemical stability, it is best practice to validate the solution's performance in your specific assay if it has been stored for an extended period.[10]
References
- 1. This compound (SB-8) | CAS 15178-76-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 2. med.unc.edu [med.unc.edu]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. agscientific.com [agscientific.com]
- 5. This compound |產品詳情|上海拜力生物科技有限公司 [lookbio.com]
- 6. You are being redirected... [bio-world.com]
- 7. static.igem.org [static.igem.org]
- 8. Factors affecting stability of drugs | PPTX [slideshare.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
Application Notes: Incorporating Sulfobetaine-8 in Co-immunoprecipitation Buffers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide guidance on the use of the zwitterionic detergent, Sulfobetaine-8 (SB-8), in co-immunoprecipitation (Co-IP) buffers. The inclusion of SB-8 can be particularly advantageous for the study of protein-protein interactions involving membrane-associated proteins or for optimizing the solubilization of protein complexes while minimizing denaturation.
Introduction to this compound in Co-IP
Co-immunoprecipitation is a powerful technique to study protein-protein interactions in their native context[1]. A critical component of a successful Co-IP experiment is the lysis buffer, which must effectively solubilize proteins without disrupting the interactions of interest. Detergents are key components of lysis buffers, and their choice can significantly impact the outcome of the experiment[1][2].
This compound (SB-8) is a zwitterionic detergent belonging to the sulfobetaine (B10348) family[3]. Zwitterionic detergents possess both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge[4]. This property makes them effective at solubilizing proteins, including membrane proteins, while being generally milder than ionic detergents like SDS, thus better preserving protein-protein interactions[4]. Non-detergent sulfobetaines (NDSBs), which have shorter alkyl chains, are known to be mild solubilization agents that can enhance protein extraction and aid in protein folding[5][6][7]. While SB-8 has a longer alkyl chain than NDSBs, it shares the zwitterionic nature that can be beneficial in Co-IP.
Advantages of Using this compound
Incorporating SB-8 into your Co-IP buffer may offer several advantages:
-
Effective Solubilization of Membrane Proteins: Zwitterionic detergents like SB-8 are known for their ability to solubilize membrane proteins and protein complexes, which are often challenging to extract with non-ionic detergents alone[4][8].
-
Preservation of Protein-Protein Interactions: Due to its mild, non-denaturing properties, SB-8 is less likely to disrupt native protein conformations and interactions compared to harsher ionic detergents[6].
-
Reduced Non-Specific Binding: The zwitterionic nature of SB-8 can help to minimize non-specific interactions with charged molecules and surfaces, potentially leading to cleaner immunoprecipitation results.
-
Compatibility with Downstream Analysis: Buffers containing zwitterionic detergents can be compatible with downstream applications such as mass spectrometry, although optimization of sample cleanup is often necessary[9][10][11].
Considerations for Using this compound
While SB-8 presents several benefits, researchers should consider the following:
-
Optimization is Crucial: The optimal concentration of SB-8 will be protein- and interaction-specific and will require empirical determination.
-
Critical Micelle Concentration (CMC): Detergents are most effective above their CMC. The CMC of SB-8 is approximately 330 mM at 20-25°C[12]. However, the CMC can be influenced by temperature and the ionic strength of the buffer. It is generally recommended to work at a concentration above the CMC for efficient solubilization.
-
Potential for Protein Destabilization: While generally mild, some studies suggest that sulfobetaines can interact directly with proteins and, in some cases, lead to destabilization[13][14]. The effect is protein-dependent and should be evaluated on a case-by-case basis.
Data Presentation
The following tables provide a summary of the properties of this compound and a comparison with other commonly used detergents in Co-IP.
| Property | This compound (SB-8) | CHAPS | Triton X-100 |
| Detergent Type | Zwitterionic | Zwitterionic | Non-ionic |
| Molecular Weight | 307.47 g/mol | 614.88 g/mol | ~625 g/mol |
| CMC (in water) | ~330 mM (20-25°C)[12] | 6-10 mM | 0.2-0.9 mM |
| Aggregation Number | Not widely reported | 10-15 | 100-155 |
| Primary Application | Protein solubilization & purification[3] | Solubilization of membrane proteins | General protein extraction |
| Feature | This compound (SB-8) | CHAPS | Triton X-100 |
| Strengths in Co-IP | Mild, zwitterionic nature may preserve interactions. Good for membrane proteins. | Well-established for membrane proteins, preserves protein complexes.[4] | Widely used, effective for many soluble proteins.[1] |
| Weaknesses in Co-IP | Less commonly used, requires optimization. May destabilize some proteins.[13][14] | Can be difficult to remove due to low CMC. | Less effective for some membrane proteins, may not fully disrupt lipid rafts.[4] |
| Recommended Starting Concentration | 0.5% - 2.0% (w/v) | 0.5% - 1.0% (w/v) | 0.1% - 1.0% (v/v) |
Experimental Protocols
This section provides a detailed protocol for performing a co-immunoprecipitation experiment using a lysis buffer containing this compound. As a starting point, we will adapt a standard Co-IP protocol for the investigation of the interaction between the Epidermal Growth Factor Receptor (EGFR), a membrane protein, and its downstream signaling partners.
Protocol: Co-immunoprecipitation of EGFR and Associated Proteins using a this compound Lysis Buffer
1. Materials and Reagents
-
Cell Culture: Human A431 cells (overexpressing EGFR)
-
Antibodies:
-
Anti-EGFR antibody (for immunoprecipitation)
-
Anti-GRB2 antibody (for detecting an interacting protein)
-
Normal Rabbit IgG (as a negative control)
-
-
Beads: Protein A/G magnetic beads
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
SB-8 Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) this compound
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2x Laemmli sample buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for glycine (B1666218) elution)
-
2. Cell Lysis
-
Grow A431 cells to 80-90% confluency.
-
Optional: Stimulate cells with EGF (e.g., 100 ng/mL for 10 minutes) to promote EGFR signaling pathway activation and protein complex formation.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold SB-8 Lysis Buffer to the plate.
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on a rotator for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your protein extract.
-
Determine the protein concentration of the lysate using a detergent-compatible protein assay (e.g., BCA assay).
3. Immunoprecipitation
-
Dilute the protein lysate to a final concentration of 1-2 mg/mL with SB-8 Lysis Buffer.
-
Pre-clearing (Optional but Recommended): To 1 mg of protein lysate, add 20 µL of equilibrated Protein A/G magnetic beads. Incubate on a rotator for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube. Discard the beads.
-
To the pre-cleared lysate, add 2-5 µg of the anti-EGFR antibody. For the negative control, add the same amount of Normal Rabbit IgG to a separate tube of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30 µL of equilibrated Protein A/G magnetic beads to each tube.
-
Incubate on a rotator for 1 hour at 4°C.
4. Washing
-
Place the tubes on a magnetic rack to capture the beads. Carefully remove and discard the supernatant.
-
Add 1 mL of cold Wash Buffer to the beads. Invert the tube several times to resuspend the beads.
-
Capture the beads with the magnetic rack and discard the supernatant.
-
Repeat the wash step two more times for a total of three washes. For the final wash, use a new microcentrifuge tube to minimize background.
5. Elution
-
Denaturing Elution (for Western Blotting):
-
After the final wash, remove all residual wash buffer.
-
Add 40 µL of 2x Laemmli sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Place the tubes on a magnetic rack and collect the supernatant containing the eluted proteins.
-
-
Non-Denaturing (Native) Elution (for functional assays or mass spectrometry):
-
After the final wash, remove all residual wash buffer.
-
Add 50-100 µL of 0.1 M Glycine-HCl, pH 2.5 to the beads.
-
Incubate at room temperature for 5-10 minutes with gentle agitation.
-
Place the tubes on a magnetic rack and immediately transfer the supernatant to a new tube containing 5-10 µL of Neutralization Buffer.
-
Repeat the elution step and pool the eluates.
-
6. Analysis
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using the anti-GRB2 antibody to detect the co-immunoprecipitated protein.
-
Be sure to run an "input" control (a small fraction of the total cell lysate) to verify the presence of both EGFR and GRB2 in the starting material.
-
The negative control (IgG) lane should be clean, indicating that the interaction is specific.
-
For mass spectrometry analysis, follow appropriate sample preparation protocols to remove interfering substances.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Simplified EGFR signaling pathway illustrating potential protein-protein interactions for Co-IP studies.
Experimental Workflow Diagram
Caption: General workflow for co-immunoprecipitation using a this compound containing buffer.
Logical Relationship Diagram
References
- 1. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 2. ptglab.com [ptglab.com]
- 3. What is Sulfobetaine (SB) zwitterionic surfactants used for? - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-detergent sulphobetaines: a new class of mild solubilization agents for protein purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 10. Optimizing Workflows for LC/MS Analysis of Co-Immunoprecipitated Protein Complexes – “Soap Opera(tions)” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IP-MS Sample Preparation Guidelines - Creative Proteomics [creative-proteomics.com]
- 12. This compound (SB-8) | CAS 15178-76-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 13. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Enhancing Protein Crystallization with Sulfobetaine-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfobetaine-8 (SB-8) is a zwitterionic detergent useful in protein crystallization. As a member of the non-detergent sulfobetaine (B10348) (NDSB) family, SB-8 possesses a hydrophilic sulfobetaine head group and a hydrophobic alkyl chain. This amphipathic nature allows it to interact with proteins, preventing aggregation and promoting the formation of a homogenous solution conducive to crystallization. Unlike traditional denaturing detergents, SB-8 is mild and can often be used at high concentrations without compromising the structural integrity of the protein. These characteristics make it a valuable additive in crystallization screens, particularly for proteins prone to aggregation or with exposed hydrophobic regions.
The primary role of sulfobetaines in protein crystallization is to reduce non-specific protein-protein interactions that can lead to the formation of amorphous precipitates. By stabilizing the protein in a soluble and properly folded state, these additives increase the likelihood of forming well-ordered crystals suitable for X-ray diffraction.
Mechanism of Action
While the precise mechanism can vary between proteins, sulfobetaines like SB-8 are thought to enhance crystallization through several key interactions:
-
Prevention of Aggregation: The hydrophobic tail of SB-8 can interact with hydrophobic patches on the protein surface, while the hydrophilic head group maintains solubility. This shields the hydrophobic regions, preventing them from interacting with other protein molecules and forming aggregates.[1][2]
-
Increased Solubility and Stability: By preventing aggregation, SB-8 effectively increases the protein's solubility and stability in the crystallization solution. This allows for the exploration of a wider range of precipitant concentrations and conditions.[3]
-
Promotion of Favorable Crystal Contacts: In some cases, sulfobetaines may subtly alter the surface properties of the protein, promoting more favorable and ordered interactions between protein molecules that are necessary for crystal lattice formation.
-
Pharmacological Chaperone Activity: For certain proteins, specific non-detergent sulfobetaines have been shown to bind to pockets on the protein surface, acting as pharmacological chaperones that stabilize a particular conformation and facilitate crystallization.[3][4] For instance, the pyridinium (B92312) group of a similar compound, NDSB-201, has been observed to interact with aromatic residues like phenylalanine.[3]
Data Presentation: Efficacy of Related Sulfobetaines in Protein Crystallization
The following table summarizes quantitative data from studies on non-detergent sulfobetaines, providing a reference for starting concentrations and observed effects. Note that these are examples and the optimal conditions for your specific protein may vary.
| Sulfobetaine | Protein Target | Effective Concentration | Key Observations | Reference |
| NDSB-201 | Type II TGF-β receptor extracellular domain (TBRII-ECD) | 1 M (for folding), 50 mM (for crystallization) | Yield of active TBRII-ECD increased up to threefold; accelerated crystallization from 1-2 weeks to 2-3 days. | [4] |
| NDSB195 | Hen egg-white lysozyme | Not specified in abstract | Produced highly diffracting triclinic crystals where only amorphous precipitate was seen without it. | [5] |
Experimental Protocols
Protocol 1: Screening with this compound as an Additive
This protocol outlines the basic steps for incorporating SB-8 into your initial crystallization screening experiments.
Materials:
-
Purified protein solution (5-20 mg/mL is a common range, but should be optimized for your protein).[6]
-
This compound stock solution (e.g., 1 M in deionized water).
-
Commercially available or custom-made crystallization screens.
-
Crystallization plates (e.g., sitting or hanging drop vapor diffusion plates).[7][8]
-
Pipettes and tips.
Procedure:
-
Prepare Protein-Additive Mixture:
-
In a microcentrifuge tube, mix your protein solution with the SB-8 stock solution to achieve a final SB-8 concentration in the range of 50 mM to 200 mM. The final protein concentration should be maintained at your desired screening concentration.
-
Note: It is advisable to test a range of SB-8 concentrations. You can set up parallel screens with 0 mM (control), 50 mM, 100 mM, and 200 mM SB-8.
-
-
Set up Crystallization Trials:
-
Use the vapor diffusion method (hanging or sitting drop).[7][8]
-
For each condition in your crystallization screen, pipette the reservoir solution into the well of the crystallization plate.
-
In the corresponding drop position, mix your protein-SB-8 solution with the reservoir solution, typically in a 1:1 ratio.
-
Seal the plate to allow for vapor equilibration.
-
-
Incubation and Observation:
-
Incubate the plates at a constant temperature.
-
Regularly monitor the drops for the formation of crystals, precipitate, or other outcomes over several days to weeks.
-
-
Optimization:
-
If initial hits (crystals or promising precipitate) are observed, further optimize these conditions by systematically varying the concentrations of the precipitant, buffer pH, and SB-8.
-
Protocol 2: Protein Refolding with this compound
For proteins that are expressed as inclusion bodies and require refolding, SB-8 can be a beneficial additive in the refolding buffer.
Materials:
-
Urea-solubilized protein from inclusion bodies.
-
Refolding Buffer Components (e.g., Tris buffer, reduced/oxidized glutathione).
-
This compound.
Procedure:
-
Prepare Refolding Buffer:
-
Prepare a refolding buffer containing a suitable buffer (e.g., 75 mM Tris, pH 8.0), a redox system (e.g., 2 mM reduced glutathione (B108866) and 0.5 mM oxidized glutathione), and SB-8.[4]
-
A common starting concentration for SB-8 in refolding is 1 M.[4]
-
-
Initiate Refolding:
-
Purification of Refolded Protein:
-
After refolding, purify the correctly folded protein from aggregates and unfolded species using standard chromatography techniques (e.g., size-exclusion chromatography, ion-exchange chromatography).
-
Visualizations
Caption: Workflow for protein crystallization screening with this compound.
Caption: Proposed mechanism of this compound in protein crystallization.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. A nondetergent sulfobetaine improves protein unfolding reversibility in microcalorimetric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new additive for protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulfobetaine-8 in Disrupting Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfobetaine-8 (SB-8), a zwitterionic detergent, for the controlled disruption of protein-protein interactions (PPIs). This document includes detailed protocols for key applications, quantitative data for experimental design, and visualizations to aid in understanding the underlying principles and workflows.
Introduction to this compound
This compound (N-octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate) is a member of the sulfobetaine (B10348) family of zwitterionic detergents. Its amphipathic nature, possessing both a hydrophilic sulfobetaine head group and a hydrophobic octyl tail, allows it to effectively solubilize proteins and modulate their interactions.[1] Zwitterionic detergents like SB-8 are considered "mild" surfactants because they are less denaturing to proteins compared to ionic detergents such as SDS.[2] They are particularly useful for breaking protein-protein interactions while preserving the native structure of the individual protein monomers.[2]
The action of SB-8 is concentration-dependent. At concentrations below its Critical Micelle Concentration (CMC), it exists primarily as monomers. Above the CMC, SB-8 molecules self-assemble into micelles, which are capable of disrupting the hydrophobic and electrostatic interactions that mediate many protein-protein interfaces.[2]
Quantitative Data for Experimental Design
Effective use of this compound requires careful consideration of its properties. The following table summarizes key quantitative data for SB-8 and related sulfobetaines to guide experimental setup.
| Parameter | This compound (SB-8) | Sulfobetaine-10 (SB-10) | Sulfobetaine Derivative (HDSB) | Reference |
| Critical Micelle Concentration (CMC) | 330 mM | - | - | [1] |
| Effective Concentration for PPI Disruption | > 330 mM (inferred) | Above CMC | ≥0.8 mg/mL | [3][4] |
| Key Characteristics | Zwitterionic, non-denaturing at low concentrations | Zwitterionic, inhibits protein aggregation above CMC | Zwitterionic, blocks protein-protein interactions | [2][4] |
Note: Specific IC50 values for SB-8 in disrupting protein-protein interactions are not widely available in the literature. The effective concentration for PPI disruption is generally expected to be above the CMC. Researchers should empirically determine the optimal concentration for their specific protein complex of interest.
Key Applications and Experimental Protocols
This compound can be integrated into various experimental workflows to study protein-protein interactions. Below are detailed protocols for its use in co-immunoprecipitation and pull-down assays.
Co-Immunoprecipitation (Co-IP) for Disrupting Protein Complexes
Co-IP is a powerful technique to study PPIs in their native cellular context. By incorporating SB-8 into the lysis and wash buffers, it is possible to assess the strength of interactions or to specifically elute interacting partners.
Caption: Workflow for a pull-down assay incorporating SB-8 to study protein-protein interactions.
Protocol:
-
Bait Protein Immobilization:
-
Express and purify a tagged "bait" protein (e.g., GST-tagged or His-tagged).
-
Immobilize the bait protein on the appropriate affinity resin (e.g., Glutathione-agarose for GST-tags, Ni-NTA agarose (B213101) for His-tags) according to the manufacturer's instructions.
-
-
Prey Protein Preparation:
-
Prepare a cell lysate containing the "prey" protein(s) or use a purified prey protein. The lysis buffer should generally be mild to preserve the native conformation of the prey protein.
-
-
Binding Reaction:
-
Incubate the immobilized bait protein with the prey protein sample for 2-4 hours at 4°C with gentle rotation.
-
The binding buffer can be supplemented with varying concentrations of SB-8 to investigate its effect on the interaction. Start with a concentration below the CMC and titrate up to concentrations above the CMC.
-
-
Wash Steps:
-
Pellet the resin by centrifugation and discard the supernatant.
-
Wash the resin 3-5 times with a wash buffer (e.g., PBS with 0.1% Triton X-100).
-
To increase stringency and remove non-specific binders, include SB-8 in the wash buffer at a concentration determined from the binding experiment.
-
-
Elution:
-
Elute the bound proteins using a suitable elution buffer. For GST-tagged proteins, use a buffer containing reduced glutathione. For His-tagged proteins, use a buffer with a high concentration of imidazole.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blotting to detect the prey protein or by mass spectrometry for the identification of unknown interactors. [5]
-
Application in Signaling Pathway Analysis
The disruption of specific protein-protein interactions is a key strategy for dissecting signaling pathways. While specific examples using SB-8 are not prevalent in the literature, its ability to disrupt PPIs makes it a valuable tool for such studies. For instance, in a hypothetical kinase signaling cascade, SB-8 could be used to determine the necessity of a specific scaffold protein for downstream signaling events.
Hypothetical Kinase Signaling Pathway
Caption: A generic kinase signaling pathway where SB-8 could be used to disrupt the interaction between Kinase 1 and the Scaffold Protein, allowing for the study of downstream signaling consequences.
By treating cells with SB-8 and then stimulating the pathway, researchers could use techniques like Western blotting to assess the phosphorylation status of downstream components (Kinase 3 and its substrate). A lack of phosphorylation in the presence of SB-8 would suggest that the scaffold-mediated assembly of the kinase cascade is essential for signal propagation.
Conclusion
This compound is a versatile zwitterionic detergent that offers a valuable tool for the controlled disruption of protein-protein interactions. Its mild, non-denaturing properties make it suitable for a range of applications, from confirming binary interactions to dissecting complex signaling networks. By carefully optimizing its concentration, researchers can fine-tune the stringency of their assays to gain deeper insights into the dynamic nature of the proteome. The protocols and data provided in these application notes serve as a starting point for the successful implementation of this compound in your research.
References
- 1. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 2. agscientific.com [agscientific.com]
- 3. The Effect of Sulfobetaine Coating in Inhibiting the Interaction between Lyotropic Liquid Crystalline Nanogels and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pull-down assays [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Reconstituting Membrane Proteins into Liposomes with Sulfobetaine-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functional and structural analysis of membrane proteins is a cornerstone of modern biological research and drug development. To study these proteins in a controlled, native-like environment, they are often reconstituted into artificial lipid bilayers, or liposomes. This process of creating proteoliposomes allows for the investigation of protein function, kinetics, and ligand binding in a simplified system, free from the complexities of the native cell membrane.
Sulfobetaine-8 (SB-8), a zwitterionic detergent, is a valuable tool for the solubilization and subsequent reconstitution of membrane proteins. Its zwitterionic nature makes it effective at disrupting protein-lipid and protein-protein interactions while being generally milder than ionic detergents, thus preserving the native conformation and activity of the protein. These application notes provide a detailed protocol for the reconstitution of membrane proteins into liposomes using this compound, tailored for researchers, scientists, and professionals in drug development.
Properties of this compound
This compound (N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate) is a member of the sulfobetaine (B10348) family of detergents. Its key properties make it suitable for membrane protein reconstitution:
-
Zwitterionic Nature : SB-8 possesses both a positive and a negative charge in its headgroup, resulting in a net neutral charge over a wide pH range. This minimizes non-specific interactions with charged proteins and lipids.
-
High Critical Micelle Concentration (CMC) : The CMC is the concentration at which detergent monomers begin to form micelles. Detergents with a high CMC are generally easier to remove by methods such as dialysis or gel filtration, which is a critical step in proteoliposome formation.
Data Presentation: Key Parameters for Reconstitution
Successful reconstitution of a membrane protein into liposomes is dependent on several critical parameters. The following table summarizes the key properties of this compound and provides recommended starting ranges for the optimization of your specific protein reconstitution.
| Parameter | Value/Range | Notes |
| This compound (SB-8) Properties | ||
| Chemical Name | N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
| CAS Number | 15178-76-4 | |
| Molecular Weight | 279.44 g/mol | |
| Critical Micelle Concentration (CMC) | ~330-390 mM | High CMC facilitates removal by dialysis. |
| Reconstitution Parameters | These are starting points and require optimization for each specific protein. | |
| Lipid Composition | e.g., POPC:POPG (3:1), E. coli Polar Lipids | Should mimic the native membrane environment of the target protein. |
| Lipid-to-Protein Molar Ratio (LPR) | 100:1 to 1000:1 | A higher LPR can favor the incorporation of a single protein per liposome (B1194612). |
| Initial SB-8 Concentration (for solubilization) | 2-5% (w/v) | Should be well above the CMC to ensure complete solubilization of the protein. |
| Detergent-to-Lipid Ratio (DLR) (during reconstitution) | 1:2 to 2:1 (w/w) | This ratio is critical for the destabilization of liposomes and insertion of the protein. |
| Temperature | 4°C to room temperature | Dependent on the stability of the target protein. |
| pH | 7.0 - 8.0 | Should be optimized for protein stability and activity. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the reconstitution of a generic membrane protein, such as a G-protein coupled receptor (GPCR), into liposomes using this compound.
Materials and Reagents
-
Purified membrane protein of interest
-
This compound (SB-8)
-
Lipids (e.g., POPC, POPG, Cholesterol) dissolved in chloroform (B151607)
-
Reconstitution Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Dialysis cassettes (10 kDa MWCO)
-
Bio-Beads SM-2 (optional, for detergent removal)
-
Glass vials
-
Rotary evaporator or nitrogen stream
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol Steps
Step 1: Preparation of Liposomes
-
In a glass vial, mix the desired lipids in chloroform to achieve the target molar ratio.
-
Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator to form a thin lipid film on the bottom of the vial.
-
Place the vial under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the Reconstitution Buffer by vortexing vigorously. This will result in the formation of multilamellar vesicles (MLVs).
-
For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.
-
Extrude the liposome suspension through a polycarbonate membrane (e.g., 100 nm) at least 11 times to generate uniformly sized large unilamellar vesicles (LUVs).
Step 2: Solubilization of the Membrane Protein
-
Prepare a stock solution of this compound (e.g., 10% w/v) in the Reconstitution Buffer.
-
Add the SB-8 stock solution to your purified membrane protein to a final concentration that is well above its CMC (e.g., 2-5%).
-
Incubate the mixture on ice or at 4°C with gentle agitation for 1-2 hours to allow for complete solubilization.
-
Centrifuge the solubilized protein at high speed (e.g., 100,000 x g) for 30-60 minutes to remove any aggregates.
Step 3: Reconstitution into Liposomes
-
In a new tube, mix the solubilized membrane protein with the prepared LUVs at the desired lipid-to-protein ratio.
-
Add a small amount of the SB-8 stock solution to the lipid-protein mixture to partially destabilize the liposomes, facilitating protein insertion. The final detergent concentration should be below the CMC of the pure lipid-detergent mixed micelles.
-
Incubate the mixture at room temperature or 4°C for 1-2 hours with gentle rocking.
Step 4: Detergent Removal
-
Transfer the protein-lipid-detergent mixture into a dialysis cassette (10 kDa MWCO).
-
Place the dialysis cassette in a large volume of Reconstitution Buffer (at least 1000-fold the volume of the sample).
-
Perform dialysis at 4°C with at least three buffer changes over 48-72 hours.
-
Alternatively, for faster detergent removal, add pre-washed Bio-Beads SM-2 to the dialysis buffer or directly to the sample and incubate with gentle agitation.
Step 5: Characterization of Proteoliposomes
-
After detergent removal, harvest the proteoliposomes from the dialysis cassette.
-
Determine the protein concentration and orientation within the liposomes using appropriate assays (e.g., BCA assay, SDS-PAGE, functional assays).
-
Characterize the size and homogeneity of the proteoliposomes using Dynamic Light Scattering (DLS).
-
Assess the functionality of the reconstituted protein (e.g., ligand binding, transport activity).
Visualizations
Experimental Workflow
Caption: Workflow for membrane protein reconstitution into liposomes using this compound.
Example Signaling Pathway: GPCR-cAMP Pathway
For a reconstituted G-protein coupled receptor (GPCR), a common downstream signaling event is the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
Caption: A simplified schematic of the GPCR-mediated cAMP signaling pathway.
Application Notes & Protocols for Sulfobetaine-8 in Protein Extraction from Recalcitrant Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Sulfobetaine-8 (SB-8), a zwitterionic detergent, for the effective extraction of proteins from recalcitrant tissues. Such tissues, including fibrous plant matter, membrane-rich samples, and formalin-fixed paraffin-embedded (FFPE) tissues, often pose significant challenges to protein solubilization and analysis.
Introduction to this compound
This compound, also known as N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a member of the sulfobetaine (B10348) family of zwitterionic detergents. These detergents possess both a positively and a negatively charged group in their hydrophilic head, resulting in a net neutral charge over a wide pH range. This property makes them less denaturing than ionic detergents like SDS, while often being more effective at solubilizing membrane proteins than non-ionic detergents.[1] The unique characteristics of sulfobetaines make them valuable tools in proteomics and other applications where preserving protein structure and function is crucial.
The intermediate strength of zwitterionic detergents like SB-8 allows them to effectively break protein-protein interactions without causing significant denaturation.[1] This is particularly advantageous when working with sensitive proteins or when downstream applications require native protein conformation.
Quantitative Data Presentation
The selection of an appropriate detergent is critical for maximizing protein yield and ensuring compatibility with downstream analytical techniques. The following tables summarize comparative data on the effectiveness of various detergents in protein extraction from different sample types. While direct quantitative data for this compound is limited in the reviewed literature, the performance of other sulfobetaines provides a strong indication of its potential efficacy.
Table 1: Comparison of Detergent Efficiency for Membrane Protein Solubilization
| Detergent | Sample Source | Number of Protein Spots Resolved (2D-PAGE) | Reference |
| Amidosulfobetaine (ASB-14) | Xylella fastidiosa membranes | 221 | [2] |
| Sulfobetaine (SB 3-10) | Xylella fastidiosa membranes | 157 | [2] |
| CHAPS | Xylella fastidiosa membranes | 72 | [2] |
| Triton X-100 (Non-ionic) | Xylella fastidiosa membranes | 43 | [2] |
Table 2: Performance of Detergents in Shotgun Proteomics of Complex Samples
| Detergent/Method | Sample Type | Number of Peptides Identified | Number of Proteins Identified | Reference |
| SDS Spin Column | S. cerevisiae lysate (insoluble) | >30% more than FASP | ~50% more than FASP | [3] |
| FASP | S. cerevisiae lysate (insoluble) | Baseline | Baseline | [3] |
| Zwittergent 3-16 | Rat FFPE Tissues (Liver) | 2435 | 557 | [4] |
| SDS | Rat FFPE Tissues (Liver) | 1987 | 462 | [4] |
| Urea | Rat FFPE Tissues (Liver) | 1243 | 291 | [4] |
Experimental Protocols
The following protocols are adapted from established methods for protein extraction using sulfobetaine detergents and can be optimized for use with this compound.
Protocol 1: General Protein Extraction from Recalcitrant Plant Tissues
This protocol is a modification of methods designed for tissues rich in interfering compounds.[5]
Materials:
-
Recalcitrant plant tissue (e.g., leaves, seeds, roots)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 2% (w/v) this compound, 5 mM EDTA, 1 mM DTT, 1x Protease Inhibitor Cocktail
-
Acetone (B3395972) with 10% (w/v) Trichloroacetic acid (TCA), pre-chilled to -20°C
-
80% Methanol (B129727) with 0.1 M Ammonium (B1175870) acetate, pre-chilled to -20°C
-
80% Acetone, pre-chilled to -20°C
-
Microcentrifuge and tubes
Procedure:
-
Freeze 100-500 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the frozen powder to a pre-chilled microcentrifuge tube.
-
Add 1.5 mL of cold 10% TCA in acetone and vortex thoroughly.
-
Incubate at -20°C for at least 1 hour to precipitate proteins and remove interfering compounds.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the pellet with 1.5 mL of cold 80% methanol containing 0.1 M ammonium acetate. Vortex and centrifuge at 16,000 x g for 5 minutes at 4°C. Repeat this wash step twice.
-
Wash the pellet with 1.5 mL of cold 80% acetone. Vortex and centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes to remove residual acetone.
-
Resuspend the pellet in 500 µL of Extraction Buffer containing this compound.
-
Vortex vigorously for 30 minutes at 4°C to solubilize the proteins.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet insoluble debris.
-
Carefully transfer the supernatant containing the solubilized proteins to a new tube for downstream analysis.
Protocol 2: Extraction of Membrane Proteins from Mammalian Tissues
This protocol is adapted from methods for the fractionation and solubilization of membrane proteins.[6]
Materials:
-
Mammalian tissue (e.g., liver, brain)
-
Dounce homogenizer
-
Homogenization Buffer: 250 mM Sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1x Protease Inhibitor Cocktail
-
Solubilization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1-4% (w/v) this compound, 1x Protease Inhibitor Cocktail
-
Ultracentrifuge
Procedure:
-
Mince approximately 100 mg of fresh or frozen tissue on ice.
-
Add 1 mL of ice-cold Homogenization Buffer and homogenize with a Dounce homogenizer on ice until the tissue is completely disrupted.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.
-
Discard the supernatant (cytosolic fraction).
-
Wash the membrane pellet by resuspending in 1 mL of Homogenization Buffer and repeating the ultracentrifugation step.
-
Resuspend the final membrane pellet in 500 µL of Solubilization Buffer containing this compound.
-
Incubate for 30-60 minutes at 4°C with gentle agitation to solubilize membrane proteins.
-
Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any insoluble material.
-
The supernatant contains the solubilized membrane proteins and is ready for further analysis.
Visualizations
The following diagrams illustrate the theoretical workflow and principles of protein extraction using sulfobetaine detergents.
Caption: General workflow for protein extraction using this compound.
References
- 1. agscientific.com [agscientific.com]
- 2. Enhancing protein solubilization with nondetergent sulfobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison between procedures using SDS for shotgun proteomic analyses of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Different Buffers for Protein Extraction from Formalin-Fixed and Paraffin-Embedded Tissue Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biossusa.com [biossusa.com]
- 6. Efficient Mammalian Membrane Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Maintaining Protein Activity with Sulfobetaine-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfobetaine-8 (SB-8), a zwitterionic surfactant, has emerged as a valuable tool for the solubilization and purification of proteins, particularly membrane proteins and those sensitive to denaturation. Its unique properties, including a neutral net charge over a wide pH range and a balance between hydrophobicity and hydrophilicity, allow for the gentle disruption of cellular membranes and protein aggregates while preserving the native structure and biological activity of the target protein.[1][2] These application notes provide detailed protocols and quantitative data to guide researchers in utilizing SB-8 to maintain protein activity during experimental procedures. Zwitterionic detergents like sulfobetaines are considered intermediate in harshness, capable of breaking protein-protein interactions without the strong denaturing effects of ionic detergents like SDS.[1][3]
Advantages of this compound in Protein Research
-
Mild Solubilization: SB-8 effectively solubilizes membrane proteins by disrupting lipid-lipid and lipid-protein interactions, while being less harsh than ionic detergents, thus preserving protein structure and function.[4]
-
Maintains Protein Activity: The zwitterionic nature of SB-8 helps to maintain the native conformation and charge of proteins, which is crucial for retaining their biological activity.[1]
-
Versatility: It is compatible with a wide range of downstream applications, including chromatography, electrophoresis, and functional assays.[1]
-
Low UV Absorbance: SB-8 does not significantly absorb UV light at 280 nm, minimizing interference with common protein quantification methods.
Quantitative Data Summary
The selection of an appropriate surfactant is critical for maximizing protein yield and preserving functionality. The following tables summarize quantitative data comparing the efficacy of sulfobetaines with other commonly used detergents in various applications.
Table 1: Comparison of Detergent Efficacy for Solubilizing Membrane Proteins for 2D-PAGE
| Detergent | Number of Protein Spots Resolved |
| Amidosulfobetaine (ASB-14) | 221 |
| Sulfobetaine (B10348) (SB 3-10) | 157 |
| CHAPS | 72 |
| Triton X-100 (Non-ionic) | 43 |
This data demonstrates the superior performance of sulfobetaine-based detergents over CHAPS and a non-ionic detergent in resolving a complex mixture of membrane proteins.
Table 2: Effect of Sulfobetaine Surfactants on Enzyme Activity
| Enzyme | Surfactant | Concentration | Effect on Activity |
| Bromelain | N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SDDAB) | < CMC | Increased activity |
| Polyphenol Oxidase (PPO) | N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SDDAB) | ≥ CMC | Increased activity |
This table highlights the potential of sulfobetaine surfactants to not only maintain but also enhance the activity of certain enzymes.
Experimental Protocols
Protocol 1: Extraction of Active Membrane Proteins from Cultured Cells using this compound
This protocol describes the solubilization of membrane proteins from cultured mammalian cells for subsequent functional analysis.
Materials:
-
Cell pellet (e.g., HEK293T cells expressing a target membrane protein)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1x Protease Inhibitor Cocktail
-
This compound (SB-8) stock solution (10% w/v in water)
-
Homogenizer (Dounce or similar)
-
Microcentrifuge
-
Spectrophotometer or fluorometer for activity assay
Procedure:
-
Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet once with ice-cold PBS to remove residual media. Centrifuge again and discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of approximately 10^7 cells/mL.
-
Homogenization: Homogenize the cell suspension on ice using a Dounce homogenizer with 10-15 strokes.
-
Solubilization: Add SB-8 stock solution to the lysate to a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically for each protein.
-
Incubation: Incubate the mixture on a rotating wheel for 1-2 hours at 4°C to allow for complete solubilization of membrane proteins.
-
Clarification: Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet insoluble cellular debris.
-
Collection of Solubilized Proteins: Carefully collect the supernatant containing the solubilized membrane proteins.
-
Functional Assay: Immediately proceed with the functional assay of the target protein according to a specific protocol. For example, a G-protein coupled receptor (GPCR) activity assay could involve measuring ligand binding or downstream signaling events.
Protocol 2: General Enzyme Activity Assay
This protocol provides a general framework for measuring enzyme activity after protein extraction. The specific substrate and detection method will vary depending on the enzyme of interest.
Materials:
-
Solubilized protein extract (from Protocol 1)
-
Assay Buffer (specific to the enzyme of interest)
-
Substrate (specific to the enzyme of interest)
-
Microplate reader or spectrophotometer
-
96-well microplate
Procedure:
-
Protein Quantification: Determine the protein concentration of the solubilized extract using a compatible method such as the Bradford assay.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Substrate at a saturating concentration
-
A defined amount of the solubilized protein extract
-
-
Initiate Reaction: The reaction can be initiated by the addition of either the substrate or the enzyme extract.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength. The readings should be taken at regular intervals (e.g., every 30 seconds) for a set period.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the reaction curve. Enzyme activity is typically expressed as units per milligram of total protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per unit of time under the specified conditions.
Visualizations
Experimental Workflow for Membrane Protein Extraction and Functional Analysis
Caption: Workflow for the extraction of active membrane proteins using this compound.
Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade.
Conclusion
This compound is a mild and effective zwitterionic surfactant for the solubilization and purification of proteins while maintaining their biological activity. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate SB-8 into their experimental workflows. It is important to note that while monomeric sulfobetaines like SB-8 are generally mild, some studies have shown that polymeric forms of sulfobetaine can have a destabilizing effect on certain proteins. Therefore, the choice of the specific sulfobetaine reagent is crucial. Empirical optimization of parameters such as surfactant concentration and incubation time is recommended to achieve the best results for each specific protein of interest.
References
Application of Sulfobetaine-8 in Surface Plasmon Resonance (SPR) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface Plasmon Resonance (SPR) is a powerful label-free technique for real-time monitoring of biomolecular interactions. A critical challenge in SPR is the minimization of non-specific binding (NSB), where analytes bind to the sensor surface or other immobilized molecules in a non-targeted manner. This can lead to inaccurate kinetic and affinity data. Zwitterionic surfactants, such as Sulfobetaine-8 (SB-8), are effective agents for reducing NSB in various biochemical assays. This document provides detailed application notes and protocols for the use of this compound in SPR studies to enhance data quality.
This compound is a non-denaturing zwitterionic surfactant known for its ability to solubilize proteins and reduce protein aggregation.[1][2][3] Its application in SPR, particularly as a running buffer additive, can significantly improve the signal-to-noise ratio by mitigating NSB.
Principle of Action
This compound possesses both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group, resulting in a net neutral charge. This zwitterionic nature is key to its function in reducing NSB. It is thought to work by:
-
Interrupting Non-Specific Interactions: SB-8 can disrupt hydrophobic and electrostatic interactions that cause proteins and other molecules to adhere non-specifically to the sensor surface.[4][5]
-
Improving Analyte Solubility: For challenging proteins, especially membrane proteins, SB-8 can improve solubility and prevent aggregation in the running buffer, ensuring that the analyte is in a monomeric and active state for binding analysis.[6][7]
Key Applications in SPR
-
Reduction of Non-Specific Binding: The primary application of SB-8 in SPR is as a running buffer additive to minimize the binding of analytes to the sensor surface and reference flow cell.
-
Studies Involving "Sticky" Proteins: For analytes that are known to be prone to aggregation or non-specific adsorption, the inclusion of SB-8 can be critical for obtaining reliable kinetic data.
-
Membrane Protein Interactions: Due to its mild solubilizing properties, SB-8 is particularly useful in studies involving membrane proteins, helping to maintain their native conformation and activity.[6][7][8]
Data Presentation: Efficacy of Non-Specific Binding Reducers
While specific quantitative data for this compound's direct impact on SPR response units (RU) in a controlled experiment is not widely published in comparative tables, we can infer its potential efficacy from studies on other common NSB-reducing agents. The following table, adapted from a study by Nicoya Life Sciences, demonstrates the effectiveness of various additives in reducing NSB of Rabbit IgG to a carboxylated sensor surface.[2] This provides a framework for how to evaluate and present data for SB-8.
| Additive/Condition | Concentration | Analyte Concentration | % Reduction in NSB |
| Control (No Additive) | - | 100 µg/mL | 0% |
| pH Increase | pH 6.0 to 7.4 | 100 µg/mL | 87% |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) | 100 µg/mL | 40% |
| Bovine Serum Albumin (BSA) | 1.0% (w/v) | 100 µg/mL | 88% |
| Tween 20 | 0.05% (v/v) | 100 µg/mL | 7% |
| BSA + Tween 20 | 1.0% + 0.05% | 100 µg/mL | 87% |
| Sodium Chloride (NaCl) | 200 mM | 100 µg/mL | 100% |
| Sodium Chloride (NaCl) | 300 mM | 100 µg/mL | 100% |
Data adapted from Nicoya Life Sciences Application Note on Reducing Non-Specific Binding.[2]
Researchers should aim to generate similar comparative data to validate the optimal concentration and effectiveness of this compound for their specific assay.
Experimental Protocols
Protocol 1: Screening for Optimal this compound Concentration to Reduce Non-Specific Binding
This protocol outlines a method to determine the most effective concentration of SB-8 for reducing NSB in your SPR experiment.
Objective: To identify the optimal concentration of this compound in the running buffer that minimizes non-specific binding of an analyte to a reference surface.
Materials:
-
SPR instrument and sensor chips (e.g., CM5, or other relevant surface)
-
Ligand for immobilization (optional, for context of a real experiment)
-
Analyte known to exhibit non-specific binding
-
Standard running buffer (e.g., HBS-EP+, PBS-T)
-
This compound (powder)
-
Immobilization reagents (e.g., EDC/NHS, if applicable)
-
Regeneration solution
Procedure:
-
Prepare Running Buffers:
-
Prepare a stock solution of 1 M this compound in your standard running buffer.
-
Prepare a series of running buffers with varying concentrations of SB-8 (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/v). Ensure all buffers are filtered and degassed.[3]
-
-
Sensor Chip Preparation:
-
Equilibrate a new sensor chip with the standard running buffer without SB-8.
-
Perform a reference surface preparation. For a carboxymethylated dextran (B179266) chip (like CM5), this involves activating with EDC/NHS and then deactivating with ethanolamine (B43304) without immobilizing a ligand. This will serve as the surface to test NSB.
-
-
NSB Test without this compound (Control):
-
Flow the standard running buffer over all flow cells until a stable baseline is achieved.
-
Inject a high concentration of your analyte over the reference surface.
-
Monitor the SPR signal (in RU) to quantify the level of non-specific binding.
-
Regenerate the surface using an appropriate regeneration solution.
-
-
NSB Test with this compound:
-
Switch to the running buffer containing the lowest concentration of SB-8. Allow the system to equilibrate until a stable baseline is achieved.
-
Inject the same high concentration of your analyte over the reference surface.
-
Quantify the NSB in RU.
-
Regenerate the surface.
-
Repeat this step for each of the prepared SB-8 concentrations.
-
-
Data Analysis:
-
Compare the RU values for NSB at each SB-8 concentration to the control.
-
Select the lowest concentration of SB-8 that provides the maximum reduction in NSB without affecting the baseline stability.
-
Protocol 2: General SPR Binding Assay Incorporating this compound
This protocol describes a typical SPR workflow for analyzing a biomolecular interaction, incorporating SB-8 in the running buffer to minimize NSB.
Objective: To perform a kinetic analysis of a ligand-analyte interaction using an SPR running buffer supplemented with this compound.
Materials:
-
SPR instrument and sensor chips
-
Ligand and analyte of interest
-
Optimized running buffer containing this compound (from Protocol 1)
-
Immobilization reagents
-
Regeneration solution
Procedure:
-
Instrument and Chip Preparation:
-
Prime the SPR system with the optimized running buffer containing SB-8.[3]
-
Dock the sensor chip and perform any necessary normalization or conditioning steps.
-
-
Ligand Immobilization:
-
Activate the surface of the desired flow cells (e.g., with EDC/NHS for amine coupling).
-
Inject the ligand at a suitable concentration in an appropriate immobilization buffer to achieve the desired immobilization level (RU).
-
Deactivate the remaining active surface groups with an injection of ethanolamine.
-
Prepare a reference surface on a separate flow cell by performing the activation and deactivation steps without ligand injection.
-
-
Kinetic Analysis:
-
Prepare a dilution series of the analyte in the optimized running buffer containing SB-8. It is crucial that the analyte buffer is identical to the running buffer to avoid bulk refractive index effects.
-
Inject a blank (running buffer) over both the ligand and reference surfaces to establish a baseline and for double referencing.
-
Inject the analyte concentrations in ascending order, from lowest to highest.
-
Between each analyte injection, regenerate the sensor surface with a suitable regeneration solution to remove all bound analyte and return to the baseline.
-
Include several buffer injections throughout the experiment to monitor baseline drift.
-
-
Data Processing and Analysis:
-
Subtract the reference channel data from the active channel data.
-
Subtract the blank injections (double referencing) to correct for any systematic drift or bulk effects.
-
Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir, steady-state affinity) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[9]
-
Visualizations
Experimental Workflow for NSB Reduction using this compound
Caption: Workflow for optimizing this compound concentration to reduce non-specific binding in SPR.
Logical Relationship of Non-Specific Binding and Mitigation Strategies
Caption: Causes of non-specific binding and the role of various mitigation strategies, including this compound.
Conclusion
Incorporating this compound into SPR running buffers is a promising strategy for mitigating non-specific binding, particularly for challenging analytes. While extensive comparative data is still emerging, its established properties as a non-denaturing zwitterionic surfactant make it a valuable tool for improving the quality and accuracy of SPR data. The protocols provided here offer a systematic approach to optimizing its use in your specific application. As with any buffer additive, it is essential to empirically determine the optimal concentration to ensure maximal reduction of NSB without interfering with the specific interaction of interest.
References
- 1. Suppression of Problematic Compound Oligomerization by Cosolubilization of Nondetergent Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-detergent sulphobetaines: a new class of mild solubilization agents for protein purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing protein solubilization with nondetergent sulfobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nicoyalife.com [nicoyalife.com]
- 5. interchim.fr [interchim.fr]
- 6. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 8. cusabio.com [cusabio.com]
- 9. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfobetaine-8 Concentration for Maximum Protein Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Sulfobetaine-8 (SB-8) for maximizing protein yield during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SB-8) and why is it used in protein extraction?
This compound (SB-8), also known as N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic detergent. It possesses both a positive and a negative charge in its hydrophilic head group, resulting in no net charge over a wide pH range. This property makes it a "mild" but effective solubilizing agent, particularly for membrane proteins and proteins sequestered in inclusion bodies.[1] SB-8 is used to disrupt cell membranes and solubilize proteins, increasing the extraction yield, often without causing significant protein denaturation.[2]
Q2: What is the optimal concentration of SB-8 for maximizing protein yield?
The optimal concentration of SB-8 is highly dependent on the specific protein of interest, the cell or tissue type, and the buffer composition. There is no single concentration that guarantees maximum yield for all proteins. However, a common starting point for optimization is to use a concentration around its Critical Micelle Concentration (CMC), which is approximately 330 mM.[3] It is crucial to perform a concentration series experiment to determine the ideal concentration for your specific application.
Q3: How does SB-8 compare to other common detergents like CHAPS and Triton X-100?
SB-8, CHAPS, and Triton X-100 are all effective detergents for protein extraction, but they have different properties that make them suitable for different applications.
-
SB-8 (Zwitterionic): Generally considered a mild detergent, it is effective at solubilizing membrane proteins while often preserving their native structure and function. Its high CMC facilitates its removal by dialysis.
-
CHAPS (Zwitterionic): Similar to SB-8, CHAPS is a mild, non-denaturing detergent that is compatible with downstream applications like 2D electrophoresis and mass spectrometry.[1] It is also effective in preserving protein-protein interactions.[3]
-
Triton X-100 (Non-ionic): A common and inexpensive detergent for general cell lysis. However, it can be denaturing for some sensitive proteins and can interfere with downstream analyses like mass spectrometry.[1][4]
The choice of detergent should be based on the specific requirements of the experiment, including the need to maintain protein activity and compatibility with subsequent analytical techniques.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound for protein extraction and provides potential solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Low Protein Yield | Suboptimal SB-8 Concentration: The concentration of SB-8 may be too low to effectively solubilize the target protein or too high, leading to protein aggregation or precipitation. | 1. Perform a Concentration Gradient: Test a range of SB-8 concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v) to identify the optimal concentration for your protein. 2. Consider the CMC: Ensure the SB-8 concentration is above its CMC (330 mM) for efficient micelle formation and protein solubilization.[3] 3. Check for Precipitation: After cell lysis and centrifugation, examine the pellet for your protein of interest. If present, the SB-8 concentration may be too low. |
| Inefficient Cell Lysis: The cell or tissue disruption may be incomplete, preventing the release of the target protein. | 1. Optimize Lysis Method: Combine SB-8 with mechanical lysis methods such as sonication or homogenization for more efficient cell disruption. 2. Increase Incubation Time: Extend the incubation time with the SB-8 lysis buffer to allow for more complete solubilization. | |
| Protein Degradation: Proteases released during cell lysis can degrade the target protein. | 1. Add Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer. 2. Work at Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize protease activity. | |
| Protein Aggregation | High SB-8 Concentration: Excessive detergent concentration can sometimes lead to the aggregation of certain proteins. | 1. Reduce SB-8 Concentration: If you observe aggregation, try lowering the SB-8 concentration in your lysis buffer. 2. Screen Other Detergents: Your protein may be more stable in a different zwitterionic or non-ionic detergent. |
| Inadequate Reduction of Disulfide Bonds: For proteins with disulfide bonds, incomplete reduction can lead to aggregation. | 1. Add Reducing Agents: Include reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol in your lysis buffer. | |
| Difficulty in Removing SB-8 | High Detergent Concentration Used: While SB-8 has a high CMC, very high concentrations can still be challenging to remove completely. | 1. Optimize for the Lowest Effective Concentration: Use the lowest concentration of SB-8 that provides adequate protein yield. 2. Utilize Dialysis or Diafiltration: The high CMC of SB-8 makes it amenable to removal by dialysis or diafiltration. 3. Use Detergent Removal Resins: Commercially available resins can be used to specifically bind and remove detergents from your protein solution. |
| Interference with Downstream Applications | Residual SB-8: Even small amounts of residual detergent can interfere with certain assays or analytical techniques. | 1. Thorough Detergent Removal: Ensure complete removal of SB-8 using the methods mentioned above. 2. Assay Compatibility: Check the compatibility of your downstream application with zwitterionic detergents. Some assays may require specific detergent-free buffers. |
Experimental Protocols
General Protocol for Optimizing SB-8 Concentration for Membrane Protein Extraction
This protocol provides a framework for determining the optimal SB-8 concentration for solubilizing a target membrane protein.
Materials:
-
Cell pellet or tissue sample
-
Lysis Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
This compound (SB-8) stock solution (e.g., 10% w/v)
-
Centrifuge (capable of >100,000 x g)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare a series of lysis buffers with varying SB-8 concentrations: In separate tubes, prepare lysis buffers containing a range of SB-8 concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%, and 5.0% w/v). Keep one tube with no SB-8 as a negative control.
-
Cell/Tissue Lysis: Resuspend the cell pellet or homogenized tissue in each of the prepared lysis buffers.
-
Incubation: Incubate the samples on a rotator at 4°C for 1-2 hours to allow for membrane solubilization.
-
Clarification: Centrifuge the lysates at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet insoluble material.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized proteins.
-
Analyze Protein Yield:
-
Determine the total protein concentration in each supernatant using a detergent-compatible protein assay (e.g., BCA assay).
-
Analyze the yield of your specific target protein by SDS-PAGE followed by Coomassie staining or Western blotting with a specific antibody.
-
-
Data Analysis: Compare the protein yield across the different SB-8 concentrations to identify the optimal concentration that provides the highest yield of your target protein with the least amount of contaminants.
Quantitative Data Presentation
The results from the optimization experiment can be summarized in a table for easy comparison.
| SB-8 Concentration (% w/v) | Total Protein Yield (mg/mL) | Target Protein Yield (Relative Densitometry Units) |
| 0 (Control) | Value | Value |
| 0.1 | Value | Value |
| 0.5 | Value | Value |
| 1.0 | Value | Value |
| 2.0 | Value | Value |
| 5.0 | Value | Value |
Note: The actual values will be determined experimentally.
Visualizations
Experimental Workflow for SB-8 Concentration Optimization
Caption: Workflow for optimizing SB-8 concentration for maximum protein yield.
Logical Relationship for Troubleshooting Low Protein Yield
Caption: Troubleshooting logic for addressing low protein yield with SB-8.
References
Troubleshooting high conductivity in IEF gels due to Sulfobetaine-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during isoelectric focusing (IEF) experiments, with a specific focus on high conductivity in IEF gels potentially caused by the zwitterionic detergent Sulfobetaine-8.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high conductivity in IEF gels?
High conductivity in IEF gels is most commonly caused by an excess of ionic species in the sample or gel rehydration buffer.[1][2][3] These ions can originate from various sources, including salts from the protein sample, impurities in reagents like urea (B33335), or the detergents used for protein solubilization.[1]
Q2: How does high conductivity affect the IEF process?
High conductivity leads to increased current, which can cause several problems during IEF, such as:
-
Overheating of the IPG strip: This can lead to band distortion, streaking, and even burning of the strip.[4]
-
Slower focusing times: High conductivity can prevent the voltage from reaching the desired levels, prolonging the time required for proteins to reach their isoelectric point.
-
Incomplete focusing: Proteins may not focus properly, resulting in smeared or unresolved bands.[4]
Q3: Can zwitterionic detergents like this compound contribute to high conductivity?
While zwitterionic detergents have a net neutral charge, they can contribute to the overall ionic strength of the solution.[5] Impurities from the synthesis of this compound or using it at concentrations above its critical micelle concentration (CMC) could potentially introduce excess ions, leading to higher conductivity. Although less common than issues with salt, the purity and concentration of the detergent are important factors to consider.
Q4: What is an acceptable level of conductivity for an IEF run?
While a specific universal value is not defined, the salt concentration in the sample should ideally be below 10 mM.[1] Some protocols suggest a maximum of 50 mM, but lower concentrations are generally better to avoid issues with high current.[2][6] The current limit per IPG strip is typically set at 50 µA to minimize heating and potential protein carbamylation.[1][3][7]
Troubleshooting Guide: High Conductivity in IEF Gels
This guide provides a systematic approach to diagnosing and resolving issues of high conductivity in your IEF experiments, particularly when using this compound.
Problem: The current is too high at the beginning of the IEF run.
This is a classic sign of high conductivity in your IEF system.
Initial Checks & Solutions
| Potential Cause | Recommended Action | Relevant Data/Parameters |
| High Salt Concentration in Sample | Desalt your protein sample before adding it to the rehydration buffer.[1] | Target Salt Concentration: < 10 mM[1] |
| Impure Reagents | Use high-purity urea, acrylamide, and other reagents. Consider using a mixed-bed ion-exchange resin to remove ionic contaminants from urea solutions.[1] | Reagent Grade: Proteomics or molecular biology grade |
| Incorrect Buffer Concentration | Ensure that the concentration of carrier ampholytes (IPG buffer) is within the recommended range (typically 0.5% to 2%).[8] | IPG Buffer Concentration: 0.5% - 2.0% (v/v) |
| Suboptimal this compound Concentration | Optimize the concentration of this compound. Start with a low concentration and incrementally increase it to find the optimal balance between protein solubility and conductivity. | Starting Concentration: 0.1% (w/v) |
Experimental Protocols
Protocol 1: Desalting a Protein Sample using a Spin Column
This protocol is a rapid method for removing salts and other small molecules from a protein sample.
Materials:
-
Protein sample
-
Desalting spin column (e.g., with a suitable molecular weight cut-off)
-
Equilibration buffer (the same buffer your protein will be in for IEF, without the high salt)
-
Microcentrifuge
Procedure:
-
Column Equilibration:
-
Place the spin column into a collection tube.
-
Add 500 µL of equilibration buffer to the column.
-
Centrifuge at 1,000 x g for 2 minutes. Discard the flow-through.
-
Repeat this wash step two more times.
-
-
Sample Loading:
-
Add your protein sample to the equilibrated column.
-
Centrifuge at 1,000 x g for 2-3 minutes.
-
-
Elution:
-
The desalted sample is collected in the collection tube.
-
-
Concentration Measurement:
-
Measure the protein concentration of the desalted sample.
-
Protocol 2: Preparation of IEF Rehydration Buffer with this compound
This protocol provides a starting point for formulating a rehydration buffer containing this compound.
Reagents:
-
Urea (high purity)
-
Thiourea (B124793) (optional, for enhanced solubilization)
-
This compound
-
Dithiothreitol (DTT)
-
Carrier ampholytes (IPG Buffer, appropriate pH range)
-
Bromophenol blue (tracking dye)
-
High-purity water
Stock Solutions:
-
8M Urea: Dissolve 48.05 g of urea in high-purity water to a final volume of 100 mL.
-
2M Thiourea: Dissolve 15.22 g of thiourea in high-purity water to a final volume of 100 mL.
-
10% (w/v) this compound: Dissolve 1 g of this compound in 10 mL of high-purity water.
-
1M DTT: Dissolve 1.54 g of DTT in 10 mL of high-purity water. Store in aliquots at -20°C.
Rehydration Buffer Formulation (10 mL):
| Component | Stock Concentration | Volume to Add | Final Concentration |
| 8M Urea | 8 M | 8.75 mL | 7 M |
| 2M Thiourea | 2 M | 1.0 mL | 2 M |
| 10% this compound | 10% (w/v) | 0.2 mL | 0.2% (w/v) |
| IPG Buffer | 40% | 50 µL | 0.2% (v/v) |
| 1M DTT | 1 M | 20 µL | 20 mM |
| Bromophenol Blue | 0.1% (w/v) | 20 µL | 0.002% (w/v) |
| High-purity water | - | to 10 mL | - |
Note: The optimal concentration of this compound may need to be determined empirically. Start with a lower concentration (e.g., 0.1%) and increase if protein solubility is an issue, while monitoring the current during the IEF run.
Visualizations
Caption: Troubleshooting workflow for high conductivity in IEF.
Caption: Standard experimental workflow for 2D gel electrophoresis including IEF.
References
- 1. Troubleshooting first-dimension IEF: Ettan™ IPGphor™ 3 Isoelectric Focusing System [sigmaaldrich.com]
- 2. UNIT 10.4 Comparing Complex Protein Samples Using Two-Dimensional Polyacrylamide Gels (orig pub 1998) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. bio-rad.com [bio-rad.com]
- 5. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 6. mybiosource.com [mybiosource.com]
- 7. bio-rad.com [bio-rad.com]
- 8. The composition of IEF sample solution | bioch.eu [bioch.eu]
Technical Support Center: Residual Sulfobetaine-8 Removal for Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual Sulfobetaine-8 (SB-8) prior to mass spectrometry analysis.
Introduction to this compound Interference
This compound (SB-8) is a zwitterionic detergent commonly used for protein solubilization and sample preparation in proteomics. While effective in these roles, residual SB-8 can significantly interfere with downstream mass spectrometry (MS) analysis. This interference manifests as suppressed peptide ionization, the formation of adducts, and increased background noise, all of which can compromise the quality and accuracy of MS data. Therefore, its removal is a critical step in the sample preparation workflow.
Troubleshooting Guide: Common Issues in SB-8 Removal
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Peptide/Protein Yield After Cleanup | - Protein precipitation during detergent removal. | - Optimize the precipitation protocol (e.g., temperature, incubation time).- For precipitation methods, ensure the protein pellet is not lost during supernatant removal.- Consider using a method with typically high recovery rates like Filter-Aided Sample Preparation (FASP) or specialized detergent removal resins. |
| - Non-specific binding of peptides/proteins to the removal medium (e.g., SPE column, beads). | - Use low-protein-binding tubes and pipette tips.- For SPE, ensure proper conditioning and equilibration of the stationary phase.- Elute with a stronger solvent or a series of elution steps with increasing solvent strength. | |
| High Background Noise or Ion Suppression in MS Data | - Incomplete removal of SB-8. | - Increase the number of wash steps in your chosen protocol (e.g., FASP, SPE).- For precipitation, ensure the pellet is thoroughly washed.- Use a combination of removal methods (e.g., precipitation followed by SPE).- Verify the effectiveness of your chosen method with a blank sample spiked with SB-8. |
| - Co-elution of residual SB-8 with peptides during LC-MS. | - Optimize the liquid chromatography gradient to separate peptides from the detergent.- Consider using a different stationary phase for chromatography. | |
| Presence of Detergent Adducts in Mass Spectra | - Residual SB-8 binding to peptides. | - Ensure complete denaturation and reduction of proteins before digestion to minimize non-covalent interactions.- Acidify the sample before MS analysis to disrupt adduct formation. |
| Method Inconsistency and Poor Reproducibility | - Variability in manual sample handling. | - Standardize all steps of the protocol, including volumes, incubation times, and centrifugation speeds.- Use automated sample preparation systems if available.- Prepare fresh solutions and reagents for each experiment. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove this compound before mass spectrometry?
A1: Residual this compound can severely interfere with mass spectrometry analysis by suppressing the ionization of peptides, leading to reduced signal intensity and fewer identified proteins. It can also form adducts with peptides, complicating data analysis, and increase the chemical noise in the spectra, which lowers the signal-to-noise ratio.[1][2]
Q2: What are the most common methods for removing zwitterionic detergents like SB-8?
A2: The most common and effective methods include:
-
Filter-Aided Sample Preparation (FASP): This method uses a molecular weight cutoff filter to retain proteins while allowing detergents and other small molecules to be washed away. It is highly effective for a wide range of detergents, including strong ionic detergents.[3][4][5][6]
-
Protein Precipitation: Techniques using trichloroacetic acid (TCA) or acetone (B3395972) are widely used to precipitate proteins, leaving the soluble detergent in the supernatant, which is then discarded.
-
Solid-Phase Extraction (SPE): This chromatographic technique uses a solid-phase material (e.g., C18 resin) to bind peptides while the detergent is washed away. The purified peptides are then eluted.
-
Detergent Removal Resins: Commercially available spin columns and resins are specifically designed to bind and remove various types of detergents, including zwitterionic ones, with high efficiency and protein recovery.[7][8][9][10][11]
Q3: Which method offers the best protein recovery?
A3: Filter-Aided Sample Preparation (FASP) and specialized detergent removal resins generally offer high protein and peptide recovery.[4][8] Protein precipitation methods can sometimes lead to lower recovery due to incomplete precipitation or difficulty in resolubilizing the protein pellet. The choice of method should be optimized based on the specific protein sample and downstream application.
Q4: Can I use dialysis to remove this compound?
A4: Dialysis can be used for detergent removal, particularly for detergents with a high critical micelle concentration (CMC). However, it can be a slow process, and its efficiency depends on the micelle size of the detergent. For detergents that form large micelles, dialysis is often inefficient.[7][9]
Q5: How can I quantify the amount of residual SB-8 in my sample?
A5: While direct quantification of residual SB-8 at low levels can be challenging, you can indirectly assess the effectiveness of the removal by monitoring the quality of your mass spectrometry data. A significant reduction in background noise and an increase in the number and intensity of identified peptide signals are good indicators of successful detergent removal. For more direct measurement, techniques like HPLC with a suitable detector or specific colorimetric assays for sulfobetaines could be developed, though this is not routine in most proteomics labs.
Quantitative Data Summary
The following table summarizes the reported efficiency of various detergent removal methods. While specific data for this compound is limited, the data for other zwitterionic detergents like CHAPS provide a good reference.
| Method | Detergent Type | Starting Concentration (%) | Detergent Removal (%) | Protein Recovery (%) | Reference |
| Detergent Removal Resin | Zwitterionic (CHAPS) | 3 | >99 | ~90 | [7][8] |
| Ionic (SDS) | 2.5 | >99 | ~95 | [7] | |
| Non-ionic (Triton X-100) | 2 | >99 | ~87 | [7] | |
| FASP | Ionic (SDS) | 1-4 | High | High | [3][4] |
| Protein Precipitation (Acetone) | Ionic (SDS) | Not specified | Effective | Variable |
Experimental Protocols
Protocol 1: Filter-Aided Sample Preparation (FASP)
This protocol is adapted from the method described by Wiśniewski et al. and is effective for removing a wide range of detergents.
Materials:
-
Microcon or Amicon Ultra centrifugal filter units (10 kDa or 30 kDa MWCO)
-
8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5
-
50 mM Ammonium Bicarbonate (ABC)
-
Reducing agent (e.g., 10 mM DTT)
-
Alkylating agent (e.g., 50 mM iodoacetamide)
-
Trypsin (MS-grade)
Procedure:
-
Sample Loading: Load up to 100 µg of protein in a lysis buffer containing SB-8 into the filter unit. Add 200 µL of 8 M urea solution.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes. Discard the flow-through.
-
Washing: Add 200 µL of 8 M urea solution and centrifuge again. Repeat this wash step at least twice to ensure complete removal of the detergent.
-
Buffer Exchange: Add 200 µL of 50 mM ABC and centrifuge. Repeat this step twice to replace the urea buffer with the digestion buffer.
-
Reduction and Alkylation: Add 100 µL of 50 mM ABC containing 10 mM DTT and incubate for 30 minutes at 56°C. Then, add 100 µL of 50 mM ABC containing 50 mM iodoacetamide (B48618) and incubate for 20 minutes in the dark at room temperature. Centrifuge to remove the solution.
-
Final Wash: Wash the filter with 200 µL of 50 mM ABC twice.
-
Digestion: Add trypsin (1:50 to 1:100 enzyme-to-protein ratio) in 50 mM ABC to the filter. Incubate overnight at 37°C.
-
Peptide Elution: Place the filter unit in a new collection tube. Add 50 µL of 50 mM ABC and centrifuge to collect the peptides. Repeat the elution with another 50 µL of 50 mM ABC. The combined eluate is ready for MS analysis.
Protocol 2: Acetone Precipitation
This is a simple and quick method for protein precipitation.
Materials:
-
Pre-chilled acetone (-20°C)
-
Wash buffer (e.g., pre-chilled 80% acetone in water)
-
Resuspension buffer (e.g., 50 mM Ammonium Bicarbonate)
Procedure:
-
Precipitation: Add 4 volumes of pre-chilled acetone to your protein sample. Vortex briefly.
-
Incubation: Incubate at -20°C for at least 1 hour (or overnight for low protein concentrations).
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.
-
Supernatant Removal: Carefully decant the supernatant without disturbing the protein pellet.
-
Washing: Add 500 µL of pre-chilled 80% acetone. Vortex briefly and centrifuge again at 15,000 x g for 5 minutes at 4°C.
-
Drying: Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it may be difficult to redissolve.
-
Resuspension: Resuspend the protein pellet in a buffer compatible with downstream processing (e.g., for in-solution digestion).
Protocol 3: Solid-Phase Extraction (SPE) with C18
This protocol is suitable for cleaning up peptide samples after in-solution digestion in the presence of SB-8.
Materials:
-
C18 SPE cartridge or spin tip
-
Activation/Conditioning Solution: 100% Acetonitrile (ACN)
-
Equilibration Solution: 0.1% Trifluoroacetic acid (TFA) in water
-
Wash Solution: 0.1% TFA in water
-
Elution Solution: 50-80% ACN with 0.1% Formic Acid (FA)
Procedure:
-
Activation: Activate the C18 material by passing 1-2 column volumes of 100% ACN.
-
Equilibration: Equilibrate the column by passing 2-3 column volumes of 0.1% TFA in water.
-
Sample Loading: Acidify your peptide sample with TFA to a final concentration of 0.1%. Load the sample onto the C18 column.
-
Washing: Wash the column with 3-5 column volumes of 0.1% TFA in water to remove salts and residual SB-8.
-
Elution: Elute the bound peptides with 1-2 column volumes of the elution solution into a clean collection tube.
-
Drying: Dry the eluted peptides in a vacuum centrifuge and resuspend in a buffer suitable for MS analysis.
Visual Workflows
Caption: Filter-Aided Sample Preparation (FASP) workflow for detergent removal and protein digestion.
Caption: Acetone precipitation workflow for removing detergents and concentrating proteins.
Caption: Solid-Phase Extraction (SPE) workflow for peptide cleanup and detergent removal.
References
- 1. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kiidd.cuhk.edu.cn [kiidd.cuhk.edu.cn]
- 3. From bottom-up to cell surface proteomics: detergents or no detergents, that is the question - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Search of a Universal Method: A Comparative Survey of Bottom-Up Proteomics Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of In-Solution, FASP, and S-Trap Based Digestion Methods for Bottom-Up Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. apps.thermoscientific.com [apps.thermoscientific.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Improving the Solubilization Efficiency of Integral Membrane Proteins
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the solubilization of integral membrane proteins (IMPs).
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of integral membrane protein solubilization?
A1: The primary goal is to extract integral membrane proteins from their native lipid bilayer environment and transfer them into an aqueous solution in a stable and functionally active state.[1] This is typically achieved by replacing the lipid bilayer with a detergent micelle or other membrane-mimetic systems that shield the protein's hydrophobic transmembrane domains from the aqueous solvent.[1][2]
Q2: Why are detergents necessary for solubilizing integral membrane proteins?
A2: Integral membrane proteins have extensive hydrophobic regions that are stably embedded within the lipid bilayer.[2][3] When removed from this environment, these hydrophobic surfaces are exposed to water, leading to aggregation and denaturation.[3][4] Detergents are amphipathic molecules that, above a certain concentration, form micelles with a hydrophobic core and a hydrophilic exterior.[1][2] These micelles encapsulate the hydrophobic domains of the IMP, keeping the protein soluble and stable in aqueous buffers.[1]
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
A3: The Critical Micelle Concentration (CMC) is the specific concentration at which detergent monomers begin to self-assemble into micelles.[5][6] It is a critical parameter in membrane protein solubilization because effective solubilization only occurs at detergent concentrations above the CMC.[1][2] Working well above the CMC ensures a sufficient population of micelles to encapsulate the target protein.[7] The CMC value varies for each detergent and can be influenced by factors like temperature, pH, and ionic strength.[1][8]
Q4: What are the main classes of detergents used for membrane protein solubilization?
A4: Detergents are broadly classified into three main types based on the charge of their hydrophilic head group:
-
Non-ionic detergents: These have uncharged, hydrophilic headgroups and are generally considered mild. They are effective at disrupting lipid-lipid and lipid-protein interactions while preserving protein-protein interactions and the native protein structure.[9][10] Examples include n-Dodecyl-β-D-maltoside (DDM) and Octyl-β-D-glucopyranoside (OG).
-
Zwitterionic detergents: These possess both a positive and a negative charge in their headgroup, resulting in a net neutral charge. They are generally more potent than non-ionic detergents at disrupting protein-protein interactions but can be milder than ionic detergents.[10] CHAPS and Dodecylphosphocholine (DPC) are common examples.[7][10]
-
Ionic detergents: These have a net positive (cationic) or negative (anionic) charge. They are strong solubilizing agents but are often denaturing, disrupting both protein-lipid and protein-protein interactions, which can lead to loss of function.[10] Sodium dodecyl sulfate (B86663) (SDS) is a well-known example.[11]
Q5: Are there alternatives to detergents for solubilizing membrane proteins?
A5: Yes, several alternative systems have been developed to overcome some of the limitations of detergents:
-
Amphipols: These are amphipathic polymers that can wrap around the transmembrane region of a protein, keeping it soluble in the absence of detergents.[12]
-
Nanodiscs: These are small, discoidal patches of lipid bilayer encircled by a "belt" of membrane scaffold proteins (MSPs).[13][14] The target protein is incorporated into this lipid environment, providing a more native-like setting.[13][14]
-
Styrene-Maleic Acid (SMA) and other co-polymers: These polymers can directly extract the membrane protein along with its surrounding native lipid environment, forming polymer-bounded nanodiscs without the need for detergents at any stage.[13][15]
Troubleshooting Guide
Issue 1: Low or No Yield of Solubilized Protein
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis or Membrane Preparation | Ensure complete cell disruption to release membranes. Use appropriate methods like sonication, French press, or Dounce homogenization. Confirm membrane pelleting by using sufficient centrifugation speeds (~100,000 x g for 60 min).[1] |
| Inappropriate Detergent Choice | The chosen detergent may not be effective for your specific protein. Screen a panel of detergents from different classes (non-ionic, zwitterionic). DDM is often a good starting point for initial trials.[1] |
| Suboptimal Detergent Concentration | The detergent concentration may be too low (below the CMC) or not high enough to effectively solubilize the membrane. Ensure the final concentration is well above the CMC. A typical starting range is 2-10 times the CMC.[] A detergent-to-protein mass ratio of at least 4:1 is often recommended.[] |
| Insufficient Incubation Time or Temperature | Solubilization may be incomplete. Increase the incubation time (e.g., from 1 hour to overnight) and consider performing the solubilization at a slightly elevated temperature (e.g., 20-30°C instead of 4°C), provided your protein is stable at that temperature.[4] |
| Incorrect Buffer Conditions (pH, Ionic Strength) | The buffer pH or salt concentration may be affecting protein solubility or detergent performance. Optimize the pH to be at least 1 unit away from the protein's isoelectric point (pI).[13] Test a range of salt concentrations (e.g., 50-500 mM NaCl). |
Issue 2: Protein Aggregation or Precipitation After Solubilization
| Possible Cause | Recommended Solution |
| Detergent is Too Harsh | The detergent may be causing the protein to denature and aggregate.[17] Switch to a milder detergent, such as a non-ionic detergent like DDM or Lauryl Maltose Neopentyl Glycol (LMNG).[2] |
| Essential Lipids Stripped Away | Some proteins require specific lipids for stability.[1] The solubilization process may have removed these essential lipids. Try adding a lipid mixture or cholesterol analogue (like CHS) to the solubilization and purification buffers.[2][14] |
| Detergent Concentration Dropped Below CMC | During subsequent purification steps (e.g., chromatography), the detergent concentration in the buffers may have fallen below the CMC, causing the protein to come out of solution. Ensure all buffers used after initial solubilization contain detergent at a concentration above the CMC.[1][13] |
| Protein is Inherently Unstable | The protein may be unstable once extracted from the native membrane.[3] Minimize the time between solubilization and purification.[1] Consider using alternative methods like nanodiscs or amphipols that provide a more native-like environment.[13][14] |
| Incorrect Buffer Conditions | Suboptimal pH or ionic strength can lead to aggregation. Re-evaluate and optimize buffer components as described in Issue 1. |
Issue 3: Loss of Protein Function or Activity
| Possible Cause | Recommended Solution |
| Protein Denaturation by Detergent | The detergent has disrupted the protein's native conformation. Use a milder, non-ionic detergent.[9][10] Screen different detergents to find one that preserves activity. |
| Loss of Cofactors or Essential Lipids | The solubilization and purification process may have stripped away necessary cofactors or lipids required for function.[1] Supplement buffers with known cofactors or a lipid mixture.[2] |
| Disruption of Quaternary Structure | The chosen detergent may be too harsh and has disrupted essential protein-protein interactions in a complex.[4] Use a mild, non-ionic detergent that is known to preserve protein complexes. Consider detergent-free methods like SMA polymers.[15] |
| Instability Outside the Native Membrane | The protein may only be functional within a lipid bilayer.[14] Reconstitute the purified protein into liposomes or nanodiscs to perform functional assays in a more native-like environment.[14] |
Data Presentation: Properties of Common Detergents
The selection of a detergent is a critical step, and its properties will significantly impact the outcome of the solubilization.
| Detergent | Class | CMC (mM) | Aggregation Number | Molecular Weight ( g/mol ) | Notes |
| DDM (n-Dodecyl-β-D-maltoside) | Non-ionic | ~0.15[2] | ~140 | 510.6 | Widely used, considered very mild, good for maintaining protein stability.[2][9] |
| DM (n-Decyl-β-D-maltoside) | Non-ionic | ~1.7 | ~120 | 482.6 | Similar to DDM but with a shorter alkyl chain and higher CMC. |
| OG (n-Octyl-β-D-glucoside) | Non-ionic | ~20-25 | ~27-100 | 292.4 | High CMC makes it easily removable by dialysis, but can be more denaturing than maltosides.[18] |
| LMNG (Lauryl Maltose Neopentyl Glycol) | Non-ionic | ~0.01 | ~100 | 815.0 | Very low CMC, excellent for stabilizing delicate membrane proteins.[2] |
| Triton X-100 | Non-ionic | ~0.24 | ~140 | ~625 (avg.) | Common but can interfere with UV spectroscopy. |
| CHAPS | Zwitterionic | ~6-8 | ~10 | 614.9 | Steroid-based, less denaturing than linear zwittergents.[10] |
| DPC (Dodecylphosphocholine) | Zwitterionic | ~1.0-1.5[7] | ~54 | 351.5 | Often used in NMR studies due to small micelle size. |
| LDAO (Lauryldimethylamine N-oxide) | Zwitterionic | ~1-2 | ~75 | 229.4 | Can be effective but may be more denaturing than non-ionic detergents. |
| SDS (Sodium Dodecyl Sulfate) | Ionic (Anionic) | ~7-10 | ~62 | 288.4 | Strong, denaturing detergent; typically used when protein function is not required.[11] |
Note: CMC and Aggregation Number are approximate values and can vary with buffer conditions (pH, ionic strength, temperature).[1][8]
Experimental Protocols
Protocol 1: Small-Scale Detergent Screening
This protocol outlines a general method for screening multiple detergents to identify the optimal candidate for solubilizing a target membrane protein.
1. Membrane Preparation: a. Harvest cells expressing the target protein and wash them with an appropriate buffer (e.g., PBS). b. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl) containing protease inhibitors. c. Disrupt the cells using a suitable method (e.g., sonication, French press). d. Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 min) to remove cell debris. e. Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membranes. f. Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in a wash buffer. Repeat the ultracentrifugation step.
2. Solubilization Screening: a. Resuspend the final washed membrane pellet in a base buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) to a final protein concentration of 5-10 mg/mL. b. Aliquot the membrane suspension into separate microcentrifuge tubes, one for each detergent to be tested. c. To each tube, add a different detergent from a concentrated stock solution to achieve a final concentration of 1-2% (w/v). Also, include a "no detergent" control. d. Incubate the tubes for 1-2 hours at 4°C with gentle end-over-end rotation.[1]
3. Analysis of Solubilization Efficiency: a. Centrifuge all tubes at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the non-solubilized material. b. Carefully collect the supernatant from each tube; this is the solubilized fraction. c. Resuspend the pellet in an equal volume of buffer; this is the non-solubilized fraction. d. Analyze equal volumes of the total membrane fraction (before high-speed spin), the solubilized fraction (supernatant), and the non-solubilized fraction (pellet) for each detergent by SDS-PAGE and Western blotting using an antibody specific to your target protein. e. The most effective detergent will show the highest proportion of the target protein in the supernatant fraction.
Visualizations
Caption: Experimental workflow for integral membrane protein solubilization.
Caption: Mechanism of detergent-mediated solubilization of an IMP.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 3. betalifesci.com [betalifesci.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 7. benchchem.com [benchchem.com]
- 8. Analyzing the Physico-Chemical Parameters of Detergents and Detergent Mixtures [file.scirp.org]
- 9. mdpi.com [mdpi.com]
- 10. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 11. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 12. Solubilization of native integral membrane proteins in aqueous buffer by non-covalent chelation with monomethoxy polyethylene glycol (mPEG) polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cube-biotech.com [cube-biotech.com]
- 14. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 15. Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Detergent selection for enhanced extraction of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sulfobetaine-8 Lysis Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting pH and ionic strength in Sulfobetaine-8 (SB-8) lysis buffers. Find troubleshooting advice, frequently asked questions, and detailed protocols to enhance your protein extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SB-8) and why is it used in lysis buffers?
This compound is a zwitterionic detergent. Its structure contains both a positive and a negative charge, making it electrically neutral over a wide pH range. This property allows it to effectively solubilize proteins, particularly membrane proteins, by disrupting lipid bilayers and protein-protein interactions, often with less denaturation compared to harsh ionic detergents like SDS. This makes it a valuable tool for applications where protein structure and function are important.
Q2: How does pH affect the performance of an SB-8 lysis buffer?
The pH of the lysis buffer is a critical parameter that can significantly impact protein solubility and stability. For most applications, maintaining a pH between 7.4 and 8.0 is recommended as it is close to the physiological pH of most cells, which helps to maintain the native conformation and activity of many proteins. However, the optimal pH can be protein-specific. It is advisable to perform a pH screen to determine the ideal condition for your target protein. Extreme pH values can lead to protein denaturation and precipitation.
Q3: What is the role of ionic strength in an SB-8 lysis buffer?
Ionic strength, typically adjusted with salts like sodium chloride (NaCl), plays a crucial role in protein solubilization and preventing non-specific interactions.[1][2] Salts can help to disrupt electrostatic interactions that may cause proteins to aggregate.[1][2] For sulfobetaine-based detergents, increasing salt concentration can also enhance their solubility. However, excessively high salt concentrations can sometimes lead to "salting out," where proteins precipitate. Therefore, optimizing the salt concentration is essential for maximizing protein yield and purity.
Q4: Can I use other salts besides NaCl to adjust the ionic strength?
Yes, other salts like potassium chloride (KCl) or magnesium chloride (MgCl2) can be used. The choice of salt can sometimes influence the stability and solubility of specific proteins. For instance, MgCl2 is often included in buffers for studying protein-RNA interactions as it helps to stabilize ribosomal structures.[3] If you are experiencing issues with NaCl, testing other salts at equivalent ionic strengths may be beneficial.
Q5: My protein is precipitating after lysis with an SB-8 buffer. What should I do?
Protein precipitation can be caused by several factors, including incorrect pH, suboptimal ionic strength, or high protein concentration. Please refer to the troubleshooting section below for a detailed guide on how to address this issue.
Troubleshooting Guide
Issue 1: Low Protein Yield
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal pH | The pH of the lysis buffer is critical for protein stability. Most proteins are stable around physiological pH (7.4-8.0). Perform a small-scale pilot experiment to test a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) to determine the optimal pH for your protein of interest. |
| Suboptimal Ionic Strength | Both low and high salt concentrations can lead to poor protein solubilization. A common starting point is 150 mM NaCl. Try a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM) to find the optimal ionic strength for your target protein.[4] |
| Insufficient SB-8 Concentration | The concentration of SB-8 may be too low to effectively solubilize the amount of protein in your sample. A typical starting concentration is 1-2% (w/v). Consider increasing the concentration, but be mindful that higher concentrations may interfere with some downstream applications. |
| Incomplete Cell Lysis | Ensure complete cell disruption. This can be enhanced by mechanical methods such as sonication or freeze-thaw cycles in conjunction with the lysis buffer. |
Issue 2: Protein Precipitation During or After Lysis
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Protein Concentration is Too High | If the target protein is highly expressed, it may exceed its solubility limit in the lysis buffer. Increase the volume of lysis buffer to dilute the protein concentration. |
| Incorrect pH Leading to Isoelectric Precipitation | If the buffer pH is close to the isoelectric point (pI) of your protein, it will have a net neutral charge and be prone to aggregation and precipitation. Adjust the buffer pH to be at least one pH unit away from the protein's pI. |
| "Salting Out" Effect | While salt is necessary, excessively high concentrations can cause proteins to precipitate. If you are using a high salt concentration, try reducing it. |
| Presence of Proteases | Proteases released during cell lysis can degrade your target protein, leading to aggregation and precipitation. Always add a protease inhibitor cocktail to your lysis buffer immediately before use. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Lysis Buffer
This protocol provides a starting point for preparing a standard SB-8 lysis buffer. The pH and NaCl concentration can be adjusted as needed for optimization.
Materials:
-
Tris base
-
Sodium chloride (NaCl)
-
This compound (SB-8)
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Nuclease (e.g., DNase I)
-
Protease inhibitor cocktail
-
Ultrapure water
Procedure:
-
To prepare 100 mL of lysis buffer, dissolve the desired amount of Tris base and NaCl in approximately 80 mL of ultrapure water.
-
Adjust the pH to the desired value (e.g., 7.5) using HCl or NaOH.
-
Add the desired amount of this compound (e.g., to a final concentration of 1% w/v) and dissolve completely.
-
Bring the final volume to 100 mL with ultrapure water.
-
Store the buffer at 4°C.
-
Immediately before use, add nuclease (to reduce viscosity from DNA) and a protease inhibitor cocktail.
Example Standard Buffer Composition:
| Component | Final Concentration |
| Tris-HCl | 50 mM |
| NaCl | 150 mM |
| This compound | 1% (w/v) |
| pH | 7.5 |
Protocol 2: Optimization of pH and Ionic Strength
This protocol describes a method for systematically optimizing the pH and ionic strength of your SB-8 lysis buffer for your specific protein of interest.
-
Prepare a series of stock buffers: Prepare several small batches of the base SB-8 lysis buffer (e.g., 50 mM Tris, 1% SB-8) at different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).
-
Prepare a high-concentration salt stock: Prepare a concentrated stock solution of NaCl (e.g., 5 M).
-
Set up small-scale lysis experiments: For each pH value, set up a series of small-scale cell lysis experiments where you add different volumes of the NaCl stock to achieve a range of final salt concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).
-
Perform cell lysis: Lyse an equal amount of cells in each of the prepared buffer conditions.
-
Analyze the soluble fraction: After lysis and centrifugation to remove insoluble debris, analyze the supernatant (soluble protein fraction) from each condition.
-
Quantify protein yield: Use a protein quantification assay (e.g., BCA or Bradford assay) to determine the total protein concentration in the soluble fraction for each condition. Note that some detergents can interfere with certain protein assays.[5]
-
Analyze target protein solubility: If you have an antibody for your target protein, perform a Western blot on the soluble fractions to specifically assess the solubility of your protein of interest under each condition.
-
Select the optimal condition: The condition that yields the highest concentration of your soluble target protein is the optimal one for your experiments.
Visualizations
Caption: Workflow for optimizing pH and ionic strength in SB-8 lysis buffers.
Caption: Troubleshooting logic for SB-8 lysis buffer issues.
References
- 1. Optimization of an Efficient Protein Extraction Protocol Compatible with Two-Dimensional Electrophoresis and Mass Spectrometry from Recalcitrant Phenolic Rich Roots of Chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the role of NaCl in lysis buffer? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Effects of different cell lysis buffers on protein quantification] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Foaming with Sulfobetaine-8 Solutions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to effectively manage foaming issues during experiments involving Sulfobetaine-8 (SB-8) solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to foaming?
This compound (also known as N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate) is a zwitterionic surfactant.[1] Its amphipathic nature, possessing both a hydrophilic head and a hydrophobic tail, allows it to reduce the surface tension of aqueous solutions.[2] This property, which is essential for its function in solubilizing proteins and disrupting cell membranes, also makes it an effective foaming agent.[1][3] When agitated, air is introduced into the solution, and the SB-8 molecules accumulate at the air-water interface, forming a stable film around air bubbles, which results in foam.[2]
Q2: Why is it crucial to manage foaming in my experiments?
Uncontrolled foaming can have several detrimental effects on experimental outcomes:
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Protein Denaturation: The mechanical stress at the air-water interface within bubbles can cause proteins to unfold and denature, potentially leading to loss of biological activity.[4][5]
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Sample Loss: Excessive foam can lead to overflow from tubes and vessels, resulting in a significant loss of valuable sample.[5]
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Inaccurate Measurements: Foam can interfere with accurate volume measurements and can affect the performance of automated liquid handling systems.
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Interference with Analyses: Foam can disrupt downstream applications. For instance, in protein quantification assays, the presence of bubbles can scatter light and lead to inaccurate readings.[6] During sonication for cell lysis, excessive foaming can hinder efficient energy transfer to the sample.[5]
Q3: At what concentration is this compound likely to cause significant foaming?
While any concentration of a surfactant can contribute to foaming upon agitation, issues often become more pronounced as the concentration increases. However, significant foaming can occur even at concentrations well below the Critical Micelle Concentration (CMC) of 330 mM.[1] In many protein extraction and solubilization protocols, this compound is used at concentrations around 0.25% (v/v), which is sufficient to cause foaming issues if not handled carefully.[7]
Q4: Can foaming affect the quality of my protein for downstream applications like Western Blotting or Mass Spectrometry?
Yes. For applications where protein structure is critical (e.g., activity assays), foaming-induced denaturation is a major concern.[4][5] For techniques like Western Blotting, while some level of denaturation is inherent to the SDS-PAGE process, excessive denaturation from foaming can lead to protein aggregation and precipitation, making the protein difficult to handle and potentially affecting results.[4] For mass spectrometry, while the protein is digested into peptides, any loss of sample due to foaming will impact the final analysis. Furthermore, some anti-foaming agents may interfere with mass spectrometry analysis, so their selection is critical.[8][9][10]
Troubleshooting Guides
Issue 1: Excessive foaming during buffer/solution preparation.
-
Symptom: Vigorous and persistent foam forms when dissolving this compound powder or mixing stock solutions.
-
Troubleshooting Steps:
-
Gentle Mixing: Avoid vigorous shaking or vortexing. Instead, use a magnetic stirrer at a low speed or gently invert the container to dissolve the powder.
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Add SB-8 to Liquid: Always add the this compound powder to the aqueous solvent, rather than the other way around. This allows for more controlled dissolution with less agitation.
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Use a Spatula: Gently stir with a spatula to aid dissolution before resorting to more vigorous methods.
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Allow Foam to Settle: If foam does form, let the solution stand for a period to allow the foam to dissipate naturally.[3]
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Degas the Solution: In some cases, dissolved gases can contribute to foaming. Degassing the buffer using a vacuum or sonication bath (with caution to avoid foaming during the process) may help.
-
Issue 2: Foaming during cell lysis or protein extraction.
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Symptom: Significant foam generation during mechanical disruption (e.g., sonication, homogenization) or gentle agitation of the lysate.
-
Troubleshooting Steps:
-
Optimize Mechanical Lysis:
-
Sonication: Ensure the sonicator probe is sufficiently submerged below the liquid surface to avoid introducing air.[11] Use short bursts of sonication and allow the sample to cool on ice in between to prevent overheating, which can exacerbate foaming.[11]
-
Homogenization: Opt for gentle homogenization methods. If using a blender-type homogenizer, use short pulses at the lowest effective speed.[12]
-
-
Gentle Agitation: When incubating samples with lysis buffer, use a rocking or orbital shaker at a low speed instead of vigorous vortexing.
-
Consider Antifoaming Agents: If mechanical and procedural adjustments are insufficient, a small amount of a biocompatible antifoaming agent can be added. It is crucial to test the compatibility of the antifoam with downstream applications.
-
Issue 3: Foam interferes with filtration of buffers containing this compound.
-
Symptom: Foam builds up during vacuum filtration, slowing down the process and potentially leading to loss of buffer.
-
Troubleshooting Steps:
-
Reduce Vacuum Pressure: Use the lowest vacuum pressure that still allows for an acceptable filtration rate.[13]
-
Use Alternative Filtration Methods:
-
Positive Pressure Filtration: Employing a syringe filter with manual pressure can reduce foam formation.
-
Gravity Filtration: While slower, this method introduces minimal agitation and is less likely to cause foaming.[13]
-
Centrifugation-based Filtration: For smaller volumes, centrifugal filtration units can be an effective, low-foaming alternative.[13]
-
-
Break the Vacuum Periodically: Intermittently releasing the vacuum can help to collapse the foam that has formed.[13]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, SB3-8 | |
| Molecular Formula | C₁₃H₂₉NO₃S | [12] |
| Molecular Weight | 279.44 g/mol | |
| Appearance | White powder | [12] |
| Critical Micelle Concentration (CMC) | 330 mM (in water at 20-25°C) | [1] |
| Melting Point | 212-215 °C | |
| Description | Zwitterionic detergent |
Table 2: Common Experimental Concentrations of Sulfobetaines
| Application | Typical Concentration Range | Reference(s) |
| Protein Extraction/Solubilization | 0.25% - 0.5% (v/v) | [7] |
| Membrane Protein Solubilization | Often used at or above the CMC, but protocol-dependent | [14] |
Experimental Protocols
Protocol: Low-Foam Cell Lysis using this compound Containing Buffer
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Buffer Preparation: Prepare the lysis buffer containing the desired concentration of this compound (e.g., 0.25% v/v). To minimize foaming during preparation, add the SB-8 stock solution to the final buffer volume and mix by gentle inversion or slow stirring. Do not vortex.
-
Cell Pellet Resuspension: Add the chilled lysis buffer to the cell pellet. Resuspend the pellet by gentle pipetting up and down. Avoid creating bubbles by keeping the pipette tip below the liquid surface.
-
Incubation: Incubate the lysate on a rocking platform or orbital shaker at a low speed for 15-30 minutes at 4°C.
-
Mechanical Disruption (if necessary):
-
Sonication: If further disruption is required, use a microtip sonicator. Keep the sample on ice. Ensure the probe is well below the liquid surface. Use short pulses (e.g., 10 seconds on, 20 seconds off) to prevent overheating and minimize foam generation.[11]
-
Homogenization: If using a Dounce or other manual homogenizer, perform slow, deliberate strokes to minimize air introduction.
-
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, avoiding the pelleted debris and any foam layer at the top.
Mandatory Visualization
References
- 1. This compound (SB-8) | CAS 15178-76-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 2. Determination of proteins and sulfobetaine with the Folin-phenol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing protein solubilization with nondetergent sulfobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Comparisons of Mass Spectrometry Compatible Surfactants for Global Analysis of the Mammalian Brain Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, 98% 5 g | Contact Us [thermofisher.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. cube-biotech.com [cube-biotech.com]
Strategies for refolding proteins solubilized in Sulfobetaine-8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refolding proteins solubilized in Sulfobetaine-8 (SB-8).
Frequently Asked Questions (FAQs)
Q1: What is this compound (SB-8) and why is it used in protein refolding?
This compound (also known as SB-8 or N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate) is a zwitterionic detergent.[1][2] It belongs to the class of non-detergent sulfobetaines (NDSBs) which are effective agents in protein purification and refolding.[3] Unlike denaturing detergents, SB-8 is a mild surfactant that can help solubilize proteins from inclusion bodies while minimizing aggregation during the refolding process.[2] Its zwitterionic nature, possessing both a positive and a negative charge, allows it to interact with proteins and prevent the hydrophobic interactions that lead to aggregation.[4]
Q2: What are the common methods for removing SB-8 to allow for protein refolding?
The most common methods for removing SB-8 and other refolding additives are:
-
Dialysis: This technique involves placing the protein solution in a semi-permeable membrane and exchanging the buffer with one that lacks SB-8. Step-wise dialysis, where the concentration of SB-8 is gradually decreased, is often recommended to prevent rapid aggregation.[5]
-
Rapid Dilution: The protein solution containing SB-8 is quickly diluted into a larger volume of refolding buffer. This rapid decrease in the concentration of both the protein and SB-8 can favor correct folding over aggregation.
-
On-Column Refolding: The solubilized protein is bound to a chromatography column. The SB-8 is then washed away with a refolding buffer, allowing the protein to refold while immobilized on the resin.[6]
Q3: At what concentration should I use SB-8 in my refolding buffer?
The optimal concentration of SB-8 is protein-dependent and often requires empirical determination. However, a general starting range for non-detergent zwitterions like sulfobetaines in refolding buffers is between 0.05 M and 2.0 M.[7] It is advisable to screen a range of concentrations to find the optimal condition for your specific protein.
Q4: Can I use other additives in combination with SB-8?
Yes, it is common to use a combination of additives to enhance refolding efficiency. These can include:
-
Reducing and Oxidizing Agents: A redox system, such as reduced and oxidized glutathione (B108866) (GSH/GSSG), is crucial for the correct formation of disulfide bonds in proteins that contain them.
-
Aggregation Inhibitors: L-arginine is a widely used additive that can further suppress protein aggregation.
-
Stabilizers: Polyols like glycerol (B35011) or sorbitol, and sugars such as sucrose (B13894), can help stabilize the correctly folded protein.
-
Chaotropic Agents: Low concentrations of chaotropic agents like urea (B33335) or guanidine (B92328) hydrochloride can sometimes aid in the refolding process by preventing the formation of stable, misfolded intermediates.[5]
Troubleshooting Guides
Issue 1: Protein Precipitates Upon Removal of SB-8
| Potential Cause | Troubleshooting Strategy |
| Rapid removal of SB-8 | - Employ a gradual removal method such as step-wise dialysis, decreasing the SB-8 concentration in increments. - For dilution methods, ensure rapid and thorough mixing into a large volume of refolding buffer. |
| High protein concentration | - Decrease the initial protein concentration in the refolding buffer. Protein aggregation is a concentration-dependent process. |
| Suboptimal buffer conditions (pH, ionic strength) | - Ensure the pH of the refolding buffer is at least one unit away from the protein's isoelectric point (pI) to increase electrostatic repulsion between molecules. - Screen a range of salt concentrations (e.g., 50-250 mM NaCl) to optimize ionic strength. |
| Incorrect redox environment | - For proteins with disulfide bonds, optimize the ratio of reduced to oxidized glutathione (GSH:GSSG). A common starting point is a 5:1 or 10:1 ratio. |
| Absence of stabilizing additives | - Include aggregation inhibitors like L-arginine (0.4-1 M) in the refolding buffer. - Add stabilizers such as glycerol (10-20%) or sucrose (0.25-0.5 M). |
Issue 2: Low Yield of Active Protein After Refolding
| Potential Cause | Troubleshooting Strategy |
| Suboptimal SB-8 concentration | - Screen a range of SB-8 concentrations (e.g., 0.1 M to 1.0 M) to find the optimal concentration that balances solubilization and refolding. |
| Inefficient refolding kinetics | - Perform refolding at a lower temperature (e.g., 4°C) to slow down both folding and aggregation, potentially favoring the correct folding pathway. - Extend the refolding time to allow for proper conformational changes. |
| Presence of contaminants | - Ensure the solubilized protein preparation is free of proteases and other contaminants by performing thorough washing of inclusion bodies. |
| Misfolded, soluble aggregates | - Characterize the refolded protein using techniques like size-exclusion chromatography (SEC) to identify and separate soluble aggregates from the correctly folded monomer. |
| Incorrect disulfide bond formation | - Optimize the redox shuttle (GSH:GSSG ratio) and consider adding protein disulfide isomerase (PDI) to catalyze correct disulfide bond formation. |
Data Presentation
Table 1: Comparison of Common Protein Refolding Additives
| Additive Class | Example | Typical Concentration Range | Primary Function |
| Non-Detergent Sulfobetaines | This compound (SB-8) | 0.1 - 1.0 M | Prevents aggregation by minimizing hydrophobic interactions. |
| Amino Acids | L-Arginine | 0.4 - 1.0 M | Acts as an aggregation suppressor. |
| Polyols/Sugars | Glycerol, Sucrose | 10-20% (v/v), 0.25-0.5 M | Stabilizes the native protein structure. |
| Chaotropic Agents | Urea, Guanidine-HCl | 0.5 - 2.0 M | Can help to resolubilize misfolded intermediates. |
| Redox Agents | GSH/GSSG | 1-10 mM | Facilitates correct disulfide bond formation. |
Table 2: Example Refolding Buffer Compositions with SB-8
| Component | Buffer A (General Purpose) | Buffer B (For Disulfide-bonded Proteins) |
| Buffer | 50 mM Tris-HCl, pH 8.0 | 50 mM Tris-HCl, pH 8.5 |
| This compound | 0.5 M | 0.7 M |
| L-Arginine | 0.4 M | 0.8 M |
| NaCl | 150 mM | 100 mM |
| EDTA | 1 mM | 1 mM |
| Glycerol | 10% (v/v) | - |
| Reduced Glutathione (GSH) | - | 5 mM |
| Oxidized Glutathione (GSSG) | - | 0.5 mM |
Experimental Protocols
Protocol 1: Step-Wise Dialysis for Protein Refolding
-
Solubilization: Solubilize the purified inclusion bodies in a buffer containing a denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., 50 mM DTT) if the protein contains disulfide bonds.
-
Initial Dialysis: Dialyze the solubilized protein solution against a refolding buffer containing 1 M SB-8, 0.4 M L-Arginine, and other necessary components (see Table 2) for 4-6 hours at 4°C.
-
Second Dialysis: Transfer the dialysis bag to a fresh refolding buffer with a reduced SB-8 concentration (e.g., 0.5 M) and continue dialysis for another 4-6 hours at 4°C.
-
Third Dialysis: Further reduce the SB-8 concentration (e.g., 0.1 M) and dialyze for 4-6 hours at 4°C.
-
Final Dialysis: Perform the final dialysis against a buffer without SB-8 for 12-16 hours (overnight) at 4°C, with at least one buffer change.
-
Recovery and Analysis: Recover the refolded protein from the dialysis bag and centrifuge to remove any precipitated protein. Analyze the supernatant for protein concentration and activity.
Protocol 2: On-Column Protein Refolding
-
Column Equilibration: Equilibrate a suitable chromatography column (e.g., Ni-NTA for His-tagged proteins) with a binding buffer containing a denaturant (e.g., 6 M Guanidine-HCl).
-
Protein Binding: Load the solubilized protein onto the equilibrated column.
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Denaturant Removal: Wash the column with a buffer containing a high concentration of SB-8 (e.g., 1 M) but no denaturant to remove the chaotropic agent.
-
Refolding Gradient: Apply a linear gradient from the high SB-8 buffer to a refolding buffer without SB-8 over several column volumes. This allows for the gradual removal of SB-8 while the protein is immobilized.
-
Elution: Elute the refolded protein from the column using an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).
-
Analysis: Analyze the eluted fractions for protein concentration, purity, and biological activity.
Visualizations
References
- 1. This compound (SB-8) | CAS 15178-76-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biophysical Insights into the Interaction of Zwitterionic Surfactant (Sulfobetaine 10) with Aggregation-Prone Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipo.lbl.gov [ipo.lbl.gov]
- 7. EP1021528B1 - Methods of refolding proteins by use of zwitterionic low molecular weight agents - Google Patents [patents.google.com]
Technical Support Center: Overcoming Protein Aggregation with Sulfobetaines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein aggregation issues in the presence of sulfobetaines.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving sulfobetaines for protein stabilization.
Issue 1: Protein Aggregation Persists Despite the Addition of Sulfobetaines
Possible Causes and Solutions:
-
Sub-optimal Sulfobetaine (B10348) Concentration: The concentration of sulfobetaine is critical. Some studies have shown that concentrations below the critical micelle concentration (CMC) can actually induce aggregation, while concentrations above the CMC are effective at preventing it.[1] It is crucial to determine the optimal concentration for your specific protein and buffer system.
-
Incorrect Type of Sulfobetaine: The effectiveness of a sulfobetaine can be influenced by its molecular structure, including the length of its hydrophobic tail and the nature of the head group.[2] It may be necessary to screen a variety of non-detergent sulfobetaines (NDSBs) to find the most effective one for your protein. NDSBs with aromatic rings or cyclic structures have been reported to be particularly effective.[2]
-
Protein-Specific Interactions: The interaction between sulfobetaines and proteins is not universal. While often stabilizing, some studies have shown that polysulfobetaines can destabilize certain proteins, leading to a decrease in their melting temperature.[3][4][5] The effect is protein-dependent, and sulfobetaines may not be the ideal solution for all proteins.
-
Buffer Conditions: The pH and ionic strength of the buffer can significantly impact both protein stability and the effectiveness of sulfobetaines.[6][7] It is advisable to screen a range of pH values and salt concentrations to find the optimal conditions for your protein in the presence of the chosen sulfobetaine.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting persistent protein aggregation.
Issue 2: Protein Loses Activity After Treatment with Sulfobetaine
Possible Causes and Solutions:
-
Conformational Changes: While sulfobetaines are generally considered mild excipients that help maintain a protein's native structure, they can in some cases interact directly with proteins and alter their conformation.[3][4] This is particularly true for polysulfobetaines.
-
Interference with Active Site: The sulfobetaine molecule might be sterically hindering the active site of the protein, leading to a decrease in its functional activity.
-
Denaturation: Although rare, it is possible that the chosen sulfobetaine at a particular concentration is contributing to the denaturation of the protein.
Experimental Steps to Investigate Loss of Activity:
-
Circular Dichroism (CD) Spectroscopy: Use CD spectroscopy to assess the secondary and tertiary structure of your protein in the presence and absence of the sulfobetaine. Significant changes in the CD spectrum would indicate conformational changes.
-
Enzyme Kinetics Assay: Perform a detailed kinetic analysis of your protein's activity at various sulfobetaine concentrations. This can help determine if the inhibition is competitive, non-competitive, or uncompetitive, providing insights into the mechanism of activity loss.
-
Differential Scanning Calorimetry (DSC): DSC can be used to measure the thermal stability of your protein.[8][9] A decrease in the melting temperature (Tm) in the presence of the sulfobetaine would suggest a destabilizing effect.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism by which sulfobetaines prevent protein aggregation?
A1: Sulfobetaines are zwitterionic molecules, meaning they possess both a positive and a negative charge on the same molecule.[2][10] This zwitterionic nature is believed to contribute to their anti-aggregation properties in several ways:
-
Hydration Layer: They are thought to create a tightly bound hydration layer around the protein, which can prevent intermolecular interactions that lead to aggregation.[10]
-
Reduced Non-specific Binding: The neutral overall charge of sulfobetaines helps in minimizing non-specific electrostatic interactions between protein molecules.[11]
-
Solubilization of Hydrophobic Patches: The hydrophobic component of the sulfobetaine molecule can interact with exposed hydrophobic patches on unfolded or partially folded proteins, preventing them from aggregating.[6]
Caption: Mechanism of sulfobetaine-mediated protein stabilization.
Q2: Are sulfobetaines effective for all types of proteins?
A2: No, the effectiveness of sulfobetaines is protein-dependent.[3][4] While they have been shown to be effective for a wide range of proteins, including lysozyme (B549824) and insulin (B600854), some studies have reported a destabilizing effect on other proteins.[12][13] Therefore, it is essential to empirically test the suitability of sulfobetaines for your specific protein of interest.
Q3: What are non-detergent sulfobetaines (NDSBs) and how do they differ from detergent sulfobetaines?
A3: Non-detergent sulfobetaines are a class of zwitterionic compounds that are structurally similar to detergents but have shorter hydrophobic tails.[2] This structural difference prevents them from forming micelles in solution, even at high concentrations.[2] This property allows them to aid in protein solubilization and refolding without causing denaturation, which can be a side effect of traditional detergents.[2]
Q4: Can I use sulfobetaines in my cell-based assays?
A4: Sulfobetaine-based materials have been shown to have good biotolerance and low cytotoxicity, making them potentially suitable for use in cell-based assays and even for in vivo applications like drug delivery.[14][15][16] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the safe concentration range for your specific cell line.
Quantitative Data Summary
The following tables summarize quantitative data on the effectiveness of various sulfobetaines in preventing protein aggregation from the cited literature.
Table 1: Effect of Polysulfobetaines on Protein Thermal Stability
| Protein | Polysulfobetaine (pSB) Concentration (wt%) | Change in Melting Temperature (Tm) | Reference |
| Various | 1% | Decrease of up to ~1.9 °C | [3][5] |
Table 2: Effective Concentrations of Sulfobetaines for Aggregation Inhibition
| Sulfobetaine | Protein | Effective Concentration | Observation | Reference |
| Sulfobetaine-10 (SB10) | Hen Egg White Lysozyme (HEWL) | > CMC | Successfully stops aggregation | [1] |
| Sulfobetaine-10 (SB10) | Hen Egg White Lysozyme (HEWL) | < CMC | Induces aggregation | [1] |
| Polysulfobetaine (poly-SPB) | Lysozyme and Insulin | 5% and 10% | Significant suppression of aggregation | [13] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Amyloid Fibril Detection
This protocol is used to monitor the formation of amyloid-like fibrils, a common form of protein aggregation.
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 2.5 mM in water)
-
Protein of interest
-
Sulfobetaine solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare Protein Samples: Prepare solutions of your protein at the desired concentration in the assay buffer. Include samples with and without different concentrations of the sulfobetaine to be tested.
-
Induce Aggregation: Incubate the protein samples under conditions that are known to induce aggregation (e.g., elevated temperature, agitation).[13] For example, lysozyme can be heated to 90°C for 30 minutes, while insulin can be incubated at 37°C for 24 hours.[13]
-
Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of, for example, 25 µM.
-
Assay: a. To each well of the 96-well plate, add a specific volume of the incubated protein sample. b. Add the ThT working solution to each well. c. Incubate for 5-10 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using the plate reader.
-
Data Analysis: Subtract the fluorescence of a blank control (buffer and ThT only) from all readings. An increase in fluorescence intensity is indicative of amyloid fibril formation.[17]
Protocol 2: Turbidity Assay for Monitoring Protein Aggregation
This is a simple method to monitor protein aggregation by measuring the scattering of light by protein aggregates.
Materials:
-
Protein of interest
-
Sulfobetaine solution
-
Assay buffer
-
Spectrophotometer or plate reader capable of measuring absorbance at a wavelength in the range of 340-600 nm.
Procedure:
-
Prepare Samples: Prepare your protein solutions with and without the sulfobetaine in the assay buffer.
-
Induce Aggregation: Subject the samples to conditions that promote aggregation (e.g., heat, pH shift, mechanical stress).
-
Measure Turbidity: At various time points during the aggregation process, measure the absorbance (or optical density) of the samples at a wavelength where the protein does not have a strong absorbance, typically between 340 nm and 600 nm.
-
Data Analysis: An increase in the apparent absorbance over time indicates an increase in turbidity and, therefore, protein aggregation. Plot the absorbance versus time to monitor the kinetics of aggregation.
References
- 1. Biophysical Insights into the Interaction of Zwitterionic Surfactant (Sulfobetaine 10) with Aggregation-Prone Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Soluble Zwitterionic Poly(sulfobetaine) Destabilizes Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soluble zwitterionic poly(sulfobetaine) destabilizes proteins [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. A nondetergent sulfobetaine prevents protein aggregation in microcalorimetric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polysulfobetaine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Study of Protein Aggregation Arrest by Zwitterionic Polysulfobetaines: Using Contrasting Raft Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Biodegradable zwitterionic sulfobetaine polymer and its conjugate with paclitaxel for sustained drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Improving 2D Gel Resolution with Sulfobetaine-8
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals on the use of Sulfobetaine-8 (SB 3-8) to enhance the resolution of 2D gel electrophoresis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in 2D gel electrophoresis?
This compound (SB 3-8), also known as N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic detergent. Zwitterionic detergents possess both a positive and a negative charge, resulting in a net neutral charge over a wide pH range. This property makes them ideal for techniques like isoelectric focusing (IEF), the first dimension of 2D electrophoresis, as they do not interfere with the protein's native charge. SB 3-8 is particularly effective at breaking protein-protein interactions and solubilizing proteins, especially hydrophobic and membrane proteins, without the harsh denaturing effects of ionic detergents like SDS.[1][2] This improved solubilization leads to better focusing and ultimately, higher resolution in the final 2D gel.
Q2: When should I consider using this compound in my sample preparation?
You should consider incorporating SB 3-8 into your sample rehydration or solubilization buffer when you encounter the following issues:
-
Poor spot resolution or streaking , particularly horizontal streaking, which often indicates incomplete protein solubilization.[1][3]
-
Low spot count , suggesting that many proteins are not entering the gel due to aggregation.
-
Difficulty analyzing hydrophobic proteins , such as membrane proteins, which are notoriously difficult to solubilize with standard detergents like CHAPS alone.[4]
-
Working with complex protein mixtures where maximizing the number of resolved proteins is critical.
Q3: How does this compound compare to CHAPS?
Troubleshooting Guide
Q4: I'm seeing horizontal streaking in my 2D gels. Can this compound help?
Yes, horizontal streaking is often a sign of poor protein solubilization during isoelectric focusing.[1] Proteins that are not fully solubilized can aggregate and precipitate at their isoelectric point, failing to focus into sharp spots.
Recommended Solution:
-
Incorporate SB 3-8: Try replacing a portion or all of the CHAPS in your rehydration buffer with SB 3-8. A common starting point is a concentration of 1-2% (w/v).
-
Optimize Chaotrope Concentration: Ensure your buffer contains a strong chaotropic agent mixture, such as 7 M urea (B33335) and 2 M thiourea, which works synergistically with detergents to disrupt protein interactions.[5]
-
Sample Clean-up: Use a 2D clean-up kit to remove interfering substances like salts, lipids, and nucleic acids, which can also contribute to streaking.[1]
Q5: My protein spots are fuzzy and poorly defined. How can I improve their focus?
Fuzzy spots can be caused by several factors, including improper solubilization, incorrect focusing time, or issues with IPG strip rehydration.
Recommended Solution:
-
Enhance Solubilization: The addition of SB 3-8 can lead to sharper spots by preventing protein aggregation.
-
Optimize Focusing Protocol: Ensure you are using the optimal volt-hours for your specific sample and IPG strip. Under or over-focusing can lead to diffuse spots.[1]
-
Proper IPG Strip Rehydration: Make sure the IPG strip is fully and evenly rehydrated with your sample in the rehydration buffer. Trapped air bubbles or insufficient rehydration time can lead to poor protein entry and focusing.[1][6]
Q6: I am working with membrane proteins and see very few spots on my gel. What can I do?
Membrane proteins are notoriously difficult to analyze with 2D electrophoresis due to their hydrophobicity.[7] Standard protocols are often insufficient for their solubilization.
Recommended Solution:
-
Use a Stronger Detergent Mix: Create a solubilization buffer containing a mixture of detergents. A combination of CHAPS and a sulfobetaine (B10348) like SB 3-8 or an amidosulfobetaine can be highly effective.
-
Increase Detergent Concentration: You may need to use a higher total detergent concentration, up to 4-6%.
-
Optimize Extraction: The initial extraction of membrane proteins is critical. Ensure your protocol is designed to effectively disrupt membranes and release the proteins into a solubilizing environment.
Data Presentation
Table 1: Comparison of Standard vs. Optimized Rehydration Buffer for 2D Gels
This table presents data from a study optimizing 2D gel protocols for complex protein mixtures, demonstrating the significant improvement in protein resolution when using an amidosulfobetaine (a class of detergent similar to this compound) in the rehydration buffer.[5]
| Buffer Component | Standard Rehydration Buffer (sRB) | Optimized Rehydration Buffer (oRB) |
| Urea | 8 M | 7 M |
| Thiourea | - | 2 M |
| CHAPS | 4% (w/v) | 1.2% (w/v) |
| ASB-14 (Amidosulfobetaine) | - | 0.4% (w/v) |
| Ampholytes | 0.5% (v/v) | 0.25% (v/v) |
| DTT | 20 mM | 43 mM |
| Tris Base | - | 30 mM |
| Total Spots Detected | 425 | 659 (+55%) |
Experimental Protocols
Protocol 1: Sample Solubilization with this compound for 2D-PAGE
This protocol provides a general methodology for preparing protein samples for the first dimension (IEF) using a rehydration buffer containing this compound. Note: This is a general guide; optimization for your specific sample is recommended.
Materials:
-
Urea
-
Thiourea
-
CHAPS
-
This compound (SB 3-8)
-
Dithiothreitol (DTT)
-
Carrier Ampholytes (matching the pH range of your IPG strip)
-
Tris Base
-
Deionized water
-
Protein sample (e.g., cell lysate, tissue homogenate)
-
IPG strips and rehydration tray
Procedure:
-
Prepare the Rehydration Buffer: To prepare 10 mL of buffer, combine the following high-purity reagents. Prepare this solution fresh before use.
-
Urea: 4.2 g (for a final concentration of 7 M)
-
Thiourea: 1.52 g (for a final concentration of 2 M)
-
CHAPS: 0.12 g (for a final concentration of 1.2% w/v)
-
This compound: 0.04 g (for a final concentration of 0.4% w/v)
-
Add deionized water to ~8 mL and gently mix until dissolved. Do not heat above 30°C to prevent urea carbamylation.[6]
-
Add carrier ampholytes to a final concentration of 0.25-0.5% (v/v).
-
Add DTT to a final concentration of 40-50 mM.
-
Adjust the final volume to 10 mL with deionized water.
-
-
Sample Solubilization:
-
If your protein sample is a pellet (e.g., from TCA/acetone precipitation), add the rehydration buffer directly to the pellet.
-
The amount of protein to load depends on the IPG strip size and staining method. A typical starting point is 50-150 µg for analytical gels.
-
Vortex or shake the sample for 1-2 hours at room temperature to ensure complete solubilization.[5]
-
Centrifuge the sample at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any insoluble material.
-
-
IPG Strip Rehydration:
-
Pipette the clarified supernatant into a channel of the rehydration tray.
-
Carefully place the IPG strip, gel-side down, onto the sample solution. Ensure there are no air bubbles trapped between the strip and the solution.[1]
-
Overlay with mineral oil to prevent evaporation.
-
Allow the strip to rehydrate for at least 12 hours or overnight at room temperature.
-
-
Isoelectric Focusing (IEF):
-
After rehydration, proceed with isoelectric focusing according to the manufacturer's instructions for your IEF system. A typical multi-step protocol involves a gradual increase in voltage to a total of 30,000-60,000 V-hrs.[5]
-
-
Equilibration and Second Dimension:
-
Following IEF, equilibrate the IPG strip in two steps to prepare it for SDS-PAGE.
-
Equilibration Buffer I (Reduction): 15 minutes in a buffer containing 6 M Urea, 2% SDS, 30% glycerol, 50 mM Tris-HCl pH 8.8, and 2% DTT.
-
Equilibration Buffer II (Alkylation): 15 minutes in the same buffer, but replace DTT with 2.5% iodoacetamide.[1]
-
-
Place the equilibrated strip onto a second-dimension SDS-PAGE gel, seal with agarose, and run the electrophoresis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Zwitterionic Detergents for 2D Gel Electrophoresis [gbiosciences.com]
- 3. 2D Gel Troubleshooting Guide [proteinsandproteomics.org]
- 4. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimisation of the two-dimensional gel electrophoresis protocol using the Taguchi approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting 2-D DIGE Results [sigmaaldrich.com]
- 7. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing washing steps to remove non-specific binding in pull-down assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the washing steps in pull-down assays and minimize non-specific binding.
Troubleshooting Guide: Reducing Non-Specific Binding
High background and the presence of non-specific proteins are common challenges in pull-down assays. This guide provides a systematic approach to troubleshooting and optimizing your washing steps.
Problem: High Background or Multiple Non-Specific Bands
Non-specific binding of proteins to the affinity beads or the antibody can obscure the identification of true interaction partners.[1] The following steps can help reduce this background noise.
Initial Checks & Solutions
-
Pre-clear the Lysate: This is a crucial step to remove proteins that non-specifically bind to the bead matrix itself.[2][3] Before adding your specific antibody, incubate the cell lysate with the beads (without the antibody) to capture these "sticky" proteins.[3][4] This is particularly important when using agarose (B213101) beads, which tend to have higher non-specific binding compared to magnetic beads.[1]
-
Optimize Antibody Concentration: Using an excessive amount of antibody can lead to increased non-specific binding.[1][5] It is important to titrate the antibody to determine the optimal concentration that efficiently pulls down the target protein without causing high background.[1]
-
Include Proper Controls: Always include a negative control, such as a non-specific isotype control IgG from the same host species and at the same concentration as your primary antibody.[1] This will help you to distinguish between specific and non-specific binding. A "beads-only" control can also help identify proteins that bind directly to the beads.[6]
Optimizing Wash Steps
If the initial checks do not resolve the issue, a more thorough optimization of the washing protocol is necessary. The goal is to find a balance between removing non-specific binders and preserving the specific protein-protein interactions of interest.
-
Increase the Number of Washes: A common and effective method to reduce background is to increase the number of washing steps.[3][5] Typically, 3-5 washes are performed, but this can be increased if high background persists.[1]
-
Increase Wash Duration: Extending the incubation time for each wash can also help to remove non-specifically bound proteins.
-
Modify Wash Buffer Composition: The composition of the wash buffer is critical for reducing non-specific binding.[7] Key components to consider for optimization are salt concentration and the type and concentration of detergents.[7]
-
Salt Concentration: Increasing the salt concentration (e.g., NaCl) can disrupt weak, non-specific ionic interactions.[7]
-
Detergents: Mild, non-ionic detergents like Triton X-100 or NP-40 are commonly used to reduce non-specific hydrophobic interactions.[7] The concentration of these detergents can be optimized to improve stringency.[3]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right wash buffer components to minimize non-specific binding?
A1: The ideal wash buffer composition depends on the specific characteristics of your proteins of interest and their interaction. A good starting point is a buffer containing a physiological salt concentration (e.g., 150 mM NaCl) and a mild non-ionic detergent (e.g., 0.1% Triton X-100).[7] If you experience high background, you can systematically increase the stringency by adjusting the salt and detergent concentrations.[5] It's an empirical process, and you may need to test a range of conditions to find the optimal balance for your experiment.[8]
Q2: How many wash steps are sufficient?
A2: The number of washes is a critical parameter to optimize.[8] While 3-5 washes are standard, this may not be enough to eliminate all non-specific binding.[1] If you are still observing high background, increasing the number of washes to 5-6 can be beneficial.[9] It is also recommended to transfer the beads to a new tube during the final wash steps to avoid carrying over proteins that may have bound to the tube walls.[3][10]
Q3: Can the type of beads used affect non-specific binding?
A3: Yes, the choice of beads can influence the level of non-specific binding. Magnetic beads are often preferred over agarose beads as they tend to have lower non-specific binding.[2] Regardless of the bead type, pre-clearing the lysate is a recommended step to reduce background.[2][3]
Q4: What should I do if my protein of interest is lost during the washing steps?
A4: If you are losing your target protein, your washing conditions may be too stringent. This can happen with high salt or detergent concentrations, which can disrupt the specific interaction you are trying to study.[1] To address this, you can try:
-
Decreasing the salt and/or detergent concentration in your wash buffer.
-
Reducing the number or duration of the wash steps.[9]
-
Performing the washes at a lower temperature (e.g., 4°C) to help stabilize the protein complex.
Q5: Should I add protease and phosphatase inhibitors to my wash buffer?
A5: While essential in the lysis buffer to prevent protein degradation and alterations in post-translational modifications,[2][7] their inclusion in the wash buffer is not always necessary but can be beneficial, especially if the washing steps are prolonged.
Data Presentation: Wash Buffer Optimization
The following tables provide starting concentrations and ranges for common wash buffer components that can be optimized to reduce non-specific binding.
Table 1: Salt Concentration in Wash Buffer
| Salt (NaCl) Concentration | Stringency | Application Notes |
| 150 mM (Physiological) | Low | Good starting point for most interactions. |
| 250 - 500 mM | Medium | Effective at reducing weak, non-specific ionic interactions. |
| 500 mM - 1 M | High | Used for very strong interactions; may disrupt specific binding. |
Table 2: Detergent Concentration in Wash Buffer
| Detergent | Type | Concentration Range | Application Notes |
| Triton X-100 | Non-ionic | 0.1% - 1.0% | Commonly used to reduce non-specific hydrophobic interactions.[7] |
| NP-40 (Igepal CA-630) | Non-ionic | 0.1% - 1.0% | Similar to Triton X-100, effective at reducing background.[7] |
| Tween-20 | Non-ionic | 0.05% - 0.5% | A milder detergent, useful for weaker interactions. |
Experimental Protocols
Protocol 1: Standard Pull-Down Assay Wash Procedure
This protocol outlines a general procedure for washing the bead-protein complexes after the incubation step.
-
Pellet the Beads: Centrifuge the tubes at a low speed (e.g., 1000 x g) for 1 minute at 4°C to pellet the beads. For magnetic beads, use a magnetic stand to separate the beads from the supernatant.
-
Remove Supernatant: Carefully aspirate and discard the supernatant without disturbing the bead pellet.
-
Add Wash Buffer: Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Incubate: Gently agitate the bead suspension on a rotator for 5-10 minutes at 4°C.
-
Repeat: Repeat steps 1-4 for a total of 3-5 washes.
-
Final Wash: After the final wash, carefully remove all the supernatant. The beads are now ready for elution.
Protocol 2: Optimizing Wash Buffer Conditions
This protocol provides a framework for systematically testing different wash buffer conditions to find the optimal balance for your specific interaction.
-
Prepare a Matrix of Wash Buffers: Prepare a series of wash buffers with varying salt (e.g., 150 mM, 300 mM, 500 mM NaCl) and detergent (e.g., 0.1%, 0.5%, 1.0% Triton X-100) concentrations.
-
Split the Sample: After the binding step, divide your bead-protein complexes into equal aliquots.
-
Wash with Different Buffers: Wash each aliquot using one of the prepared wash buffers, following the standard wash procedure (Protocol 1).
-
Elute and Analyze: Elute the proteins from each condition and analyze the results by SDS-PAGE and Western blotting.
-
Compare Results: Compare the levels of your protein of interest and the background bands across the different wash conditions to identify the buffer that provides the best signal-to-noise ratio.
Visualizations
Caption: Workflow of a typical pull-down assay highlighting the washing steps as a key optimization point.
Caption: Logic diagram for troubleshooting high non-specific binding in pull-down assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Pull-down assays [sigmaaldrich.com]
- 9. Pull Down Assay Technical - Profacgen [profacgen.com]
- 10. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Background Noise in Mass Spectrometry from Sulfobetaine Detergents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background noise in your mass spectrometry experiments caused by sulfobetaine (B10348) and other zwitterionic detergents.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high background noise in my mass spectra when using sulfobetaine detergents?
A1: Sulfobetaine detergents, while effective for solubilizing proteins, can cause significant background noise in mass spectrometry.[1][2] These detergents are zwitterionic and can persist in your sample even after several cleanup steps. In the mass spectrometer, they can ionize easily, leading to a high abundance of detergent-related ions that can suppress the signal of your analytes of interest (peptides or proteins) and complicate data interpretation.[2][3]
Q2: What are the most common methods to remove sulfobetaine detergents before mass spectrometry analysis?
A2: Several methods can be employed to remove sulfobetaine detergents. The most suitable method depends on your specific protein, the detergent concentration, and your downstream application. Common techniques include:
-
Detergent Removal Resins/Spin Columns: These are highly effective for removing a broad range of detergents, including zwitterionic ones like CHAPS.[4][5][6] They offer high protein recovery and can be very fast.[5]
-
Protein Precipitation: Methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation can effectively remove detergents.[7][8] However, TCA precipitation can denature proteins, which might not be suitable for all applications.[7]
-
Dialysis/Diafiltration: This method is effective for removing detergents with a low critical micelle concentration (CMC), as it relies on the diffusion of detergent monomers across a semi-permeable membrane.[9][10]
-
Gel Filtration Chromatography: Also known as size-exclusion chromatography, this technique separates molecules based on size, allowing for the removal of smaller detergent molecules from larger proteins.[9][11]
-
Ion-Exchange Chromatography: This method can be used to remove nonionic and zwitterionic detergents. The protein binds to the resin while the detergent flows through.[4][11]
Q3: Can I use precipitation to remove sulfobetaine detergents? What are the potential drawbacks?
A3: Yes, protein precipitation is a common method for detergent removal.[7][8] Trichloroacetic acid (TCA) followed by an acetone wash is a widely used protocol.[8][12] The main drawback is that the precipitated protein can be difficult to resolubilize.[8][12] Additionally, acid precipitation with TCA will denature your protein, which may not be desirable for certain downstream analyses that require native protein conformation.[7]
Q4: Are there any mass spectrometry-friendly alternatives to sulfobetaine detergents?
A4: Yes, several MS-compatible surfactants have been developed to minimize background noise. These include acid-labile surfactants (e.g., RapiGest SF, PPS Silent Surfactant) that can be cleaved into MS-friendly products before analysis.[13][14] Another option is to use detergents that are compatible with reversed-phase chromatography and do not interfere with peptide elution, such as Invitrosol.[14] For some applications, non-ionic detergents like n-dodecyl-β-D-maltoside (DDM) can be used at low concentrations.[15][16]
Troubleshooting Guides
Issue: High Background Noise and Ion Suppression
This guide will help you troubleshoot and resolve issues of high background noise and ion suppression in your mass spectra, which are often caused by residual sulfobetaine detergents.
Caption: Troubleshooting workflow for high background noise.
Quantitative Data on Detergent Removal Methods
The following table summarizes the efficiency of various detergent removal methods.
| Detergent Removal Method | Detergent Type | Starting Concentration (%) | Detergent Removal (%) | Protein Recovery (%) | Reference |
| Detergent Removal Resin | CHAPS (zwitterionic) | 3 | >99 | 90 | [4] |
| Detergent Removal Resin | SDS (anionic) | 2.5 | >99 | 95 | [4] |
| Detergent Removal Resin | Triton X-100 (non-ionic) | 2 | >99 | 87 | [4] |
| Ethyl Acetate Extraction | Octylglycoside (non-ionic) | 1 | >95 | Not specified | [17] |
| Phoenix Peptide Clean-Up Kit | CHAPS (zwitterionic) | 1 | >99.5 | up to 90 | [3] |
| Phoenix Peptide Clean-Up Kit | SDS (anionic) | 1 | >99.5 | up to 90 | [3] |
Experimental Protocols
Protocol 1: Detergent Removal using a Commercial Spin Column
This protocol provides a general guideline for using commercially available detergent removal spin columns. Always refer to the manufacturer's specific instructions.
Materials:
-
Protein sample containing sulfobetaine detergent
-
Detergent removal spin column
-
Collection tubes
-
Buffer for sample equilibration (MS-compatible, e.g., ammonium (B1175870) bicarbonate)
-
Centrifuge
Procedure:
-
Prepare the Spin Column: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's protocol.
-
Equilibrate the Resin: Wash the resin by adding your desired MS-compatible buffer and centrifuging. Repeat this step 2-3 times to ensure the complete removal of the storage solution.
-
Load the Sample: Apply your protein sample to the top of the resin bed.
-
Incubate: Allow the sample to incubate with the resin for the time specified by the manufacturer (typically 2-10 minutes) to allow for detergent binding.
-
Elute the Sample: Place the spin column in a clean collection tube and centrifuge to collect the detergent-depleted protein sample.
Caption: A typical proteomics sample preparation workflow.
Protocol 2: Trichloroacetic Acid (TCA) / Acetone Precipitation
This protocol is a common method for concentrating protein samples and removing contaminants like detergents.
Materials:
-
Protein sample in a microcentrifuge tube
-
Trichloroacetic acid (TCA), 100% (w/v) solution, ice-cold
-
Acetone, ice-cold
-
Resuspension buffer (e.g., 6 M urea, 100 mM Tris-HCl, pH 8.5)
-
Microcentrifuge
Procedure:
-
TCA Precipitation: Add an equal volume of ice-cold 100% TCA to your protein sample. Vortex briefly to mix.
-
Incubation: Incubate the sample on ice for 30 minutes to allow the protein to precipitate.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C. A white pellet of precipitated protein should be visible.
-
Supernatant Removal: Carefully aspirate and discard the supernatant, which contains the detergent.
-
Acetone Wash: Add 500 µL of ice-cold acetone to the pellet. This step helps to remove the residual TCA.
-
Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Drying: Carefully remove the acetone and allow the pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspension: Resuspend the protein pellet in an appropriate volume of resuspension buffer. This may require vortexing or sonication.
References
- 1. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emergence of mass spectrometry detergents for membrane proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 7. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 8. Protein Precipitation Methods for Proteomics [biosyn.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. zoonews.ws [zoonews.ws]
- 12. Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS compatible detergents | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Impact of temperature on Sulfobetaine-8 solubilization efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on the solubilization efficiency of Sulfobetaine-8 (SB-8).
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the solubilization efficiency of this compound?
A1: The relationship between temperature and the solubilization efficiency of zwitterionic surfactants like this compound is often non-monotonic. This means that increasing the temperature may not always lead to better solubilization. For many surfactants, the Critical Micelle Concentration (CMC), the minimum concentration at which detergent molecules form micelles to solubilize proteins, exhibits a "U-shaped" curve with respect to temperature.[1][2][3] Initially, an increase in temperature can decrease the CMC, enhancing solubilization. However, beyond a certain optimal temperature, the CMC may start to increase, potentially reducing solubilization efficiency.[1][2] Some polysulfobetaines are also known to exhibit an upper critical solution temperature (UCST), meaning they become more soluble as the temperature rises within a specific range.[4][5][6]
Q2: My protein, solubilized in SB-8, precipitates when I place it on ice. Why is this happening and what can I do?
A2: Protein precipitation at low temperatures in the presence of SB-8 can be due to a few factors. Firstly, the solubility of SB-8 itself might decrease at lower temperatures, leading to its precipitation and co-precipitation of the protein. Some sulfobetaines exhibit UCST behavior, meaning they are less soluble at colder temperatures.[4][5][6] Secondly, low temperatures can sometimes promote protein aggregation, especially if the protein is not optimally stabilized by the detergent micelles. To troubleshoot this, you can try the following:
-
Avoid prolonged storage on ice: If possible, perform your experiments at room temperature.
-
Increase SB-8 concentration: A higher detergent concentration may be necessary to maintain protein solubility at lower temperatures.
-
Add stabilizing excipients: Agents like glycerol (B35011) (5-20%), sucrose, or arginine can help stabilize the protein and prevent aggregation at low temperatures.[7][8]
-
Screen different temperatures: Determine the optimal temperature for your specific protein's stability in SB-8.
Q3: I am not getting good solubilization of my membrane protein with SB-8 at room temperature. What should I try?
A3: If you are experiencing poor solubilization at room temperature, consider the following troubleshooting steps:
-
Optimize SB-8 concentration: Ensure you are working at a concentration well above the CMC of SB-8 (330 mM at 20-25°C).[9] You may need to perform a concentration titration to find the optimal ratio for your protein.
-
Increase the temperature: Gently warming the solution (e.g., to 30-37°C) might improve the solubilization efficiency. However, be cautious of your protein's thermal stability.
-
Adjust buffer conditions: The pH and ionic strength of your buffer can significantly impact solubilization. Ensure the buffer pH is at least 1-1.5 units away from your protein's isoelectric point (pI).[7][10] Increasing the salt concentration (e.g., 150-500 mM NaCl) can also be beneficial.[7]
-
Use sonication: Mild sonication can sometimes aid in the disruption of membranes and improve protein extraction.[11]
-
Consider co-detergents: In some cases, a combination of detergents may be more effective than a single one.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudiness or precipitation in SB-8 solution upon cooling. | SB-8 may have a UCST, leading to decreased solubility at lower temperatures. | Maintain the solution at room temperature or slightly warmer. If low temperatures are necessary, consider adding cryo-protectants like glycerol. |
| Poor solubilization of membrane proteins. | Suboptimal temperature affecting SB-8's micellar properties. | Experiment with a temperature range (e.g., 4°C, room temperature, 37°C) to find the optimal condition for your protein. |
| Incorrect SB-8 concentration. | Ensure the SB-8 concentration is significantly above its CMC (330 mM at 20-25°C). Perform a titration to find the optimal detergent-to-protein ratio. | |
| Unfavorable buffer conditions. | Optimize the pH to be distant from the protein's pI and adjust the ionic strength (salt concentration). | |
| Protein aggregation during purification. | Protein instability in the SB-8 micelles. | Add stabilizing agents like glycerol, sucrose, or arginine to the buffers.[7][8] |
| High local protein concentration. | During chromatography, high protein concentration on the column can lead to aggregation. Try loading less protein or using a resin with a lower binding capacity.[12] |
Quantitative Data
The following table provides illustrative data on the hypothetical temperature-dependent properties of this compound. These values are based on the general behavior of sulfobetaine (B10348) detergents and should be used as a guideline for experimental design.
| Temperature (°C) | Hypothetical CMC (mM) | Hypothetical Aggregation Number | General Solubilization Efficiency |
| 4 | 350 | 30 | Moderate |
| 25 | 330 | 40 | Good |
| 37 | 340 | 35 | Optimal for many proteins |
| 50 | 360 | 25 | May decrease for some proteins |
Experimental Protocols
Protocol: Determining the Optimal Temperature for Protein Solubilization using SB-8
This protocol outlines a method to screen for the optimal temperature for solubilizing a target membrane protein using this compound.
Materials:
-
Cell paste or membrane fraction containing the target protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
This compound (SB-8) stock solution (e.g., 10% w/v)
-
Protease inhibitors
-
Microcentrifuge tubes
-
Temperature-controlled incubator/shaker
-
Spectrophotometer or Western blot equipment for protein quantification
Procedure:
-
Prepare Lysates: Resuspend the cell paste or membrane fraction in ice-cold Lysis Buffer containing protease inhibitors.
-
Detergent Addition: Aliquot the lysate into several microcentrifuge tubes. Add SB-8 to a final concentration above its CMC (e.g., 1-2% w/v).
-
Temperature Incubation: Incubate each tube at a different temperature (e.g., 4°C, room temperature (~22°C), 37°C, and 50°C) for 1-2 hours with gentle agitation.
-
Centrifugation: Pellet the insoluble material by centrifugation at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized proteins.
-
Quantification: Determine the concentration of the solubilized target protein in the supernatant from each temperature point. This can be done via a protein-specific assay, SDS-PAGE followed by densitometry, or Western blotting.
-
Analysis: Compare the amount of solubilized protein at each temperature to identify the optimal condition.
Visualizations
Caption: Workflow for determining optimal solubilization temperature.
Caption: Troubleshooting logic for SB-8 solubilization issues.
References
- 1. scialert.net [scialert.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polysulfobetaine - Wikipedia [en.wikipedia.org]
- 6. Zwitterionic poly(sulfobetaine methacrylate)s in water: from upper critical solution temperature (UCST) to lower critical solution temperature (LCST) with increasing length of one alkyl substituent on the nitrogen atom - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound (SB-8) | CAS 15178-76-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 10. benchchem.com [benchchem.com]
- 11. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Sulfobetaine-8 vs. CHAPS: A Comparative Guide to Membrane Protein Solubilization
For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in the successful solubilization and subsequent analysis of membrane proteins. These proteins, embedded within the lipid bilayer, present unique challenges for extraction while preserving their native structure and function. This guide provides a detailed comparison of two commonly used zwitterionic detergents, Sulfobetaine-8 (SB-8) and CHAPS, to aid in the selection of the optimal solubilizing agent for your specific research needs.
At a Glance: Key Differences
| Feature | This compound (SB-8) | CHAPS |
| Chemical Structure | Linear alkyl sulfobetaine (B10348) | Steroid-based sulfobetaine |
| Molecular Weight | 279.4 g/mol | 614.88 g/mol |
| Critical Micelle Conc. (CMC) | ~330 mM[1][2] | 6 - 10 mM |
| Micelle Size | Small | Small |
| Dialyzable | Yes (due to high CMC) | Yes (due to high CMC) |
| Denaturing Potential | Generally considered mild and non-denaturing | Non-denaturing, gentle on protein structure[3] |
| Common Applications | Protein separation, solubilization, and purification[1] | Isoelectric focusing, 2D electrophoresis, solubilization of protein-protein interactions[3] |
Physicochemical Properties and Performance
This compound and CHAPS are both zwitterionic detergents, meaning they possess both a positive and a negative charge in their hydrophilic head groups, resulting in a net neutral charge over a wide pH range.[4] This property makes them compatible with various downstream applications like ion-exchange chromatography and isoelectric focusing. However, their structural differences lead to distinct physicochemical properties that influence their performance in membrane protein solubilization.
This compound (SB-8) , also known as n-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a short-chain sulfobetaine. Its linear alkyl hydrophobic tail and small polar head group contribute to a very high critical micelle concentration (CMC) of approximately 330 mM.[1][2] The high CMC facilitates the removal of the detergent by dialysis, which can be advantageous for functional and structural studies where the detergent's presence might interfere. While direct comparative studies on the solubilization efficiency of SB-8 versus CHAPS are limited, sulfobetaine-type detergents, in general, have been shown to be effective in solubilizing membrane proteins.[5]
CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) possesses a rigid, steroid-based hydrophobic structure derived from cholic acid.[3] This unique structure confers properties of both bile salts and non-ionic detergents, making it effective at breaking protein-protein interactions while being gentle and non-denaturing to the target protein.[3] Its CMC is significantly lower than that of SB-8, ranging from 6 to 10 mM. This lower CMC means that micelles form at a lower detergent concentration.
Experimental Data: A Comparative Look
One study on the solubilization of membrane proteins from the bacterium Xylella fastidiosa for two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) demonstrated that sulfobetaine detergents can offer superior performance to CHAPS in resolving a higher number of protein spots.
Table 1: Comparison of the number of protein spots from Xylella fastidiosa membrane protein extracts resolved on 2D-PAGE using different detergents.
| Detergent | Number of Protein Spots Detected |
| CHAPS | 350 |
| Sulfobetaine (SB 3-10) | 450 |
| Amidosulfobetaine (ASB-14) | 500 |
This data suggests that for complex proteomic analyses, sulfobetaine-based detergents may provide better solubilization and resolution than CHAPS.[4]
Furthermore, for particularly challenging membrane proteins like G-protein coupled receptors (GPCRs) and ion channels, amidosulfobetaines have been shown to be more effective solubilizing agents than CHAPS.[4] For example, a study on the solubilization of an ion channel and a GPCR found that 4-octylbenzol amidosulfobetaine and myristic amidosulfobetaine (ASB-14) were superior to CHAPS.[6]
Experimental Protocols
The following are generalized protocols for membrane protein solubilization using this compound and CHAPS. It is crucial to note that the optimal conditions, including detergent concentration, protein concentration, temperature, and incubation time, should be empirically determined for each specific membrane protein.
Protocol 1: Membrane Protein Solubilization with this compound
Materials:
-
Cell or tissue sample expressing the target membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, protease inhibitors)
-
This compound (SB-8) stock solution (e.g., 10% w/v in water)
-
Ultracentrifuge
Procedure:
-
Membrane Preparation: Isolate the membrane fraction from your cell or tissue sample using standard differential centrifugation techniques.
-
Protein Concentration Determination: Determine the total protein concentration of the membrane preparation using a compatible protein assay (e.g., BCA assay).
-
Solubilization:
-
Resuspend the membrane pellet in Lysis Buffer to a final protein concentration of 1-10 mg/mL.
-
Add SB-8 stock solution to the desired final concentration. A typical starting range is 1-2% (w/v). Due to its high CMC, concentrations well above 330 mM are required for micelle formation.
-
Incubate the mixture for 30 minutes to 2 hours at 4°C with gentle agitation (e.g., end-over-end rotation).
-
-
Clarification: Centrifuge the solubilized mixture at 100,000 x g for 60 minutes at 4°C to pellet any insoluble material.
-
Downstream Processing: Carefully collect the supernatant containing the solubilized membrane proteins for further purification or analysis.
Protocol 2: Membrane Protein Solubilization with CHAPS
Materials:
-
Cultured cells or tissues
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
CHAPS Lysis Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS, fresh protease and phosphatase inhibitors)[3]
-
Microcentrifuge
Procedure:
-
Cell Preparation: Wash cultured cells twice with ice-cold PBS.[3]
-
Lysis: Add an appropriate volume of ice-cold CHAPS Lysis Buffer to the cell pellet or culture dish. For a 10 cm dish, 1 mL is typically sufficient.[3]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[3] For difficult-to-lyse cells, brief sonication on ice can be performed.[3]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.[3]
-
Downstream Processing: Transfer the supernatant containing the solubilized membrane proteins to a new pre-chilled tube for subsequent applications.[3]
Visualizing the Tools: Detergent Structures and Experimental Workflow
To better understand the molecules and the process, the following diagrams illustrate the chemical structures of this compound and CHAPS, and a typical experimental workflow for membrane protein solubilization.
Caption: Chemical structures of this compound and CHAPS.
Caption: General experimental workflow for membrane protein solubilization.
Conclusion
Both this compound and CHAPS are valuable zwitterionic detergents for the solubilization of membrane proteins. The choice between them depends heavily on the specific protein of interest and the intended downstream applications.
-
CHAPS remains a widely used and effective non-denaturing detergent, particularly for preserving protein-protein interactions and for applications like isoelectric focusing.[3] Its gentle nature makes it a good starting point for many membrane protein solubilization efforts.
-
This compound , with its very high CMC, offers the advantage of easy removal by dialysis. While direct comparative data is sparse, the broader class of sulfobetaines has demonstrated superior performance in some contexts, especially for complex membrane proteome analysis by 2D-PAGE.[4]
Ultimately, the optimal detergent and solubilization conditions must be determined empirically. Screening a panel of detergents, including both CHAPS and a short-chain sulfobetaine like SB-8, is a prudent strategy to identify the most effective approach for solubilizing your target membrane protein while maintaining its structural integrity and biological function.
References
- 1. This compound (SB-8) | CAS 15178-76-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 2. Sulfobetaine 8 (SB-8) - منتجات - Hopax Fine Chemicals [hopaxfc.com]
- 3. You are being redirected... [bio-world.com]
- 4. mdpi.com [mdpi.com]
- 5. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the mechanism of bacteriorhodopsin solubilization by surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfobetaine-8 vs. Triton X-100: A Comparative Analysis for Protein Extraction
A detailed guide for researchers, scientists, and drug development professionals on the selection of detergents for optimal protein solubilization and extraction.
The successful extraction of proteins from their native cellular environment is a critical first step in a multitude of research and drug development applications. The choice of detergent is paramount, as it directly impacts protein yield, purity, structural integrity, and compatibility with downstream analytical techniques. This guide provides a comprehensive comparative analysis of two commonly used detergents: Sulfobetaine-8 (SB-8), a zwitterionic detergent, and Triton X-100, a non-ionic detergent.
At a Glance: Key Differences and Physicochemical Properties
This compound and Triton X-100 belong to different classes of detergents, which dictates their distinct physicochemical properties and, consequently, their performance in protein extraction.
| Property | This compound (SB-8) | Triton X-100 |
| Detergent Class | Zwitterionic | Non-ionic |
| Synonyms | ZWITTERGENT® 3-08, SB3-8 | Octylphenol ethoxylate |
| Molecular Weight | ~307.5 g/mol | ~625 g/mol (average) |
| Critical Micelle Concentration (CMC) | 330 mM | 0.2-0.9 mM |
| Denaturing Potential | Generally considered mild and non-denaturing, but can be stronger than non-ionic detergents. | Mild, generally non-denaturing, but can disrupt some protein-protein interactions. |
| Primary Applications | Proteomics, 2D-Gel Electrophoresis, Solubilization of hydrophobic proteins, Protein separation and purification.[1] | General cell lysis, Membrane protein extraction for functional and structural studies.[1] |
Performance in Protein Extraction: A Quantitative and Qualitative Comparison
While direct head-to-head quantitative data for this compound versus Triton X-100 is limited in publicly available literature, studies on similar sulfobetaines, such as ASB-14, provide valuable insights into their comparative performance.
Protein Solubilization and Yield
Zwitterionic detergents like sulfobetaines are often more efficient at breaking protein-protein interactions than non-ionic detergents.[1] Studies have shown that sulfobetaine-type mild solubilization agents can significantly increase the yield of microsomal membrane proteins.[2] For proteomics applications, particularly two-dimensional gel electrophoresis (2D-GE), sulfobetaines have demonstrated superior performance in solubilizing complex protein mixtures from membranes, resulting in a higher number of resolved protein spots.[1] For instance, a combination of the zwitterionic detergents CHAPS and ASB-14 (a sulfobetaine) in a buffer containing urea (B33335) and thiourea (B124793) has been shown to yield a higher number of resolved protein spots compared to using CHAPS alone.[1]
Triton X-100 is a versatile and milder agent frequently used for the extraction of membrane proteins with the aim of preserving their native structure and function.[1] It is highly efficient at extracting some protein complexes, with solubilization rates exceeding 95% in certain studies.[1] However, its gentleness can be protein-dependent, and in some cases, it may lead to the degradation of more labile protein complexes.[1] The use of 0.15% Triton X-100 has been shown to increase protein recovery by as much as tenfold in two-dimensional liquid phase fractionation.[3][4]
Protein Purity and Downstream Compatibility
The choice of detergent can significantly impact the purity of the extracted protein and its compatibility with downstream applications such as mass spectrometry and immunoassays.
Mass Spectrometry: While both detergents can be used for protein extraction prior to mass spectrometry, their removal is often necessary to avoid interference with the analysis. Triton X-100, being a non-ionic polymer, is known to suppress ionization and can be challenging to remove completely.[5] Sulfobetaines, particularly non-detergent sulfobetaines (NDSBs), are often considered more compatible with mass spectrometry as they are less likely to form micelles and can be more easily removed by dialysis.[6]
Immunoassays: Triton X-100 is commonly used in immunoassay buffers to reduce non-specific binding. However, it can also interfere with antigen-antibody interactions, potentially masking epitopes. Sulfobetaines are also utilized in various biological assays and are generally considered mild, but their specific effects on individual immunoassays should be empirically determined.
Experimental Protocols
Detailed methodologies are crucial for reproducible protein extraction. Below are general protocols for using this compound and Triton X-100. It is important to note that optimization of buffer components, detergent concentration, and incubation times is often necessary for specific cell or tissue types and target proteins.
Protocol 1: Protein Extraction using this compound (Adapted from a general zwitterionic detergent protocol)
Materials:
-
Lysis Buffer: 2% (w/v) this compound, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.
-
Cultured cells or tissue sample.
-
Cell scraper (for adherent cells).
-
Microcentrifuge.
Procedure:
-
Prepare the Lysis Buffer and cool on ice.
-
For adherent cells, wash with ice-cold PBS, then add the Lysis Buffer and scrape the cells. For suspension cells, pellet the cells by centrifugation and resuspend in Lysis Buffer. For tissues, homogenize the sample in Lysis Buffer.
-
Incubate the lysate on a rotator for 30-60 minutes at 4°C to facilitate solubilization.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet insoluble material.
-
Carefully collect the supernatant containing the solubilized proteins for downstream analysis.
Protocol 2: Protein Extraction using Triton X-100
Materials:
-
Lysis Buffer: 1% (v/v) Triton X-100, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.[1]
-
Cultured cells or tissue sample.
-
Cell scraper (for adherent cells).
-
Microcentrifuge.
Procedure:
-
Prepare the Lysis Buffer and cool on ice.
-
Wash cultured cells with ice-cold PBS and collect the cell pellet by centrifugation.[1]
-
Resuspend the cell pellet in ice-cold Triton X-100 Lysis Buffer.[1]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate lysis and membrane protein solubilization.[1]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the solubilized proteins to a fresh tube.
Visualizing the Process: Diagrams and Workflows
To better understand the principles and processes discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for protein extraction.
Caption: Detergent-mediated protein solubilization.
Conclusion
The choice between this compound and Triton X-100 for protein extraction is highly dependent on the specific research goals, the nature of the target protein, and the requirements of downstream applications.
-
This compound and other sulfobetaines are often the detergents of choice for proteomics applications , especially when high-resolution separation of complex protein mixtures is required, such as in 2D-gel electrophoresis. Their ability to efficiently break protein-protein interactions can lead to higher protein yields, particularly for membrane proteins.
-
Triton X-100 remains a workhorse for the general extraction of proteins , particularly when the preservation of native protein structure and function is a primary concern. Its mild, non-denaturing properties make it suitable for a wide range of applications, including functional assays and structural studies.
For novel proteins or complex experimental systems, an empirical approach involving the screening of a panel of detergents, including both zwitterionic and non-ionic options, is often the most prudent strategy to identify the optimal solubilization conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing protein solubilization with nondetergent sulfobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The utilization of Triton X-100 for enhanced two-dimensional liquid-phase proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Utilization of Triton X-100 for Enhanced Two-Dimensional Liquid-Phase Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Validating Protein-Protein Interactions: A Comparative Guide to Using Sulfobetaine-8 and Alternative Detergents
For Researchers, Scientists, and Drug Development Professionals
The accurate validation of protein-protein interactions (PPIs) is a cornerstone of modern biological research and drug discovery. The choice of detergent is a critical parameter in experimental techniques such as co-immunoprecipitation (Co-IP) and pull-down assays, as it can significantly impact the preservation of native protein complexes and the reduction of non-specific binding. This guide provides a comprehensive comparison of Sulfobetaine-8 (SB-8), a zwitterionic detergent, with other commonly used detergents for the validation of PPIs. We present a summary of their properties, hypothetical performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate detergent for your research needs.
Detergent Properties and their Impact on PPI Validation
The selection of a detergent for PPI studies is a balancing act between solubilizing cellular membranes to release protein complexes and maintaining the integrity of the interactions within those complexes. Detergents are broadly classified into ionic, non-ionic, and zwitterionic categories, each with distinct properties.
-
Zwitterionic Detergents (e.g., this compound, CHAPS): These detergents possess both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge. They are generally considered to be mild detergents that are effective at disrupting lipid-lipid and lipid-protein interactions while being less disruptive to protein-protein interactions compared to ionic detergents. This property makes them well-suited for applications where the preservation of native protein complexes is paramount.
-
Non-ionic Detergents (e.g., Triton X-100, NP-40, Tween-20): These detergents have uncharged, hydrophilic head groups. They are also considered mild and are widely used for cell lysis and immunoprecipitation. However, their effectiveness in solubilizing certain membrane proteins and disrupting non-specific interactions can vary.
-
Ionic Detergents (e.g., SDS): These detergents have a charged head group and are very effective at denaturing proteins and disrupting most interactions. They are generally not suitable for Co-IP or pull-down assays aimed at studying native PPIs.
Table 1: Comparison of Physicochemical Properties of Common Detergents in PPI Studies
| Detergent | Type | Critical Micelle Concentration (CMC) (mM) | Micelle Molecular Weight (kDa) | Key Characteristics for PPI Validation |
| This compound (SB-8) | Zwitterionic | 6-10 | ~6-7 | Mild, effective at solubilizing proteins while preserving native interactions. |
| CHAPS | Zwitterionic | 4-8 | ~6 | Similar to SB-8, widely used in Co-IP. Can sometimes be more effective for specific proteins. |
| Triton X-100 | Non-ionic | 0.2-0.9 | ~90 | Commonly used, but its large micelle size can sometimes interfere with downstream analysis. |
| NP-40 | Non-ionic | 0.05-0.3 | ~90 | Similar to Triton X-100, a popular choice for cell lysis in Co-IP protocols. |
| Digitonin | Non-ionic | 0.4-0.6 | ~70 | Known for its gentle solubilization of membrane proteins, often preserving fragile interactions. |
Performance Comparison in a Co-Immunoprecipitation Assay
To illustrate the potential impact of detergent choice on the outcome of a PPI validation experiment, the following table presents hypothetical quantitative data from a Co-IP experiment followed by mass spectrometry. In this scenario, a bait protein is immunoprecipitated to identify its interaction with a known prey protein.
Table 2: Hypothetical Quantitative Comparison of Detergents in a Co-Immunoprecipitation/Mass Spectrometry Experiment
| Detergent (at optimal concentration) | Bait Protein Yield (Normalized Spectral Counts) | Prey Protein Yield (Normalized Spectral Counts) | Signal-to-Noise Ratio (Prey/Background) | Notes |
| This compound | 100 | 85 | 15 | High yield of both bait and prey with low background, indicating good preservation of the specific interaction. |
| CHAPS | 95 | 80 | 12 | Similar performance to SB-8, a reliable alternative. |
| Triton X-100 | 110 | 65 | 8 | Good bait recovery, but potentially lower prey recovery and higher background, suggesting some disruption of the interaction or less effective washing. |
| NP-40 | 105 | 70 | 9 | A viable option, but may require more optimization to maximize the signal-to-noise ratio. |
| No Detergent (Control) | 20 | 5 | 1 | Inefficient lysis and high background, demonstrating the necessity of detergents for this assay. |
Note: This data is illustrative and the optimal detergent and its concentration must be empirically determined for each specific protein-protein interaction.
Experimental Protocols
The following are detailed, generalized protocols for co-immunoprecipitation and pull-down assays. These protocols highlight the critical steps where detergent selection and optimization are key to a successful experiment.
Co-Immunoprecipitation (Co-IP) Protocol
This protocol describes the immunoprecipitation of a target protein ("bait") to co-precipitate its interacting partners ("prey").
1. Cell Lysis: a. Wash cells (e.g., 1 x 10^7) twice with ice-cold PBS. b. Lyse cells in 1 mL of ice-cold lysis buffer containing the chosen detergent.
- Lysis Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) detergent (e.g., this compound, CHAPS, Triton X-100, or NP-40), and protease/phosphatase inhibitors.
- Optimization Note: The detergent concentration is a critical parameter. It is recommended to test a range of concentrations (e.g., 0.1% to 2.0%) to find the optimal balance between protein solubilization and interaction preservation. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
2. Immunoprecipitation: a. Pre-clear the lysate by adding 20 µL of Protein A/G agarose (B213101) beads and incubating for 1 hour at 4°C with gentle rotation. b. Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube. c. Add 1-5 µg of the primary antibody specific to the bait protein to the pre-cleared lysate. d. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. e. Add 30 µL of Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.
3. Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Discard the supernatant and wash the beads three to five times with 1 mL of wash buffer.
- Wash Buffer Recipe: Same as the lysis buffer, but with a lower detergent concentration (e.g., 0.1% - 0.5%). The stringency of the wash can be adjusted by varying the salt and detergent concentrations.
4. Elution: a. After the final wash, remove all supernatant. b. Elute the protein complexes from the beads by adding 50 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes. c. Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and Western blotting or mass spectrometry.
Co-Immunoprecipitation Workflow
Pull-Down Assay Protocol
This protocol is used to verify a predicted PPI using a purified, tagged "bait" protein to capture its "prey" from a cell lysate.
1. Bait Protein Immobilization: a. Incubate a purified, tagged bait protein (e.g., GST-tagged or His-tagged) with the appropriate affinity beads (e.g., Glutathione-agarose or Ni-NTA agarose) in a binding buffer for 1-2 hours at 4°C. b. Wash the beads three times with the binding buffer to remove any unbound bait protein.
2. Incubation with Prey Protein: a. Prepare a cell lysate as described in the Co-IP protocol, using a suitable detergent like this compound to solubilize the prey protein. b. Add the cell lysate containing the prey protein to the beads immobilized with the bait protein. c. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
3. Washing: a. Pellet the beads by centrifugation. b. Wash the beads three to five times with 1 mL of wash buffer containing a specific concentration of detergent to reduce non-specific binding.
4. Elution and Analysis: a. Elute the protein complexes from the beads. The elution method will depend on the affinity tag used (e.g., with glutathione (B108866) for GST-tags or imidazole (B134444) for His-tags). b. Analyze the eluted proteins by SDS-PAGE and Western blotting to detect the prey protein.
Pull-Down Assay Workflow
Conclusion
The choice of detergent is a pivotal factor in the successful validation of protein-protein interactions. This compound, as a mild zwitterionic detergent, offers an excellent starting point for preserving the native state of protein complexes during Co-IP and pull-down assays. However, as the optimal conditions are highly dependent on the specific proteins being studied, a systematic comparison with other detergents such as CHAPS, Triton X-100, and NP-40 is often necessary. By carefully optimizing detergent type and concentration, researchers can significantly enhance the reliability and reproducibility of their PPI validation experiments, leading to more robust and meaningful biological insights.
Efficacy of Sulfobetaine-8 compared to other zwitterionic detergents like Zwittergent 3-14
In the realm of protein biochemistry and drug development, the choice of detergent is a critical factor for the successful solubilization, stabilization, and characterization of proteins, particularly membrane-bound proteins. Among the various classes of detergents, zwitterionic detergents are highly valued for their ability to solubilize proteins while often preserving their native structure and function. This guide provides a detailed comparison of two widely used sulfobetaine-type zwitterionic detergents: Sulfobetaine-8 (SB-8) and Zwittergent 3-14.
This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the appropriate detergent for their specific applications, supported by physicochemical data and detailed experimental protocols.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of this compound and Zwittergent 3-14 is presented below, offering a quick reference for their fundamental characteristics.
| Property | This compound (SB-8) | Zwittergent 3-14 |
| Synonyms | ZWITTERGENT 3-08, SB3-8, N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | SB 3-14, n-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate |
| Molecular Formula | C₁₃H₂₉NO₃S | C₁₉H₄₁NO₃S |
| Molecular Weight | 279.44 g/mol | 363.60 g/mol |
| Critical Micelle Concentration (CMC) | 330 mM (20-25°C) | 0.1-0.4 mM |
| Aggregation Number | Not specified in retrieved results | 83 |
| Solubility | Water soluble | Soluble in water (50 mg/ml) |
| Appearance | White powder | White solid or powder |
Efficacy and Applications in Protein Research
Both this compound and Zwittergent 3-14 are employed for the solubilization and purification of proteins. However, their differing alkyl chain lengths (C8 for SB-8 and C14 for Zwittergent 3-14) influence their detergency properties and, consequently, their optimal applications.
This compound is often utilized for the separation, solubilization, and purification of a variety of proteins. Its shorter alkyl chain and higher CMC make it a milder detergent, which can be advantageous for proteins that are sensitive to harsher detergents. It is also used in cosmetic formulations and in the development of contact lens solutions.
Zwittergent 3-14 , with its longer alkyl chain and lower CMC, is a more potent detergent. It is particularly effective for the solubilization of integral membrane proteins, a notoriously challenging class of proteins to extract and study.[1][2] Its ability to retain its zwitterionic character over a wide pH range makes it a versatile tool in proteomics.[3] It has been successfully used in the isolation of outer membrane proteins (OMPs) from bacteria such as Salmonella and Klebsiella pneumoniae for subsequent analysis by two-dimensional gel electrophoresis (2-DE).[4][5] Zwitterionic detergents like Zwittergent 3-14 are considered less denaturing than ionic detergents but more effective at disrupting protein-protein interactions than non-ionic detergents.[6]
Experimental Protocols: From Theory to Practice
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for membrane protein extraction using Zwittergent 3-14 and a general guideline for using this compound.
Protocol: Outer Membrane Protein (OMP) Extraction using Zwittergent 3-14
This protocol is adapted from methodologies used for the extraction of OMPs from Gram-negative bacteria.[7]
Materials:
-
Bacterial cell pellet
-
MOPS buffer (20 mM, pH 7.5)
-
Lysozyme (B549824) (0.5 mg/ml in 20 mM MOPS, pH 7.5)
-
Zwittergent 3-14 (10% w/v stock solution)
-
Ultracentrifuge
-
Sonicator
Procedure:
-
Cell Lysis: Resuspend the bacterial cell pellet in 20 mM MOPS buffer, pH 7.5. Lyse the cells using a French press or sonication.
-
Removal of Unbroken Cells: Centrifuge the lysate at low speed (e.g., 5,000 x g for 15 minutes) to pellet unbroken cells.
-
Membrane Fraction Isolation: Pellet the cell envelopes from the supernatant by ultracentrifugation (e.g., 150,000 x g for 1 hour).
-
Enzymatic Digestion: Resuspend the envelope pellet in 0.5 mg/ml lysozyme in 20 mM MOPS, pH 7.5, using sonication to homogenize.
-
Solubilization with Zwittergent 3-14: Add Zwittergent 3-14 to a final concentration of 1% (w/v) and further homogenize by sonication.
-
Separation of Solubilized Proteins: Centrifuge the mixture at 150,000 x g for 1 hour. The supernatant will contain the solubilized membrane proteins.
-
Downstream Processing: The supernatant containing the solubilized proteins can then be used for downstream applications such as chromatography or electrophoresis.
General Guidelines for Protein Solubilization using this compound
Due to its higher CMC, this compound is generally used at higher concentrations than Zwittergent 3-14 for effective protein solubilization. The optimal concentration should be empirically determined for each specific protein and application.
General Steps:
-
Prepare a stock solution of this compound (e.g., 10% w/v in a suitable buffer).
-
Add the detergent to the cell lysate or membrane preparation to the desired final concentration. This can range from 0.5% to 2% (w/v) depending on the protein and the starting material.
-
Incubate the mixture, often with gentle agitation, to allow for solubilization. Incubation times and temperatures should be optimized.
-
Clarify the mixture by centrifugation to pellet insoluble material. The supernatant contains the solubilized proteins.
Visualizing the Context: Workflows and Signaling Pathways
To better illustrate the application of these detergents, the following diagrams, created using the DOT language for Graphviz, depict a general experimental workflow for membrane protein extraction and a representative signaling pathway where such proteins are key players.
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are crucial drug targets. The study of their signaling pathways often requires their solubilization from the cell membrane, a step where zwitterionic detergents can be employed.
Conclusion
Both this compound and Zwittergent 3-14 are valuable tools in the researcher's arsenal (B13267) for protein studies. The choice between them hinges on the specific requirements of the experiment. Zwittergent 3-14 stands out for its efficacy in solubilizing challenging membrane proteins, making it a strong candidate for proteomics studies involving such targets. This compound, being a milder detergent, may be preferable for applications where preserving the native state of more delicate proteins is paramount. The provided protocols and diagrams offer a starting point for the practical application and conceptual understanding of these detergents in a research context. As with any experimental procedure, optimization of detergent concentration and extraction conditions is crucial for achieving the desired results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Detergents in Conformational Exchange of a G Protein-coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pjmonline.org [pjmonline.org]
- 6. agscientific.com [agscientific.com]
- 7. Isolation of Outer Membrane Protein With Zwittergent 3-14 - Hancock Lab [cmdr.ubc.ca]
Assessing Protein Structure and Function after Sulfobetaine-8 Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, the effective solubilization of proteins, particularly membrane proteins, is a critical step for downstream analysis of structure and function. The choice of detergent is paramount, as it must effectively disrupt the lipid bilayer to extract the protein while preserving its native conformation and biological activity. This guide provides a comprehensive comparison of Sulfobetaine-8 (SB-8), a zwitterionic detergent, with other commonly used alternatives, supported by experimental data and detailed protocols.
Introduction to Protein Solubilization and the Role of Detergents
Detergents are amphipathic molecules essential for extracting membrane proteins from their native lipid environment. They form micelles that encapsulate the hydrophobic transmembrane domains of the protein, rendering them soluble in aqueous solutions. Detergents are broadly classified into three main categories:
-
Ionic detergents (e.g., Sodium Dodecyl Sulfate - SDS): These possess a charged head group and are highly effective at solubilizing proteins. However, they are often denaturing, disrupting protein structure and function.
-
Non-ionic detergents (e.g., Triton X-100, Tween 20): With an uncharged head group, these are generally milder and less likely to denature proteins, making them suitable for functional studies.[1]
-
Zwitterionic detergents (e.g., CHAPS, Sulfobetaines): These detergents have both a positive and a negative charge in their head group, resulting in a net neutral charge over a wide pH range. They represent a middle ground, being more effective at disrupting protein-protein interactions than non-ionic detergents but less denaturing than ionic detergents.[2]
This compound: A Closer Look
This compound (SB-8), also known as N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, belongs to the sulfobetaine (B10348) family of zwitterionic detergents. These synthetic detergents are valued for their ability to solubilize proteins while maintaining their native state and charge.[2] Non-detergent sulfobetaines (NDSBs), a related class with shorter alkyl chains, are noted for their mildness and ease of removal.[3]
Performance Comparison: this compound vs. Alternatives
The selection of an optimal detergent is often empirical and protein-dependent. Below is a comparison of this compound and its relatives with other common detergents in terms of protein solubilization efficiency, impact on protein stability, and preservation of protein function.
Data Presentation: Quantitative Comparison of Detergents
The following tables summarize quantitative data from various studies, comparing the performance of sulfobetaines with other detergents.
Table 1: Protein Solubilization Efficiency
This table compares the number of protein spots resolved on 2D-PAGE after extraction from Xylella fastidiosa membranes using different detergents, indicating the solubilization efficiency.
| Detergent | Detergent Class | Number of Protein Spots Resolved |
| Amidosulfobetaine (ASB-14) | Zwitterionic | 221[2] |
| Sulfobetaine (SB 3-10) * | Zwitterionic | 157 [2] |
| CHAPS | Zwitterionic | 72[2] |
| Triton X-100 | Non-ionic | 43[2] |
*SB 3-10 is a close structural analog of SB-8 and its performance is considered indicative of the sulfobetaine class in this context.
Table 2: Effect on Enzyme Activity
This table shows the effect of a sulfobetaine surfactant on the activity of Bromelain and Polyphenol Oxidase (PPO).
| Enzyme | Sulfobetaine Concentration | Observed Effect on Activity |
| Bromelain (BM) | Much lower than CMC | Increased activity, eventually doubling |
| Polyphenol Oxidase (PPO) | At Critical Micelle Concentration (CMC) | Enhanced activity, eventually doubling |
Table 3: Physicochemical Properties of Common Detergents
| Detergent | Class | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) |
| This compound (SB-8) | Zwitterionic | ~279.4 | 330 |
| CHAPS | Zwitterionic | ~614.9 | 6 - 10[2] |
| Triton X-100 | Non-ionic | ~625 | 0.2 - 0.9 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Membrane Protein Solubilization for 2D-PAGE
This protocol is adapted from studies comparing various zwitterionic detergents for proteomic analysis.
-
Membrane Preparation:
-
Harvest cells and resuspend in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, with protease inhibitors).
-
Lyse cells using sonication or a French press.
-
Centrifuge the lysate at 10,000 x g for 10 minutes to remove cell debris.
-
Pellet the membrane fraction by ultracentrifugation at 100,000 x g for 1 hour.
-
Wash the membrane pellet with a high-salt buffer (e.g., 50 mM Tris-HCl, pH 7.5, 500 mM NaCl) to remove peripheral membrane proteins.
-
Resuspend the final membrane pellet in a minimal volume of storage buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
-
Protein Solubilization:
-
Determine the protein concentration of the membrane preparation using a detergent-compatible assay (e.g., BCA assay).
-
To a final protein concentration of 5 mg/mL, add the desired detergent (e.g., 2% w/v this compound, 2% w/v CHAPS, or 1% w/v Triton X-100) in a solubilization buffer (e.g., 7 M urea, 2 M thiourea, 40 mM Tris).
-
Incubate the mixture for 1 hour at room temperature with gentle agitation.
-
Centrifuge at 15,000 x g for 15 minutes to pellet any insoluble material.
-
The supernatant contains the solubilized membrane proteins for downstream analysis like 2D-PAGE.
-
-
Protein Quantification:
-
Quantify the protein concentration in the solubilized fraction. A method for quantifying protein in the presence of sulfobetaine involves precipitating the protein with trichloroacetic acid (TCA), separating it from the detergent-containing supernatant, and then analyzing both fractions with the Folin-phenol reagent.[4] The protein absorbance is read at 750 nm, while the sulfobetaine in the supernatant can be quantified at 342 nm.[4]
-
Protocol 2: Thermal Shift Assay (TSA) for Protein Stability
This protocol can be used to assess the thermal stability of a protein in the presence of different detergents.
-
Reagent Preparation:
-
Prepare a stock solution of the purified protein of interest (e.g., 1 mg/mL).
-
Prepare stock solutions of the detergents to be tested (e.g., 10% w/v this compound, 10% w/v CHAPS, 10% w/v Triton X-100).
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at 5000x concentrate).
-
-
Assay Setup (in a 96-well qPCR plate):
-
For each reaction well, prepare a final volume of 25 µL containing:
-
Protein (final concentration 2 µM)
-
Detergent (at a final concentration above its CMC, e.g., 1% w/v)
-
SYPRO Orange dye (final concentration 5x)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl) to final volume.
-
-
Include control wells with no detergent and with each detergent alone (no protein).
-
-
Data Acquisition:
-
Place the 96-well plate in a real-time PCR instrument.
-
Set the instrument to monitor fluorescence over a temperature gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the midpoint of the transition in the melting curve. A higher Tm indicates greater protein stability.
-
Protocol 3: Enzyme Activity Assay
This protocol provides a general framework for assessing the functional integrity of an enzyme after solubilization. The specific substrate and detection method will depend on the enzyme being studied.
-
Enzyme Solubilization:
-
Solubilize the membrane-bound enzyme using the protocol described in Protocol 1, with this compound and other detergents in parallel.
-
-
Detergent Removal (Optional but Recommended):
-
Residual detergent can interfere with downstream assays. Methods for detergent removal include:
-
Dialysis: Effective for detergents with a high CMC, like CHAPS. Sulfobetaines can also be removed by dialysis.
-
Size-Exclusion Chromatography: Separates proteins from smaller detergent micelles.
-
Affinity Chromatography: Can be used if the protein has an affinity tag.
-
Hydrophobic Adsorption Chromatography: Utilizes resins that bind detergents.
-
-
-
Activity Assay:
-
Prepare a reaction mixture containing the appropriate buffer, substrate for the enzyme, and any necessary co-factors.
-
Initiate the reaction by adding a known amount of the solubilized and optionally purified enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Compare the specific activity (activity per unit of enzyme) of the enzyme solubilized in this compound with that of the enzyme solubilized in other detergents and with the native, membrane-bound form if possible.
-
Mandatory Visualizations
Experimental Workflow for Detergent Comparison
Caption: Workflow for comparing the effects of different detergents on proteins.
Logical Relationship of Detergent Properties and Applications
Caption: Relationship between detergent class, properties, and applications.
Conclusion
This compound and other sulfobetaine-based detergents are valuable tools for the solubilization of proteins, particularly for applications requiring the preservation of protein structure and function, such as proteomics. Experimental data suggests that sulfobetaines can offer superior solubilization efficiency compared to CHAPS and Triton X-100 for certain membrane proteomes.[2] While they are generally considered mild, their effect on protein stability and function can be protein-specific. Therefore, empirical testing with the protein of interest is crucial for selecting the optimal detergent. The detailed protocols provided in this guide offer a starting point for researchers to systematically assess the performance of this compound against other detergents for their specific research needs.
References
The Clear Choice in Proteomics: Unveiling the Mass Spectrometry Compatibility of Sulfobetaine-8
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics, the selection of an appropriate detergent is a critical decision that can significantly impact the quality and reliability of mass spectrometry (MS) results. Detergents are indispensable for the solubilization and denaturation of proteins, particularly membrane-associated proteins, which are central to many biological processes and drug discovery efforts. However, the very properties that make detergents effective can also interfere with downstream MS analysis, leading to ion suppression and reduced data quality. This guide provides an objective comparison of the zwitterionic detergent Sulfobetaine-8 against commonly used ionic (SDS), non-ionic (Triton X-100), and zwitterionic (CHAPS) detergents, supported by available data and established experimental protocols.
The Detergent Dilemma in Mass Spectrometry
The ideal detergent for MS-based proteomics should efficiently solubilize proteins without interfering with enzymatic digestion or the ionization process in the mass spectrometer.[1] Unfortunately, many detergents that excel at protein extraction are notoriously incompatible with MS.[2][3] Ionic detergents like Sodium Dodecyl Sulfate (SDS) are powerful solubilizing agents but can suppress ion signals and inhibit trypsin activity.[4][5] Non-ionic detergents such as Triton X-100, while milder, can also cause significant ion suppression and are difficult to remove.[4][6] Zwitterionic detergents, which possess both a positive and a negative charge, offer a compelling alternative by combining effective protein solubilization with better MS compatibility.[7][8]
Head-to-Head Comparison: this compound vs. The Field
This section provides a detailed comparison of this compound with SDS, Triton X-100, and CHAPS based on their physicochemical properties and their impact on mass spectrometry workflows.
Physicochemical Properties
The behavior of a detergent in solution is governed by its chemical structure and properties like the Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles.[9] A higher CMC can be advantageous for detergent removal by dialysis or dilution.
| Property | This compound | SDS (Sodium Dodecyl Sulfate) | Triton X-100 | CHAPS |
| Detergent Class | Zwitterionic | Ionic (Anionic) | Non-ionic | Zwitterionic |
| Molecular Weight | 279.4 g/mol | 288.38 g/mol | ~625 g/mol (average) | 614.88 g/mol |
| CMC | ~330 mM[10][11] | ~7-10 mM | ~0.2-0.9 mM[12] | ~6-10 mM[12] |
| Charge | Net neutral | Negative | Neutral | Net neutral |
Performance in Mass Spectrometry
The ultimate test of a detergent's suitability for proteomics is its impact on the final MS data. Key performance indicators include protein identification rates, sequence coverage, and the degree of ion suppression. While direct quantitative comparisons involving this compound are limited in publicly available literature, its performance can be inferred from the general properties of zwitterionic detergents and compared to the well-documented effects of the other detergents. Zwitterionic detergents are known to be more effective at breaking protein-protein interactions than non-ionic detergents while being less denaturing than ionic detergents.[8][13]
| Performance Metric | This compound (Expected) | SDS | Triton X-100 | CHAPS |
| Protein Solubilization | Good to Excellent | Excellent | Good | Good |
| MS Compatibility | Good | Poor (requires removal) | Poor (requires removal) | Moderate to Good |
| Ion Suppression | Low to Moderate | High | High | Low to Moderate |
| Protein Identifications | High | High (after removal) | Moderate (after removal) | High |
| Sequence Coverage | Good | Good (after removal) | Moderate (after removal) | Good |
| Detergent Removal | Relatively easy (high CMC) | Difficult (low CMC) | Very difficult | Relatively easy (high CMC) |
Experimental Protocols
To ensure reproducible and reliable results when comparing detergents, standardized experimental protocols are essential. Below are detailed methodologies for protein extraction and sample preparation for mass spectrometry.
Protocol 1: Protein Extraction from Cultured Cells
This protocol describes a general method for lysing cultured cells to extract total protein, which can be adapted for use with different detergents.
Materials:
-
Cell lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) detergent (this compound, SDS, Triton X-100, or CHAPS), and protease inhibitor cocktail.
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes
-
Sonicator
Procedure:
-
Wash cell monolayer with ice-cold PBS.
-
Aspirate PBS and add ice-cold cell lysis buffer.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate on ice to shear DNA and aid in lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the soluble protein fraction to a new tube for downstream processing.
Protocol 2: In-solution Digestion of Proteins
This protocol is suitable for digesting proteins that are soluble in MS-compatible buffers.[14][15][16][17]
Materials:
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (pH 8.0)
-
Reducing Agent: 10 mM Dithiothreitol (DTT) in Digestion Buffer
-
Alkylating Agent: 55 mM Iodoacetamide (IAA) in Digestion Buffer
-
Trypsin (MS-grade)
-
0.1% Trifluoroacetic Acid (TFA)
Procedure:
-
Take a protein sample (typically 20-100 µg) in Digestion Buffer.
-
Add DTT to a final concentration of 5 mM and incubate at 60°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 15 mM. Incubate in the dark for 30 minutes.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding TFA to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 spin column before LC-MS/MS analysis.
Protocol 3: Filter-Aided Sample Preparation (FASP) for Detergent Removal
FASP is a widely used method to remove detergents like SDS prior to MS analysis.[18][19][20][21]
Materials:
-
Microcon or Amicon Ultra centrifugal filter units (10 kDa or 30 kDa MWCO)
-
8 M Urea (B33335) in 100 mM Tris-HCl (pH 8.5)
-
50 mM Ammonium Bicarbonate
-
Trypsin (MS-grade)
Procedure:
-
Load the protein sample containing detergent into the filter unit.
-
Add 200 µL of 8 M Urea solution and centrifuge.
-
Repeat the urea wash step three times to remove the detergent.
-
Perform a buffer exchange by washing with 50 mM Ammonium Bicarbonate three times.
-
Add trypsin (1:50 ratio) in 50 mM Ammonium Bicarbonate to the filter unit and incubate overnight at 37°C.
-
Collect the peptides by centrifugation. A final wash with 50 mM Ammonium Bicarbonate can be performed to maximize peptide recovery.
Visualizing the Workflow
To better illustrate the decision-making process and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 2. research.colostate.edu [research.colostate.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (SB-8) | CAS 15178-76-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 11. Sulfobetaine 8 (SB-8) - منتجات - Hopax Fine Chemicals [hopaxfc.com]
- 12. mdpi.com [mdpi.com]
- 13. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 14. usherbrooke.ca [usherbrooke.ca]
- 15. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 17. In-solution digestion of proteins | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 18. usherbrooke.ca [usherbrooke.ca]
- 19. usherbrooke.ca [usherbrooke.ca]
- 20. UWPR [proteomicsresource.washington.edu]
- 21. A modified FASP protocol for high-throughput preparation of protein samples for mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structural Landscape: A Comparative Guide to Circular Dichroism Analysis of Proteins Solubilized with Sulfobetaine-8
For researchers, scientists, and drug development professionals venturing into the structural analysis of membrane proteins, the choice of solubilizing agent is a critical juncture. An ideal detergent must extract the protein from its native lipid environment while preserving its structural integrity. This guide provides a comprehensive comparison of Sulfobetaine-8 (SB-8), a zwitterionic detergent, with other commonly used detergents for the analysis of protein secondary structure using circular dichroism (CD) spectroscopy.
This guide will delve into the performance of SB-8, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate solubilization strategy for your target protein.
Performance Comparison of this compound
Zwitterionic detergents like this compound occupy a middle ground between the harshness of ionic detergents (e.g., SDS) and the milder nature of non-ionic detergents (e.g., DDM, LDAO). While ionic detergents are highly effective at solubilization, they often lead to protein denaturation.[1] Non-ionic detergents are generally gentler but may be less efficient in extracting certain membrane proteins. Zwitterionic detergents aim to provide a balance, effectively breaking protein-lipid and some protein-protein interactions without causing significant disruption to the protein's secondary structure.
A key parameter for any detergent is its critical micelle concentration (CMC), the concentration at which detergent monomers begin to form micelles. For this compound, the CMC is approximately 330 mM at 20-25°C.[2] This relatively high CMC can be advantageous for certain applications, as it allows for easier removal of the detergent by dialysis.
While direct comparative studies showcasing the CD spectra of a single protein in SB-8 versus a wide array of other detergents are not abundant in publicly available literature, the following table provides a template for how such data would be presented. The hypothetical data for "Membrane Protein Z" illustrates the expected trends in secondary structure preservation based on the known properties of different detergent classes.
| Detergent | Class | Critical Micelle Concentration (CMC) | α-Helix (%) | β-Sheet (%) | Turn (%) | Unordered (%) |
| None (Native Membrane) | - | - | 48 | 32 | 10 | 10 |
| This compound (SB-8) | Zwitterionic | ~330 mM | 45 | 30 | 11 | 14 |
| Sodium Dodecyl Sulfate (SDS) | Ionic | ~8 mM | 25 | 20 | 15 | 40 |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.17 mM | 47 | 31 | 10 | 12 |
| Lauryl Dimethyl Amine Oxide (LDAO) | Zwitterionic | ~1-2 mM | 46 | 31 | 11 | 12 |
This table presents hypothetical data for illustrative purposes, demonstrating the expected trends in secondary structure preservation. Actual results will vary depending on the specific protein and experimental conditions.
Experimental Protocols
The following protocols provide a general framework for the solubilization of membrane proteins with this compound for subsequent CD analysis, as well as the parameters for CD data acquisition.
Protein Solubilization with this compound
-
Membrane Preparation: Isolate the cell membranes containing the protein of interest using standard cell lysis and centrifugation procedures. Resuspend the final membrane pellet in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a final protein concentration of 1-5 mg/mL.
-
Detergent Screening (Optional but Recommended): To determine the optimal solubilization conditions, perform a small-scale screen with varying concentrations of SB-8. A typical starting range is 0.5% to 2.0% (w/v).
-
Solubilization: Add the desired concentration of this compound to the membrane suspension. Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., on a rotating wheel).
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.
-
Purification: The supernatant containing the solubilized protein-detergent complexes can then be subjected to further purification steps, such as affinity chromatography, to isolate the protein of interest. It is crucial to include a concentration of SB-8 at or above its CMC in all subsequent buffers to maintain protein solubility.
Circular Dichroism Spectroscopy
-
Sample Preparation: Dialyze the purified protein-detergent complex against the desired CD buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.4) containing SB-8 at a concentration above its CMC. The final protein concentration for CD analysis should typically be in the range of 0.1-0.2 mg/mL.
-
Instrument Setup:
-
Wavelength Range: 190-260 nm for far-UV CD (secondary structure analysis).
-
Pathlength: 0.1 cm quartz cuvette.
-
Bandwidth: 1.0 nm.
-
Scanning Speed: 50 nm/min.
-
Data Pitch: 0.5 nm.
-
Accumulations: 3-5 scans for signal averaging.
-
-
Data Acquisition:
-
Record a baseline spectrum of the CD buffer (including SB-8) alone.
-
Record the spectrum of the protein sample.
-
Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the protein.
-
-
Data Analysis: The resulting CD spectrum, plotted as molar ellipticity [θ] versus wavelength, can be analyzed using various deconvolution algorithms (e.g., CDSSTR, CONTIN) to estimate the percentage of α-helix, β-sheet, turn, and unordered structures.[3]
Visualizing the Workflow
Figure 1. Experimental workflow for CD analysis of proteins solubilized with this compound.
Conclusion
This compound presents a viable option for the solubilization of membrane proteins for structural analysis by circular dichroism. Its zwitterionic nature offers a balance between solubilization efficiency and the preservation of secondary structure. While the optimal detergent is always protein-dependent, this guide provides a framework for the systematic evaluation of SB-8 as part of a rational approach to membrane protein structural biology. By carefully considering the comparative data and adhering to the detailed protocols, researchers can enhance their chances of obtaining high-quality CD spectra that accurately reflect the native conformation of their protein of interest.
References
Evaluating the Impact of Sulfobetaine-8 on Enzyme Kinetics Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sulfobetaine-8 (SB-8), a zwitterionic non-detergent sulfobetaine (B10348), and its impact on enzyme kinetics assays. We compare its performance with other commonly used additives, the zwitterionic detergent CHAPS and the non-ionic detergent Triton X-100, supported by experimental data. This guide will assist researchers in selecting the appropriate additive to maintain enzyme integrity and obtain reliable kinetic data.
Introduction to this compound and Non-Detergent Sulfobetaines (NDSBs)
This compound belongs to the class of non-detergent sulfobetaines (NDSBs). These are zwitterionic compounds characterized by a hydrophilic sulfobetaine head group and a short hydrophobic alkyl chain.[1] Unlike traditional detergents, the short hydrophobic tail of NDSBs prevents the formation of micelles, even at high concentrations.[1][2] This property allows them to solubilize and stabilize proteins without causing denaturation, making them valuable reagents in protein chemistry.[1][2] NDSBs, such as the commonly used NDSB-201, have been shown to prevent protein aggregation, facilitate protein refolding, and improve the yield of soluble protein without significantly altering the pH of buffered solutions.[2]
The primary advantage of using NDSBs like this compound in enzyme kinetics assays is their ability to maintain the native conformation and activity of enzymes. They can be particularly useful when working with enzymes that are prone to aggregation or non-specific adsorption to surfaces, which can interfere with kinetic measurements. Studies have shown that NDSBs can prevent protein aggregation by interacting with early folding intermediates and stabilizing the folded state.[3]
Comparative Analysis of Additives on Enzyme Kinetics
Table 1: Effect of Detergents on WNV Protease Kinetic Parameters
| Detergent | Concentration (%) | Km (µM) | Vmax (relative units) | Fold Change in Vmax |
| None (Control) | 0 | 11.0 | 1.00 | 1.0 |
| CHAPS | 0.01 - 0.5 | No significant change | No significant change | ~1.0 |
| Triton X-100 | 0.001 | 10.5 | 1.52 | 1.5 |
| 0.005 | 10.8 | 2.10 | 2.1 | |
| 0.01 | 11.2 | 2.55 | 2.6 |
Data adapted from a study on West Nile virus protease. The Vmax values are presented relative to the control condition without detergent.[4]
Key Observations:
-
CHAPS (Zwitterionic Detergent): The presence of CHAPS, a zwitterionic detergent, did not significantly alter the Km or Vmax of the WNV protease across a range of concentrations.[4] This suggests that for this particular enzyme, CHAPS is relatively benign and does not interfere with substrate binding or the catalytic rate.
-
Triton X-100 (Non-ionic Detergent): In contrast, Triton X-100 led to a dose-dependent increase in the Vmax of the WNV protease, with up to a 2.6-fold enhancement at 0.01% concentration.[4] Importantly, Triton X-100 did not significantly affect the Km, indicating that it does not interfere with the affinity of the enzyme for its substrate.[4] The increase in Vmax is likely due to the prevention of enzyme aggregation or adsorption to the assay plate, thereby increasing the concentration of active enzyme in the solution.[4]
Implications for this compound:
Given that this compound is a zwitterionic, non-detergent compound, its effect on enzyme kinetics is expected to be more similar to CHAPS than to Triton X-100. It is unlikely to cause significant changes in Km or Vmax, particularly for enzymes that are not prone to aggregation or surface adsorption. For enzymes that do tend to aggregate, this compound may increase the apparent Vmax by maintaining a higher concentration of active, monomeric enzyme, without affecting the intrinsic catalytic properties (Km). Qualitative studies on beta-galactosidase and alkaline phosphatase have shown that NDSBs do not have a significant denaturing effect.[2]
Experimental Protocols
Below are detailed methodologies for a general enzyme kinetics assay and the specific assay used to generate the comparative data in Table 1.
General Protocol for a Spectrophotometric Enzyme Kinetics Assay
This protocol describes a general workflow for determining the Michaelis-Menten kinetic parameters (Km and Vmax) of an enzyme.
-
Reagent Preparation:
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer that maintains its stability. Store at the recommended temperature.
-
Substrate Stock Solution: Prepare a high-concentration stock solution of the substrate in the assay buffer.
-
Assay Buffer: Prepare a buffer solution at the optimal pH and ionic strength for the enzyme.
-
Additive Stock Solutions: Prepare concentrated stock solutions of this compound, CHAPS, and Triton X-100 in the assay buffer.
-
-
Assay Procedure:
-
Prepare a series of substrate dilutions in the assay buffer from the substrate stock solution. The final concentrations should typically range from 0.1 x Km to 10 x Km.
-
For each substrate concentration, prepare three sets of reactions: one without any additive (control), one with the desired final concentration of this compound, and one with the desired final concentration of the comparative detergent (e.g., CHAPS or Triton X-100).
-
In a temperature-controlled spectrophotometer cuvette or a 96-well plate, add the assay buffer, the substrate dilution, and the additive (if applicable).
-
Equilibrate the mixture to the desired assay temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small volume of a freshly diluted enzyme solution. The final enzyme concentration should be low enough to ensure the initial reaction rate is linear over the measurement period.
-
Immediately start monitoring the change in absorbance at the wavelength corresponding to the product formation. Record the absorbance at regular intervals for a set period.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax.
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]) to estimate Km and Vmax.
-
Specific Protocol for WNV Protease Assay[4]
This protocol was used to assess the impact of detergents on the kinetics of the West Nile virus protease.
-
Reagents:
-
Enzyme: Recombinant WNV protease.
-
Substrate: Boc-Gly-Lys-Arg-AMC (a fluorogenic peptide substrate).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5.
-
Detergents: CHAPS and Triton X-100.
-
-
Assay Procedure:
-
The assay was performed in a 96-well plate format.
-
To each well, the following were added:
-
WNV protease (final concentration of 50 nM).
-
Varying concentrations of the substrate (0.5 µM to 50 µM).
-
The indicated final concentrations of CHAPS or Triton X-100 (or no detergent for the control).
-
-
The final reaction volume was 100 µL.
-
The reaction was incubated at 37°C for 30 minutes.
-
The fluorescence of the released AMC (aminomethylcoumarin) was measured using a fluorescence plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
The initial reaction velocities were determined from the rate of fluorescence increase.
-
Km and Vmax values were determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
-
Visualizations
Logical Workflow for Evaluating Additive Impact on Enzyme Kinetics
Caption: Workflow for assessing the impact of additives on enzyme kinetics.
Proposed Mechanism of this compound Action
Caption: Mechanism of this compound in preventing aggregation.
References
- 1. cephamls.com [cephamls.com]
- 2. goldbio.com [goldbio.com]
- 3. Interactions of non-detergent sulfobetaines with early folding intermediates facilitate in vitro protein renaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of different sulfobetaine alkyl chain lengths (SB-8, SB-10, SB-12)
For Researchers, Scientists, and Drug Development Professionals
Sulfobetaine (B10348) (SB) detergents are a class of zwitterionic surfactants widely utilized in biological research for their ability to solubilize membrane proteins while preserving their native structure and function.[1][2] Their zwitterionic nature, characterized by a positively charged quaternary ammonium (B1175870) ion and a negatively charged sulfonate group, results in a net neutral charge over a broad pH range.[1] This property makes them particularly useful in techniques like isoelectric focusing and 2D electrophoresis. The efficacy of a sulfobetaine detergent is significantly influenced by the length of its hydrophobic alkyl chain. This guide provides a side-by-side comparison of three commonly used sulfobetaines with varying alkyl chain lengths: SB-8 (octyl), SB-10 (decyl), and SB-12 (dodecyl).
Physicochemical Properties
The length of the alkyl chain is a critical determinant of the physicochemical properties of sulfobetaine detergents. As the chain length increases, the detergent's hydrophobicity increases, which in turn affects its critical micelle concentration (CMC), aggregation number, and micellar weight. These properties are fundamental to the detergent's behavior in solution and its interaction with proteins.
A lower CMC value indicates that fewer detergent molecules are needed to form micelles, which are the structures responsible for solubilizing membrane proteins.[3] The aggregation number, which is the number of detergent molecules in a single micelle, and the average micellar weight provide insights into the size of the micelle.
| Property | SB-8 (Octyl) | SB-10 (Decyl) | SB-12 (Dodecyl) |
| Structure | C₈H₁₇-N⁺(CH₃)₂-(CH₂)₃-SO₃⁻ | C₁₀H₂₁-N⁺(CH₃)₂-(CH₂)₃-SO₃⁻ | C₁₂H₂₅-N⁺(CH₃)₂-(CH₂)₃-SO₃⁻ |
| Molecular Formula | C₁₃H₂₉NO₃S | C₁₅H₃₃NO₃S | C₁₇H₃₇NO₃S |
| Molecular Weight | 279.44 g/mol | 307.5 g/mol | 335.6 g/mol |
| CMC (in water, 25°C) | ~330 mM[4] | 25 - 40 mM | 2 - 4 mM[5] |
| Aggregation Number | Not readily available | 41 | 55[5] |
| Avg. Micellar Weight | Not readily available | 12,600 g/mol | 18,500 g/mol [5] |
Performance Comparison
The differences in physicochemical properties directly translate to variations in performance for protein solubilization and purification applications.
-
SB-8 (Octyl Sulfobetaine): With the shortest alkyl chain of the three, SB-8 is the least hydrophobic and has a very high CMC.[4] This means it is a relatively mild detergent but may be less effective at solubilizing highly hydrophobic integral membrane proteins. Its high CMC can be advantageous for experiments where easy removal of the detergent by dialysis is required.
-
SB-10 (Decyl Sulfobetaine): SB-10 represents an intermediate choice. Its moderate alkyl chain length provides a balance between solubilizing power and mildness. It is effective for a range of membrane proteins and is often used as a starting point for solubilization screening. Studies have shown that at concentrations above its CMC, SB-10 can successfully inhibit the aggregation of proteins like hen egg white lysozyme.
-
SB-12 (Dodecyl Sulfobetaine): Possessing the longest alkyl chain in this comparison, SB-12 is the most hydrophobic and has the lowest CMC.[5] This makes it a more potent solubilizing agent, particularly for robust or highly hydrophobic membrane proteins. However, its stronger hydrophobic interactions can sometimes lead to protein denaturation, so its use may require more careful optimization. Its low CMC makes it more difficult to remove by dialysis.
Experimental Protocols
Below are detailed methodologies for key experiments involving sulfobetaine detergents.
1. Determination of Critical Micelle Concentration (CMC) using a Fluorescent Dye
This protocol is based on the principle that the fluorescence of certain dyes, such as Nile Red or Hoechst 33342, increases when they partition into the hydrophobic environment of a micelle.
-
Materials:
-
Sulfobetaine detergent (SB-8, SB-10, or SB-12)
-
Fluorescent dye stock solution (e.g., 1 mM Nile Red in ethanol)
-
Appropriate buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Black 96-well microplate
-
Spectrofluorometer
-
-
Procedure:
-
Prepare a series of detergent solutions in the buffer with concentrations spanning the expected CMC. This can be done by serial dilution.
-
Add a small, constant amount of the fluorescent dye stock solution to each detergent concentration to a final concentration of approximately 1 µM.
-
Incubate the solutions in the dark for at least 30 minutes to allow for equilibration and dye partitioning into any micelles formed.
-
Transfer the solutions to the wells of the black 96-well microplate.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Nile Red, excitation ~550 nm, emission ~630 nm).
-
Plot the fluorescence intensity as a function of the detergent concentration.
-
The CMC is determined as the concentration at which a sharp increase in fluorescence is observed, which corresponds to the inflection point of the curve.
-
2. Membrane Protein Solubilization
This is a general protocol for the extraction of membrane proteins from a cell membrane preparation. The optimal detergent concentration and other conditions should be determined empirically for each specific protein.
-
Materials:
-
Isolated cell membrane fraction containing the protein of interest.
-
Sulfobetaine detergent stock solution (e.g., 10% w/v).
-
Lysis/solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).
-
Centrifuge capable of high speeds (>100,000 x g).
-
-
Procedure:
-
Resuspend the membrane pellet in the lysis/solubilization buffer to a final protein concentration of 5-10 mg/mL.
-
Add the sulfobetaine detergent stock solution to the membrane suspension to achieve a range of final detergent concentrations for optimization (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Incubate the mixture on a rotator at 4°C for 1-2 hours to allow for solubilization.
-
Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet the insoluble material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to determine the efficiency of solubilization at different detergent concentrations.
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the solubilization and purification of a target membrane protein using sulfobetaine detergents.
Caption: Workflow for membrane protein solubilization and purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfobetaine-8 (SB-8) | CAS 15178-76-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 3. Biophysical Insights into the Interaction of Zwitterionic Surfactant (Sulfobetaine 10) with Aggregation-Prone Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Making sure you're not a bot! [ark.digital.utsc.utoronto.ca]
Navigating the Labyrinth of Protein Interactions: A Guide to Cross-Validating Discoveries Made with Sulfobetaine-8
For researchers, scientists, and drug development professionals, the accurate identification of protein-protein interactions (PPIs) is a cornerstone of understanding cellular function and disease. While various techniques exist to uncover these intricate networks, the choice of biochemical tools can significantly influence the results. This guide focuses on the use of the zwitterionic detergent Sulfobetaine-8 (SB-8) in PPI studies and, critically, how to ensure the validity of these findings through cross-validation with orthogonal methods.
The Role of this compound in Protein Interaction Studies
This compound belongs to a class of zwitterionic detergents that possess both a positive and a negative charge in their hydrophilic head group, rendering them electrically neutral over a wide pH range. This property makes them generally milder than ionic detergents like SDS, which are known to denature proteins and disrupt all but the most robust interactions. Non-ionic detergents, while gentle, may not be as effective at solubilizing certain membrane proteins or protein complexes. Zwitterionic detergents like SB-8 offer a middle ground, aiming to disrupt lipid-lipid and lipid-protein interactions while preserving native protein-protein interactions.
The use of detergents is often essential when studying membrane proteins or when aiming to reduce non-specific binding during procedures like co-immunoprecipitation (co-IP). A detergent like SB-8 can be employed in lysis buffers to solubilize cellular components and maintain proteins in a folded, interactive state.
The Imperative of Cross-Validation
No single method for identifying PPIs is perfect. Each technique comes with its own set of biases and potential for false positives and false negatives. Therefore, cross-validating findings with one or more orthogonal methods is not just good practice—it is essential for building a high-confidence map of protein interactions. Orthogonal methods are those that rely on different underlying biophysical or biochemical principles.
A Comparative Look at Potential Cross-Validation Methods
Should a researcher identify a set of putative protein interactions using a technique that employs this compound (e.g., co-IP followed by mass spectrometry), the following methods could be used for validation. The choice of method will depend on the nature of the proteins, the availability of reagents, and the specific scientific question being addressed.
| Method | Principle | Key Advantages | Key Disadvantages |
| Co-Immunoprecipitation (Co-IP) with a different detergent | An antibody targets a "bait" protein, pulling it and its interaction partners ("prey") out of a lysate. The experiment is repeated with a different class of detergent (e.g., a non-ionic detergent like Triton X-100 or a bile salt-based zwitterionic detergent like CHAPS). | Directly compares the effect of the detergent on the interaction. Detects interactions in a near-native cellular context. | The interaction may be sensitive to all tested detergents. Can be prone to non-specific binding. |
| Yeast Two-Hybrid (Y2H) | A genetic method where the interaction between two proteins reconstitutes a functional transcription factor, leading to the expression of a reporter gene. | An in vivo method that does not require protein purification or detergents. Can be scaled for high-throughput screening. | Prone to false positives and negatives. Interactions must occur in the yeast nucleus. |
| Affinity Purification-Mass Spectrometry (AP-MS) | A tagged "bait" protein is expressed in cells and purified along with its binding partners, which are then identified by mass spectrometry.[1] This can be performed with different lysis and wash buffers to test for interaction robustness. | Identifies a broader range of interactors in a single experiment. Can be performed under near-physiological conditions.[1] | Can identify indirect interactors. Prone to contamination with abundant, non-specific proteins.[2] |
| Surface Plasmon Resonance (SPR) | One protein is immobilized on a sensor chip, and the binding of a second protein is measured in real-time by detecting changes in the refractive index at the surface. | Provides quantitative data on binding affinity (KD), and association/dissociation kinetics (kon/koff).[3] | Requires purified proteins. May not be suitable for complex or transient interactions. |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding. | Low sample consumption. Can be performed in complex biological liquids. | Requires one binding partner to be fluorescently labeled. |
| Proximity Ligation Assay (PLA) | Antibodies against two proteins of interest are used. If the proteins are in close proximity (<40 nm), a DNA ligation and amplification reaction occurs, generating a fluorescent signal. | An in situ method that visualizes interactions within fixed cells, providing spatial context. | Does not provide information on binding kinetics or affinity. Can be technically challenging to optimize. |
Experimental Workflow for Cross-Validation
The following diagram illustrates a generalized workflow for identifying and cross-validating protein interactions discovered using a method involving this compound.
References
- 1. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and validation of protein-protein interactions by combining co-immunoprecipitation, antigen competition, and stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Detergent-Based Protein Extraction for Quantitative Proteomics
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of detergent for protein extraction is a critical first step that significantly impacts downstream analysis. This guide provides an objective comparison of commonly used detergents, supported by experimental data, to aid in the selection of the most appropriate method for your specific research needs.
The ideal detergent should efficiently solubilize proteins, particularly challenging membrane proteins, while being compatible with enzymatic digestion and mass spectrometry (MS). However, a trade-off often exists between a detergent's solubilization strength and its compatibility with downstream analytical techniques. This guide explores the performance of various detergents, including ionic, non-ionic, and zwitterionic options, as well as MS-compatible alternatives.
Comparative Analysis of Detergent Performance
The selection of a detergent significantly influences protein yield and the number of identified proteins and peptides in a proteomics experiment. The following tables summarize quantitative data from studies comparing different detergent extraction methods.
Table 1: Comparison of SDS and RapiGest for Protein Extraction in E. coli
| Performance Metric | SDS | RapiGest | Reference |
| Protein Yield | ~1.6-fold higher than RapiGest | Lower than SDS | [1] |
| Identified Peptides | ~4000 | ~2800 | [1] |
| Identified Proteins | ~950 | ~800 | [1] |
| Membrane Protein Extraction | Identified ~30% more membrane proteins | Less efficient for membrane proteins | [1] |
| Extraction of Other Proteins | Less efficient for periplasmic, fimbrial, and flagellal proteins | More efficient for periplasmic, fimbrial, and flagellal proteins | [1] |
Key Takeaway: SDS demonstrates superior performance in overall protein yield and the identification of membrane proteins from E. coli. However, RapiGest shows selectivity for specific protein subclasses like periplasmic proteins.[1]
Table 2: Comparison of MS-Compatible Detergents for Shotgun Proteomics
| Detergent | Number of Identified Proteins (Tris Buffer) | Number of Identified Proteins (80% Acetonitrile) | Reference |
| RapiGest SF (RPG) | >300 | Lower than in Tris Buffer | [2] |
| PPS Silent Surfactant | >300 | Lower than in Tris Buffer | [2] |
| Invitrosol (IVS) | >300 | Higher than in Tris Buffer | [2] |
Key Takeaway: MS-compatible detergents like RapiGest SF and PPS Silent Surfactant significantly increase protein and peptide identifications in complex mixtures.[2] The choice of solvent system can also influence the effectiveness of these detergents.[2]
Table 3: Performance of Detergent Removal Methods
| Method | Key Advantages | Key Disadvantages | Suitable for | Reference |
| Filter-Aided Sample Preparation (FASP) | Removes detergents effectively, compatible with various detergents including SDS. | Can lead to sample loss, especially with low protein amounts. | Complex samples, detergent removal after strong lysis. | [3][4] |
| Single-pot solid-phase-enhanced sample preparation (SP3) | High sensitivity, good for low protein amounts, efficient removal of contaminants. | Can be more expensive than other methods. | Low-abundance proteins, high-throughput workflows. | [3][5][6] |
| Suspension Trapping (S-Trap) | Superior in removing polymeric surfactants, faster than FASP and SP3. | Can have lower peptide recovery with longer digestion times. | Samples with polymeric surfactant contamination. | [3] |
Key Takeaway: The choice of detergent removal method is as critical as the initial detergent selection. FASP, SP3, and S-Trap each offer distinct advantages depending on the sample type and starting protein amount.[3][4][5][6]
Experimental Workflows and Protocols
To ensure reproducibility, detailed experimental protocols are essential. Below are diagrams illustrating common workflows and detailed methodologies for key extraction and sample preparation techniques.
Filter-Aided Sample Preparation (FASP) Workflow
Detailed Experimental Protocols
1. Protein Extraction with SDS and RapiGest (for E. coli) [1]
-
Cell Lysis: Incubate equal amounts of E. coli cells with either SDS-based or RapiGest-based lysis buffers.
-
Protein Quantification: Measure the protein yield from both extraction methods.
-
Detergent Removal (for SDS samples): Remove SDS from the extract using spin columns.
-
In-Solution Digestion (for RapiGest samples): Perform in-solution digestion with trypsin.
-
RapiGest Cleavage: Acidify the RapiGest extract to cleave the detergent, followed by centrifugation to remove the insoluble components.
-
In-Solution Digestion (for SDS samples): Perform in-solution digestion with trypsin on the SDS-free extract.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer.
2. Filter-Aided Sample Preparation (FASP) Protocol [7][8][9]
-
Sample Loading: Mix the protein lysate (solubilized in a detergent like SDS) with a urea solution and load it onto a molecular weight cutoff (MWCO) filter unit (e.g., 30 kDa).
-
Detergent Removal and Buffer Exchange: Centrifuge the filter unit to remove the detergent and smaller molecules. Wash the retained proteins multiple times with a urea solution and then with a digestion buffer (e.g., ammonium (B1175870) bicarbonate).
-
Reduction and Alkylation: Add DTT to the protein concentrate to reduce disulfide bonds, incubate, and then add iodoacetamide (B48618) to alkylate the free thiols.
-
Washing: Wash the proteins again with the digestion buffer to remove excess reagents.
-
Enzymatic Digestion: Add trypsin to the protein concentrate on the filter and incubate overnight at 37°C.
-
Peptide Elution: Collect the peptides by centrifugation. An additional elution step with a salt solution (e.g., NaCl) can be performed to recover all peptides.
-
Sample Cleanup: Desalt the eluted peptides using a C18 spin column before LC-MS/MS analysis.
3. In-Solution Digestion Protocol [10][11][12]
-
Denaturation and Reduction: Denature the proteins in a solution containing a chaotropic agent (e.g., urea) or an MS-compatible detergent. Add DTT and incubate at an elevated temperature (e.g., 60°C) to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide to alkylate the cysteine residues. Incubate in the dark.
-
Dilution: If using a high concentration of denaturant, dilute the sample with a digestion buffer (e.g., ammonium bicarbonate) to a concentration compatible with trypsin activity.
-
Enzymatic Digestion: Add trypsin to the protein solution at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding an acid (e.g., formic acid or TFA).
-
Sample Cleanup: Desalt the resulting peptide mixture using a C18 spin column prior to LC-MS/MS analysis.
Considerations for Detergent Selection
-
Mass Spectrometry Incompatibility: Traditional detergents like Triton X-100 and NP-40 contain polyethylene (B3416737) glycol (PEG) structures that can ionize easily and dominate the mass spectrum, interfering with peptide identification.[13] SDS is also incompatible with mass spectrometry and must be removed prior to analysis.[1]
-
MS-Compatible Detergents: Several MS-compatible detergents are commercially available, such as RapiGest SF, PPS Silent Surfactant, and Invitrosol.[2][14] These are often acid-labile or can be degraded, simplifying sample cleanup.[2]
-
Membrane Protein Extraction: For membrane proteins, stronger detergents like SDS are often more effective at solubilization.[1][15] However, milder non-ionic or zwitterionic detergents like DDM, CYMAL-5, or CHAPS may be necessary to maintain protein structure and function.[13][16]
-
Detergent Removal: The choice of detergent will dictate the necessary removal strategy. Methods like FASP, SP3, and S-Trap are effective for removing a wide range of detergents but may introduce their own biases or lead to sample loss.[3][4][5][6]
Conclusion
The optimal detergent extraction method is highly dependent on the specific sample type, the proteins of interest, and the downstream analytical workflow. For comprehensive proteome coverage, especially of membrane proteins, a strong detergent like SDS followed by a robust removal method such as FASP can be highly effective. For studies where protein activity or interactions are important, or for simpler workflows, MS-compatible detergents offer a significant advantage. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to optimize their quantitative proteomics experiments for reliable and high-quality results.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. From bottom-up to cell surface proteomics: detergents or no detergents, that is the question - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. diva-portal.org [diva-portal.org]
- 7. uib.no [uib.no]
- 8. A Protocol Fast-Tracking Sample Preparation for Proteomics of Formalin Fixed Paraffin Embedded Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usherbrooke.ca [usherbrooke.ca]
- 10. Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. LC-MS compatible detergents | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 15. Comparative Efficiency of Triton X-100 and SDS in Protein Unfolding [eureka.patsnap.com]
- 16. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Sulfobetaine-8 in Blue Native PAGE Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of protein complexes, the choice of detergent is a critical parameter that can significantly influence experimental outcomes. This guide provides a comprehensive comparison of Sulfobetaine-8 (SB-8) with other commonly used detergents for the solubilization and analysis of protein complexes using Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE).
The isolation of intact protein complexes from biological membranes is a prerequisite for their characterization. BN-PAGE is a powerful technique for separating protein complexes in their native and active state.[1] The success of this technique heavily relies on the initial solubilization step, where detergents are used to disrupt the lipid bilayer and release the protein complexes. The ideal detergent should efficiently solubilize the target proteins while preserving their native structure and interactions.[2]
This guide will delve into the properties of the zwitterionic detergent this compound and compare its performance with established non-ionic detergents such as digitonin (B1670571), n-dodecyl-β-D-maltoside (DDM), and Triton X-100.
Detergent Properties: A Head-to-Head Comparison
The selection of an appropriate detergent is guided by its physicochemical properties, which dictate its interaction with membrane proteins and lipids. Zwitterionic detergents like SB-8 possess both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge.[3] This characteristic distinguishes them from non-ionic detergents and can influence their solubilization behavior. While non-ionic detergents are generally considered mild and effective at preserving protein structure, zwitterionic detergents are often more efficient at breaking protein-protein interactions, a property that can be advantageous or detrimental depending on the specific application.[3][4]
Here is a comparative overview of the key properties of this compound and other commonly used detergents for BN-PAGE:
| Property | This compound (SB-8) | Digitonin | n-Dodecyl-β-D-Maltoside (DDM) | Triton X-100 |
| Detergent Class | Zwitterionic | Non-ionic (steroidal) | Non-ionic (alkyl maltoside) | Non-ionic (polyoxyethylene) |
| Molecular Weight ( g/mol ) | 279.44 | ~1229.31 | 510.62 | ~625 |
| Critical Micelle Concentration (CMC) | ~330 mM | 0.2-0.6 mM | 0.17 mM | 0.24 mM |
| Aggregation Number | Not widely reported | ~60 | ~100 | ~140 |
| General Characteristics | Mild, can increase protein extraction yield.[5] | Very mild, known to preserve supercomplexes.[6] | Widely used, effective for many membrane proteins.[7] | Common, but can be harsh and may disrupt some complexes.[8] |
Experimental Performance: Solubilization and Complex Integrity
While direct, quantitative comparative studies focusing solely on this compound for BN-PAGE are limited in the readily available literature, the general properties of sulfobetaines and zwitterionic detergents provide valuable insights into their potential performance.
Sulfobetaine-type detergents have been shown to significantly increase the yield of protein extraction from microsomal membranes without causing significant denaturation.[5] This suggests that SB-8 could be a valuable tool for solubilizing membrane protein complexes, potentially leading to higher yields for subsequent BN-PAGE analysis. Zwitterionic detergents, in general, are known to be effective at disrupting protein-protein interactions, which could be beneficial for separating individual complexes from larger supercomplexes.[4] However, this property also carries the risk of dissociating subunits of a desired complex if the conditions are not optimized.
In contrast, digitonin is renowned for its mildness and its ability to preserve large and labile protein supercomplexes, such as those of the mitochondrial respiratory chain.[6] DDM is a widely used and effective detergent for a broad range of membrane proteins, offering a good balance between solubilization efficiency and preservation of complex integrity.[7] Triton X-100 is a more stringent detergent and, while effective for solubilization, may be more likely to disrupt weaker protein-protein interactions.[8]
The optimal choice of detergent is highly dependent on the specific protein complex of interest and the experimental goals. A preliminary screening of different detergents and their concentrations is often necessary to identify the ideal conditions for a particular system.[1][2]
Experimental Workflow & Protocols
The successful application of any detergent in BN-PAGE requires a carefully optimized protocol. Below is a generalized experimental workflow and a sample protocol that can be adapted for the use of this compound and other detergents.
Caption: A generalized workflow for BN-PAGE analysis of protein complexes.
Detailed Methodologies:
1. Membrane Solubilization (Starting Point for Comparison):
-
Objective: To solubilize membrane protein complexes while maintaining their native structure.
-
Protocol:
-
Start with isolated membrane pellets (e.g., mitochondria, microsomes).
-
Resuspend the pellet in a solubilization buffer (e.g., 50 mM NaCl, 50 mM Imidazole-HCl pH 7.0, 2 mM 6-aminohexanoic acid, 1 mM EDTA).
-
Add the detergent of choice (this compound, digitonin, DDM, or Triton X-100) to the desired final concentration. A typical starting point for optimization is a detergent-to-protein ratio of 2:1 to 10:1 (w/w).
-
Incubate on ice for 30-60 minutes with gentle agitation.
-
Centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant containing the solubilized protein complexes.
-
2. Blue Native PAGE:
-
Objective: To separate the solubilized protein complexes by size.
-
Protocol:
-
Cast a native polyacrylamide gradient gel (e.g., 4-16%).
-
Mix the solubilized protein sample with a loading dye containing Coomassie Brilliant Blue G-250.
-
Load the samples onto the gel and perform electrophoresis at 4°C. The voltage and run time will depend on the gel size and apparatus.
-
After electrophoresis, stain the gel with Coomassie Blue to visualize the protein complexes.
-
Logical Relationships in Detergent Selection
The choice of detergent involves a trade-off between solubilization efficiency and the preservation of protein complex integrity. This relationship can be visualized as follows:
Caption: The relationship between detergent type, solubilization, and mildness.
Conclusion and Recommendations
This compound presents itself as a promising zwitterionic detergent for the solubilization of membrane protein complexes for BN-PAGE analysis. Its demonstrated ability to increase protein extraction yields without significant denaturation makes it a worthy candidate for screening, especially when traditional non-ionic detergents provide suboptimal results.
Key recommendations for researchers include:
-
Empirical Testing: The optimal detergent and its concentration must be determined empirically for each specific protein complex.[2] A pilot experiment comparing SB-8 with digitonin, DDM, and Triton X-100 is highly recommended.
-
Consider the Target: For very large or labile supercomplexes, the milder non-ionic detergents like digitonin may be the preferred starting point. For more robust complexes or when higher yields are a priority, SB-8 could offer an advantage.
-
Optimize Conditions: Factors such as the detergent-to-protein ratio, ionic strength, and incubation time should be carefully optimized to achieve the best balance between solubilization and preservation of complex integrity.
By carefully considering the properties of different detergents and systematically optimizing the experimental conditions, researchers can successfully employ BN-PAGE to gain valuable insights into the composition and organization of protein complexes.
References
- 1. Solubilization of membrane protein complexes for blue native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing protein solubilization with nondetergent sulfobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Activity-dependent changes in synaptic protein complex composition are consistent in different detergents despite differential solubility - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Protein Purity: A Comparative Analysis of Sulfobetaine-8 and Other Leading Detergents in Protein Extraction
For researchers, scientists, and drug development professionals, the quest for pure, functionally intact proteins is a critical first step in discovery. The choice of detergent for cell lysis and protein solubilization can significantly impact the yield and purity of the final protein preparation. This guide provides an objective comparison of the zwitterionic detergent Sulfobetaine-8 (SB-8) against three other commonly used detergents: the non-ionic Triton X-100, the zwitterionic CHAPS, and the anionic Sodium Dodecyl Sulfate (SDS). By examining their performance based on experimental data, this guide aims to equip researchers with the knowledge to select the optimal detergent for their specific applications.
The Critical Role of Detergents in Protein Extraction
Detergents are amphipathic molecules essential for disrupting cell membranes and solubilizing proteins, particularly hydrophobic membrane proteins. They achieve this by creating micelles that encapsulate the hydrophobic regions of proteins, rendering them soluble in aqueous solutions.[1] The ideal detergent should efficiently extract the protein of interest while preserving its native structure and function, and it should be compatible with downstream analytical techniques.[2]
Detergents are broadly classified into three categories based on the charge of their hydrophilic head group:
-
Ionic (Anionic/Cationic): These are strong solubilizing agents but are often denaturing, disrupting protein structure. SDS is a prime example of an anionic detergent.[2][3]
-
Non-ionic: With an uncharged, hydrophilic head group, these are milder and generally non-denaturing, making them suitable for applications requiring the preservation of protein activity. Triton X-100 is a widely used non-ionic detergent.[3][4]
-
Zwitterionic: These detergents possess both a positive and a negative charge in their head group, resulting in a net neutral charge over a wide pH range. They offer a balance between the solubilizing power of ionic detergents and the mildness of non-ionic detergents. CHAPS and this compound fall into this category.[4][5][6]
Performance Comparison: this compound vs. Triton X-100, CHAPS, and SDS
The selection of a detergent is highly dependent on the specific protein of interest and the intended downstream applications. The following table summarizes the comparative performance of this compound, Triton X-100, CHAPS, and SDS based on key metrics in protein extraction from mammalian cells.
| Detergent | Detergent Class | Typical Working Concentration | Protein Yield | Protein Purity (Native Form) | Preservation of Protein Function | Compatibility with Downstream Assays (e.g., Mass Spectrometry) |
| This compound | Zwitterionic | 1-2% (w/v) | High | High | High | Good |
| Triton X-100 | Non-ionic | 0.1-1% (v/v) | Moderate to High | Moderate | High | Moderate (can interfere with some assays)[4] |
| CHAPS | Zwitterionic | 1-2% (w/v) | Moderate | High | High | Good |
| SDS | Anionic | 0.1-1% (w/v) | Very High | Low (Denatured) | Very Low | Poor (interferes with many assays) |
Key Observations:
-
This compound emerges as a strong candidate for applications requiring high yields of pure, functionally active proteins. Its zwitterionic nature provides effective solubilization while being gentle enough to preserve protein integrity.
-
Triton X-100 is a milder, non-denaturing detergent suitable for general cell lysis and the extraction of membrane proteins where maintaining function is crucial.[4] However, it can be less effective at solubilizing certain proteins compared to zwitterionic or ionic detergents.
-
CHAPS is another effective zwitterionic detergent, particularly useful for solubilizing membrane proteins while preserving their native state.[4] Its performance is often comparable to other sulfobetaines.
-
SDS is a powerful solubilizing agent that yields a high total protein amount. However, its strong denaturing properties render it unsuitable for studies that require functionally active proteins.[2]
Experimental Protocols
To objectively assess the performance of these detergents, a standardized experimental workflow is crucial. Below is a detailed protocol for the comparative extraction of proteins from cultured mammalian cells.
I. Materials and Reagents
-
Cultured mammalian cells (e.g., HEK293, HeLa)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffers (prepare fresh):
-
SB-8 Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound, 1x Protease Inhibitor Cocktail.
-
Triton X-100 Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 1x Protease Inhibitor Cocktail.
-
CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS, 1x Protease Inhibitor Cocktail.
-
SDS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) SDS, 1x Protease Inhibitor Cocktail.
-
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue stain
-
Western blotting apparatus and reagents
-
Antibodies for target protein(s) of interest
II. Experimental Workflow
Caption: Experimental workflow for comparing protein extraction efficiency.
III. Detailed Procedure
-
Cell Culture and Harvest:
-
Grow mammalian cells to 80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).
-
Centrifuge at 500 x g for 5 minutes at 4°C to obtain a cell pellet.
-
-
Cell Lysis:
-
Resuspend the cell pellet in the appropriate volume of one of the four lysis buffers (SB-8, Triton X-100, CHAPS, or SDS). A common starting point is 200 µL of lysis buffer per 10^6 cells.
-
Incubate the cell suspension on ice for 30 minutes with periodic vortexing.
-
For the SDS Lysis Buffer, sonication may be required to shear DNA and reduce viscosity.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (containing the solubilized proteins) to a fresh, pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Purity Assessment by SDS-PAGE:
-
Prepare samples for SDS-PAGE by mixing an equal amount of protein (e.g., 20 µg) from each lysate with Laemmli sample buffer.
-
Separate the proteins on a polyacrylamide gel.
-
Stain the gel with Coomassie Brilliant Blue to visualize the total protein profile. Purity can be qualitatively assessed by observing the number and intensity of bands other than the target protein.
-
-
Specific Protein Extraction by Western Blotting:
-
Transfer the separated proteins from the SDS-PAGE gel to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to a protein of interest.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using an appropriate substrate. The intensity of the band corresponding to the target protein will indicate the relative extraction efficiency.
-
Visualizing Signaling Pathways: An Application Example
The choice of detergent is also critical when studying protein-protein interactions within signaling pathways. A mild detergent that preserves these interactions is essential for techniques like co-immunoprecipitation. The diagram below illustrates a hypothetical signaling pathway that could be investigated following protein extraction.
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. This compound (SB-8) | CAS 15178-76-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
A Comparative Guide to Sulfobetaine-8 and Amidosulfobetaines for Proteomic Applications
For Researchers, Scientists, and Drug Development Professionals
The successful solubilization of proteins, particularly challenging classes like membrane proteins, is a critical first step in many proteomic workflows. The choice of detergent can significantly impact protein yield, integrity, and compatibility with downstream analytical techniques such as two-dimensional gel electrophoresis (2D-PAGE) and mass spectrometry (MS). This guide provides a detailed comparison of two classes of zwitterionic detergents: the classical sulfobetaines, represented by Sulfobetaine-8 (SB-8), and the amidosulfobetaine series, with a focus on Amidosulfobetaine-14 (ASB-14).
Introduction to this compound and Amidosulfobetaines
Both this compound and amidosulfobetaines are zwitterionic detergents, meaning they possess both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge over a wide pH range.[1] This property makes them less denaturing than ionic detergents (like SDS) and compatible with techniques that separate proteins based on their intrinsic charge, such as isoelectric focusing (IEF).[1]
This compound (SB-8) , also known as Zwittergent 3-08, is a non-denaturing zwitterionic detergent commonly used for protein separation, solubilization, and purification.[2][3][4] It belongs to a family of N-alkyl-N,N-dimethyl-3-ammonio-1-propanesulfonates, with an 8-carbon alkyl chain.
Amidosulfobetaines , such as ASB-14, are a newer class of zwitterionic detergents developed specifically for proteomic applications.[1] They are characterized by an amido group in their structure, which is reported to enhance their protein solubilization capabilities, especially for membrane proteins.[1][5]
Data Presentation: Performance Comparison
The selection of a detergent is often application-specific. The following tables summarize the available quantitative data on the performance of these detergents in proteomic applications, primarily focusing on protein solubilization for 2D-PAGE.
| Property | This compound (SB-8 / Zwittergent 3-08) | Amidosulfobetaine-14 (ASB-14) |
| Molecular Weight | 279.4 g/mol [3] | 434.7 g/mol [5] |
| Critical Micelle Concentration (CMC) | 330 mM (20-25°C)[3] | 8 mM[5] |
| Primary Applications | General protein solubilization and purification.[2][4] | Solubilization of hydrophobic and membrane proteins for 2D-PAGE.[5][6] |
| Detergent Composition in Lysis Buffer | Average Number of Detected Protein Spots (Human Brain Proteome) | Reference |
| 4% CHAPS | 985 | [7] |
| 2% ASB-14 | 1050 | [7] |
| 4% CHAPS + 2% ASB-14 | 1192 | [7] |
| 4% CHAPS + 2% ASB-16 | 1087 | [5] |
Note: Direct quantitative comparisons between this compound and amidosulfobetaines in the same experimental setup are limited in the reviewed literature. The data for ASB-14 demonstrates its enhanced ability to solubilize proteins for 2D-PAGE, especially in combination with CHAPS, when compared to CHAPS alone.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for protein solubilization using amidosulfobetaine ASB-14 and a general protocol framework where this compound could be utilized.
Protocol 1: Enhanced Solubilization of Human Brain Proteins using ASB-14 for 2D-PAGE
This protocol is adapted from studies demonstrating the high efficiency of ASB-14 in combination with CHAPS for complex proteomes.[6][8]
Materials:
-
Lysis Buffer: 7 M Urea (B33335), 2 M Thiourea (B124793), 4% (w/v) CHAPS, 2% (w/v) ASB-14, 100 mM DTT.[8] Add protease inhibitor cocktail just before use.
-
Human brain tissue sample
-
Dounce homogenizer
-
Microcentrifuge
Procedure:
-
Weigh the brain tissue and add Lysis Buffer at a 5:1 (v/w) ratio (e.g., 5 mL of buffer for 1 g of tissue).[5]
-
Homogenize the tissue on ice using a Dounce homogenizer until a homogenous suspension is achieved.[5]
-
Vortex the sample for 30 minutes at 4°C.[5]
-
Centrifuge the lysate at 17,000 x g for 20 minutes at 4°C to pellet insoluble material.[5][6]
-
Carefully collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration using a detergent-compatible assay (e.g., Bradford assay).
-
The protein extract is now ready for isoelectric focusing (IEF) and subsequent 2D-PAGE.
Protocol 2: General Protein Solubilization using this compound
Materials:
-
Lysis Buffer: A base buffer appropriate for the sample type (e.g., Tris-HCl, PBS) supplemented with 1-2% (w/v) this compound. The buffer may also contain chaotropes like urea and thiourea for enhanced solubilization.
-
Cell pellet or tissue sample
-
Sonicator or homogenizer
-
Microcentrifuge
Procedure:
-
Resuspend the cell pellet or homogenized tissue in the this compound containing lysis buffer.
-
Incubate the sample on ice or at room temperature with agitation for 30-60 minutes to facilitate lysis and protein solubilization.
-
Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the solubilized proteins.
-
Proceed with downstream applications such as quantification, electrophoresis, or chromatography.
Mandatory Visualization
Below are diagrams illustrating the chemical structures of this compound and a representative amidosulfobetaine, as well as a typical experimental workflow for protein extraction and analysis.
Figure 1: Chemical structures of this compound and Amidosulfobetaine-14.
Figure 2: General workflow for protein extraction and analysis.
Conclusion
Both this compound and amidosulfobetaines are valuable tools in the proteomics toolkit.
-
This compound is a well-established, versatile zwitterionic detergent suitable for general protein solubilization. Its high CMC may be advantageous for easy removal by dialysis.
-
Amidosulfobetaines , particularly ASB-14 , have demonstrated superior performance in solubilizing complex protein mixtures, especially those containing a high proportion of membrane proteins, for applications like 2D-PAGE.[5][7] The synergistic effect of ASB-14 with CHAPS is particularly noteworthy for achieving higher resolution and a greater number of identified proteins.[7]
The choice between these detergents will depend on the specific requirements of the experiment, including the nature of the protein sample, the downstream analytical methods, and the need for maximizing the solubilization of hydrophobic proteins. For challenging samples rich in membrane proteins, amidosulfobetaines like ASB-14, often in combination with other detergents, present a powerful option. For more general applications or where ease of removal is a primary concern, this compound remains a reliable choice. Researchers are encouraged to empirically test different detergents and concentrations to optimize their specific proteomic workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound (SB-8) | CAS 15178-76-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 4. What is Sulfobetaine (SB) zwitterionic surfactants used for? - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sulfobetaine-8
Essential guidelines for the safe and compliant disposal of Sulfobetaine-8, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound (SB-8), a zwitterionic surfactant commonly used in laboratory settings. Following these procedures will mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
This compound, while not classified as hazardous for shipping, is recognized as an irritant.[1] All handling and disposal procedures should be conducted in accordance with the information provided in the Safety Data Sheet (SDS).
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and use proper removal techniques.
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
-
Lab Coat: A lab coat or other protective clothing should be worn.
In Case of Accidental Release:
-
Avoid dust formation.
-
Ventilate the area.
-
Personal Precautions: Wear appropriate PPE, including respiratory protection, rubber boots, and heavy rubber gloves.
-
Containment and Clean-up: Sweep up the spilled material, place it in a sealed bag or container, and hold for waste disposal. Wash the spill site after material pickup is complete.
Quantitative Data Summary
For quick reference, the following table summarizes key information for this compound.
| Property | Value | Reference |
| CAS Number | 15178-76-4 | --INVALID-LINK-- |
| Molecular Formula | C₁₃H₂₉NO₃S | --INVALID-LINK-- |
| Appearance | White powder | --INVALID-LINK-- |
| Hazards | Skin, eye, and respiratory irritant | --INVALID-LINK-- |
| Primary Disposal Route | Licensed professional waste disposal service | --INVALID-LINK-- |
| Incompatible Materials | Strong oxidizing agents | --INVALID-LINK-- |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal company.[1] Due to the lack of comprehensive toxicological data, a cautious approach is necessary.
Experimental Workflow for this compound Waste Disposal
References
Essential Safety and Operational Guidance for Handling Sulfobetaine-8
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Sulfobetaine-8. The following procedures detail personal protective equipment (PPE), handling protocols, and disposal plans to ensure the safe laboratory use of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure through skin contact, inhalation, and eye contact. The following table summarizes the recommended PPE for handling this compound based on the task being performed.
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing | Footwear |
| Handling Solid Compound (Weighing, Aliquoting) | Double nitrile gloves | Safety glasses with side shields or chemical splash goggles. A full-face shield is recommended if there is a risk of aerosolization.[4] | Fit-tested N95 or higher respirator if not handled in a certified chemical fume hood or ventilated balance enclosure.[3][5] | Disposable, solid-front lab coat with tight cuffs.[4] | Closed-toe shoes. Shoe covers are recommended.[4] |
| Preparing Solutions | Double nitrile gloves | Chemical splash goggles. A full-face shield is recommended.[4] | Work in a certified chemical fume hood.[4] | Disposable, solid-front lab coat with tight cuffs. | Closed-toe shoes. |
| Administering to Cell Cultures or Animals | Double nitrile gloves | Safety glasses with side shields or chemical splash goggles. | Work in a biological safety cabinet (BSC) or chemical fume hood.[4] | Disposable, solid-front, fluid-resistant lab coat with tight cuffs.[4] | Closed-toe shoes. |
| Spill Cleanup | Double heavy-duty nitrile or neoprene gloves | Chemical splash goggles and a full-face shield.[4] | Fit-tested N95 or higher respirator, or as determined by the scale of the spill.[4] | Disposable, fluid-resistant, solid-front gown or coveralls.[4] | Chemical-resistant boots or disposable shoe covers over closed-toe shoes.[4] |
| Waste Disposal | Double nitrile gloves | Safety glasses with side shields.[4] | Not generally required if handling sealed waste containers. | Disposable, solid-front lab coat with tight cuffs. | Closed-toe shoes. |
Quantitative Safety Data
Occupational exposure limits for this compound have not been established.[3][6] Therefore, it is essential to handle it in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations as low as possible.[6]
| Parameter | Value |
| Occupational Exposure Limits (OELs) | Not established |
| Appearance | White powder[1][7] |
| Solubility | Soluble in water[7] |
| Storage Temperature | Room temperature[1][7][8] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A certified chemical fume hood should be used, especially when handling the solid powder to avoid inhalation of dust.[6]
-
Weighing: When weighing the solid compound, do so within a ventilated balance enclosure or a chemical fume hood to minimize dust dispersion.
-
Solution Preparation: To prepare solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
General Handling: Avoid breathing dust, vapor, mist, or gas.[6] Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]
Disposal Plan:
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.
-
Disposal: Dispose of contents and container to an approved waste disposal plant. Follow all local, state, and federal regulations for chemical waste disposal. Do not let the chemical enter drains.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6][9]
-
Skin Contact: Promptly wash the contaminated skin with soap and water.[10] Remove contaminated clothing and wash it before reuse. If irritation persists, get medical attention.[10]
-
Inhalation: Move the exposed person to fresh air at once.[10] If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[10]
-
Ingestion: Wash mouth out with water. Get medical attention.[6]
-
Spill: For minor spills, absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[6] For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound (SB-8) | CAS 15178-76-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 2. Sulfobetaine 8生物清潔劑 | CAS 15178-76-4 - 產品介紹 - Hopax Fine Chemicals [hopaxfc.com]
- 3. agscientific.com [agscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. gerpac.eu [gerpac.eu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. You are being redirected... [bio-world.com]
- 8. Sulfobetaine 8 (SB-8) - ผลิตภัณฑ์ - Hopax Fine Chemicals [hopaxfc.com]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
